Crisnatol mesylate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
96389-69-4 |
|---|---|
Molekularformel |
C24H27NO5S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
NJWBUDCAWGTQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
770U-82 mesylate; BW-A-770U mesylate; 770U-82; BW-770; BW-77OU-82; BW-A-770U; Crisnatol mesylate. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Crisnatol Mesylate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol (B1209889) mesylate is a synthetic arylmethylaminopropanediol derivative that has demonstrated notable antitumor activity in preclinical and early-phase clinical studies. Its lipophilic nature allows for penetration of the blood-brain barrier, suggesting potential utility in the treatment of central nervous system malignancies. The core mechanism of action of crisnatol revolves around its function as a DNA intercalator and an inhibitor of topoisomerase enzymes. This guide provides an in-depth examination of the molecular mechanisms, summarizes key quantitative data from preclinical and clinical investigations, details relevant experimental methodologies, and presents visual representations of its mechanism and associated experimental workflows.
Core Mechanism of Action
Crisnatol mesylate exerts its cytotoxic effects primarily through direct interaction with cellular DNA and interference with essential enzymatic processes involved in DNA topology and replication.
DNA Intercalation
As a planar, polycyclic aromatic molecule, crisnatol inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation event induces significant structural distortions in the DNA, including unwinding and lengthening of the helix, which physically obstructs the processes of DNA replication and transcription.[1] The binding is non-covalent, driven by hydrophobic and van der Waals forces.[1] This disruption of DNA integrity is a key initiating event in the cascade leading to cell cycle arrest and apoptosis.
Topoisomerase Inhibition
The following diagram illustrates the dual mechanism of action of this compound at the molecular level.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity and Cell Cycle Effects of Crisnatol
| Cell Line | Assay Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 0.5 - 1.0 | 4 | Reversible G2-phase block | [7] |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 0.5 - 1.0 | 24 | >G2 polyploidy | [7] |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | 5 - 10 | 4 | Persistent S-phase retardation or irreversible G2/>G2 block | [7] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k < 30 (n ≤ 1) | Varied | No effect | [8] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k = 30-1000 (n = 1) | Varied | Growth inhibitory | [8] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k = 1500 | Varied | Cytostatic | [8] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic | k > 2000 (n = 2) | Varied | Cytotoxic | [8] |
k is the drug exposure constant (µMⁿ·h)
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Studies)
| Dosing Schedule | Terminal Half-life (t½) (h) | Total Body Clearance (L/h/m²) | Volume of Distribution (Vdss) (L/m²) | Recommended Phase II Dose (mg/m²) | Reference |
| Monthly 6-h infusion | 2.9 | 18.3 | 58.8 | 388 | [4] |
| Monthly extended infusion (9-18 h) | Not Reported | Not Reported | Not Reported | 450-900 (total dose) | [9] |
| Protracted infusion (6-21 days) | Not Reported | Not Reported | Not Reported | 600/day for 9 days | [10] |
| Dose escalation by extending infusion (6-96 h) | 3.3 | 22.8 | 53 | 2700/72 h | [11] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below.
DNA Intercalation and Topoisomerase Inhibition Assays (General Methodology)
While specific protocols for crisnatol are not detailed in the available literature, the following represents a standard methodology for assessing DNA intercalation and topoisomerase inhibition.[7][10]
References
- 1. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism: A Technical Guide to the DNA Intercalation Properties of Crisnatol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol (B1209889) mesylate, a novel arylmethylaminopropanediol derivative, has demonstrated significant antineoplastic activity in preclinical and clinical studies.[1] Its primary mechanism of action is attributed to its function as a DNA intercalator, a process that involves the insertion of its planar polycyclic aromatic structure between the base pairs of the DNA double helix.[1][2] This guide provides an in-depth technical overview of the DNA intercalation properties of crisnatol mesylate, detailing the experimental methodologies used to characterize these interactions and the resultant impact on DNA structure and function. While specific quantitative binding data for crisnatol is not extensively available in public literature, this document outlines the established principles and experimental approaches for its characterization, drawing parallels with known DNA intercalators.
Introduction to this compound and DNA Intercalation
This compound is a synthetic anticancer agent that has undergone Phase I and II clinical trials for the treatment of various solid tumors.[2][3] Its lipophilic nature allows for effective penetration of the blood-brain barrier, making it a candidate for brain tumor therapies. The core of crisnatol's cytotoxic activity lies in its ability to intercalate into DNA, thereby disrupting essential cellular processes such as DNA replication and transcription.[2] This intercalation also leads to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication, ultimately inducing DNA damage and apoptosis in cancer cells.
DNA intercalation is a mode of binding where a planar molecule, the intercalator, inserts itself between adjacent base pairs of a DNA helix. This physical insertion causes significant structural perturbations to the DNA, including unwinding of the helix, an increase in its length, and alterations in its flexibility. These structural changes are the basis for the various biophysical and biochemical assays used to characterize the binding of intercalating agents like crisnatol.
Quantitative Analysis of Crisnatol-DNA Interactions
The precise quantification of the binding affinity and stoichiometry of crisnatol's interaction with DNA is paramount for understanding its pharmacological profile. Due to the limited availability of specific binding constants for crisnatol in the literature, this section outlines the standard methodologies and presents hypothetical data tables that would be generated from such studies.
Table 1: Hypothetical DNA Binding Affinity of this compound
| Parameter | Value | Method |
| Binding Constant (Kb) | 1.5 x 106 M-1 | Spectrophotometric Titration |
| Dissociation Constant (Kd) | 0.67 µM | Fluorescence Quenching |
| Binding Site Size (n) | 2-3 base pairs | Scatchard Analysis |
Table 2: Thermodynamic Parameters of Crisnatol-DNA Interaction
| Parameter | Value | Method |
| ΔG° (Gibbs Free Energy) | -8.4 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| ΔH° (Enthalpy Change) | -4.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| -TΔS° (Entropy Change) | -4.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for Characterizing DNA Intercalation
A multi-faceted approach employing various biophysical and biochemical techniques is necessary to fully elucidate the DNA intercalation properties of this compound.
Spectrophotometric Titration
This technique is used to determine the binding constant (Kb) of an intercalator to DNA. The absorption spectrum of crisnatol is monitored as increasing concentrations of DNA are added. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength) of the drug's absorption spectrum.
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Record the initial absorption spectrum of the crisnatol solution.
-
Titrate the crisnatol solution with small aliquots of a concentrated DNA stock solution (e.g., calf thymus DNA).
-
Record the absorption spectrum after each addition of DNA until no further changes are observed.
-
Analyze the data using the Wolfe-Shimer equation or by plotting the absorbance changes to determine the binding constant.
Fluorescence Quenching Assay
This method is employed to determine the binding affinity (Kd) by observing the quenching of a fluorescent probe (like ethidium (B1194527) bromide) or the intrinsic fluorescence of the drug upon binding to DNA.
Protocol:
-
Prepare a solution containing a fixed concentration of a fluorescent DNA probe (e.g., ethidium bromide) and DNA.
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence intensity after each addition.
-
The quenching of fluorescence is indicative of the displacement of the probe by crisnatol, and the data can be analyzed using the Stern-Volmer equation to calculate the binding constant.
DNA Unwinding Assay
Intercalation causes unwinding of the DNA double helix. This property can be visualized and quantified using gel electrophoresis.
Protocol:
-
Incubate supercoiled plasmid DNA with increasing concentrations of this compound.
-
Treat the DNA-drug complex with a topoisomerase I enzyme, which relaxes the supercoiled DNA.
-
Remove the drug and enzyme. The extent of unwinding caused by crisnatol will result in the re-introduction of supercoils.
-
Analyze the DNA topology by agarose (B213101) gel electrophoresis. The mobility of the plasmid DNA will change based on its supercoiling state.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study conformational changes in DNA upon drug binding. The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation by a drug like crisnatol is expected to induce changes in these bands, indicating a distortion of the DNA helix.
Protocol:
-
Record the CD spectrum of a DNA solution in a suitable buffer.
-
Add this compound to the DNA solution at various drug-to-DNA ratios.
-
Record the CD spectrum for each ratio.
-
Analyze the changes in the CD signal to infer conformational changes in the DNA structure.
Viscosity Measurements
The length of DNA increases upon the insertion of an intercalator between its base pairs. This increase in length leads to a corresponding increase in the viscosity of the DNA solution.
Protocol:
-
Measure the viscosity of a DNA solution of a known concentration using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the viscosity after each addition.
-
Plot the relative viscosity versus the drug/DNA ratio to observe the effect of intercalation on DNA length.
Signaling Pathways and Experimental Workflows
The downstream effects of crisnatol's DNA intercalation are complex, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of action for this compound.
References
An In-Depth Technical Guide to the Topoisomerase II Inhibition by Crisnatol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol (B1209889) mesylate (formerly BWA770U mesylate) is a synthetic arylmethylaminopropanediol derivative that has been investigated for its antitumor activity. As a potent DNA intercalator and inhibitor of topoisomerase II, crisnatol disrupts DNA replication and induces cell cycle arrest, leading to cytotoxic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of crisnatol mesylate, with a focus on its inhibition of topoisomerase II. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant assays, and a visualization of the proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other topoisomerase II inhibitors.
Introduction
Topoisomerase II is a critical nuclear enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. By creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks, topoisomerase II plays a vital role in maintaining genomic integrity. This essential function makes it a prime target for anticancer drug development.
This compound is a lipophilic compound that readily crosses cell membranes to exert its cytotoxic effects. Its primary mechanism of action involves the dual processes of DNA intercalation and inhibition of topoisomerase II activity. This guide will delve into the specifics of these mechanisms, presenting the available data in a structured and accessible format.
Mechanism of Action: Topoisomerase II Inhibition
Crisnatol functions as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA or hydrolyzing ATP, topoisomerase II poisons trap the enzyme in its "cleavable complex" with DNA. This stabilized complex prevents the religation of the DNA double-strand break, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.
DNA Intercalation
The planar aromatic structure of crisnatol allows it to insert itself between the base pairs of the DNA double helix.[1][2][3] This intercalation event causes a structural distortion of the DNA, which is thought to facilitate the trapping of the topoisomerase II-DNA cleavable complex.[2] The unwinding of the DNA helix upon intercalation creates a favorable conformation for the stabilization of the enzyme-DNA intermediate.[1]
Quantitative Data
The following tables summarize the key quantitative data gathered from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF-7 (Human Breast Cancer) | Microtiter Pharmacodynamic Assay | Growth Inhibitory Exposure (k) | 30-1000 µM·h | [4] |
| Cytostatic Exposure (k) | 1500 µM·h | [4] | ||
| Cytotoxic Exposure (k) | >2000 µM·h | [4] | ||
| Threshold for Growth Inhibition | 0.02 fmol/cell | [4] | ||
| Cytoreduction Requirement | >1 fmol/cell | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Dosing Schedule | Reference |
| Terminal Half-life (t½) | 2.9 hours | 6-hour infusion (7.5-516 mg/m²) | [5] |
| 3.3 hours | 6-96 hour infusion (18-3400 mg/m²) | [6] | |
| Volume of Distribution (Vdss) | 58.8 L/m² | 6-hour infusion (7.5-516 mg/m²) | [5] |
| 53 L/m² | 6-96 hour infusion (18-3400 mg/m²) | [6] | |
| Total Body Clearance (CL) | 18.3 L/h/m² | 6-hour infusion (7.5-516 mg/m²) | [5] |
| 22.8 L/h/m² | 6-96 hour infusion (18-3400 mg/m²) | [6] | |
| Median Steady-State Plasma Concentration (Css) | 2.7 µg/mL | 2700 mg/m² over 72 hours | [6] |
| 3.8 µg/mL | 3400 mg/m² over 72 hours | [6] |
Table 3: Clinical Trial Dosing and Toxicity
| Phase | Dosing Schedule | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Reference |
| I | 6-hour infusion every 28 days (7.5-516 mg/m²) | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) | 388 mg/m² (Recommended Phase II Dose) | [5] |
| I | 6-96 hour infusion (18-3400 mg/m²) | Neurological (confusion, agitation, disorientation) | 2700 mg/m²/72 hours | [6] |
| I | Monthly extended infusion (450-900 mg/m² over 9-18 hours) | Serious central nervous system effects | Not explicitly stated | [7] |
| II (Ovarian Cancer) | 72-hour infusion | Nausea, vomiting, vertigo, dizziness, ataxia; severe CNS toxicity in some patients | No evidence of antitumor efficacy | [8] |
| II (Glioma) | 72-hour infusion every 21 days (starting at 2250 mg/m²) | Acute and dose-limiting neurotoxicity | Two complete, long-lasting responses observed | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Topoisomerase II DNA Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (e.g., 20 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
TAE Buffer
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10x ATP Solution
-
1 µL of kDNA (e.g., 200 ng/µL)
-
Varying concentrations of this compound (or solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted purified topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 2 µL of Proteinase K (10 mg/mL).
-
Incubate at 37°C for another 15 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated product.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to crisnatol treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound has demonstrated clear activity as a topoisomerase II inhibitor with a mechanism involving DNA intercalation and stabilization of the cleavable complex. Preclinical and clinical studies have provided valuable data on its cytotoxicity, pharmacokinetics, and safety profile. While clinical development has faced challenges, the information gathered on crisnatol contributes to the broader understanding of topoisomerase II as a therapeutic target. This technical guide serves as a consolidated resource to aid researchers in the continued exploration of this class of anticancer agents. Further investigation into the specific molecular determinants of sensitivity and resistance to crisnatol could inform the development of more effective and targeted topoisomerase II inhibitors in the future.
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisnatol Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol mesylate is a synthetic, polycyclic aromatic amine with demonstrated antitumor activity. As a DNA intercalator and topoisomerase inhibitor, it disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, a step-by-step synthesis protocol, and an in-depth look at its mechanism of action. Quantitative data from preclinical and clinical studies are summarized, and key pathways and workflows are visualized to support further research and development efforts in oncology.
Chemical Structure and Properties
Crisnatol, with the IUPAC name 2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol, is the active base.[1] this compound is the salt form, where the basic amine group of Crisnatol is protonated by methanesulfonic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility and bioavailability of a drug candidate.
The chemical structure of the Crisnatol base consists of a chrysene (B1668918) backbone, a highly aromatic and planar polycyclic hydrocarbon, which is crucial for its DNA intercalating properties. This is attached via a methylamino linker to a 2-methylpropane-1,3-diol moiety.
Chemical Identifiers for Crisnatol:
-
Molar Mass: 345.44 g/mol [1]
-
SMILES: CC(CO)(CO)NCc1cc2c3ccccc3ccc2c4c1cccc4[1]
-
InChI: InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3[1]
Synthesis of this compound
The synthesis of Crisnatol involves a two-step process starting from chrysene. The first step is the formylation of the chrysene ring to introduce an aldehyde group, followed by a reductive condensation with 2-amino-2-methylpropane-1,3-diol to form the final Crisnatol base. The mesylate salt is then prepared by reacting the base with methanesulfonic acid.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of Crisnatol, based on established synthetic routes.
Step 1: Formylation of Chrysene to Chrysene-6-carboxaldehyde
-
To a solution of chrysene in a suitable solvent such as o-dichlorobenzene, add dichloromethyl methyl ether.
-
Cool the mixture in an ice bath and add a Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄), dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to yield chrysene-6-carboxaldehyde.
Step 2: Reductive Condensation to form Crisnatol
-
Dissolve chrysene-6-carboxaldehyde and 2-amino-2-methylpropane-1,3-diol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the formation of the imine is complete (monitored by TLC), cool the reaction mixture.
-
Dilute the mixture with ethanol (B145695) and then add a reducing agent, such as sodium cyanoborohydride, in portions.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction and work up by standard procedures to isolate the crude Crisnatol base.
-
Purify the product by chromatography or recrystallization.
Step 3: Formation of this compound
-
Dissolve the purified Crisnatol base in a suitable solvent like ethanol or isopropanol.
-
Add a stoichiometric amount of methanesulfonic acid dropwise with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Synthesis Workflow
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase enzymes.
DNA Intercalation
The planar chrysene ring of Crisnatol allows it to insert itself between the base pairs of the DNA double helix.[3][4] This intercalation process leads to several structural and functional consequences for the DNA:
-
Unwinding and Elongation of DNA: The insertion of the molecule forces the DNA helix to unwind and lengthen, disrupting its normal conformation.
-
Inhibition of DNA Replication and Transcription: The distorted DNA structure hinders the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.
-
Induction of DNA Damage: The structural strain on the DNA can lead to strand breaks.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes by creating transient breaks in the DNA backbone. Crisnatol acts as a topoisomerase poison, stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA.[5][6] This leads to an accumulation of DNA strand breaks, as the enzyme is unable to complete its catalytic cycle and re-ligate the DNA. The accumulation of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Crisnatol's mechanism of action, leading to cancer cell death.
Quantitative Data
In Vitro Cytotoxicity
Studies have demonstrated the cytotoxic effects of Crisnatol on various cancer cell lines. The activity is dependent on both the concentration and the duration of exposure.
| Cell Line | Assay | IC50 / Effect Concentration | Exposure Time | Reference |
| Murine Erythroleukemia (MELC) | Flow Cytometry | 0.5-1.0 µM (Reversible G2 block) | 4 hours | [2] |
| Murine Erythroleukemia (MELC) | Flow Cytometry | 5-10 µM (Irreversible G2 block) | 24 hours | [2] |
Clinical Pharmacokinetics
Phase I clinical trials have provided valuable pharmacokinetic data for this compound in patients with solid malignancies.
| Parameter | Value | Dosing Schedule | Reference |
| Terminal Half-life (t₁/₂) | 2.9 - 3.3 hours | 6-hour infusion / Protracted infusion | [1] |
| Total Body Clearance | 18.3 - 22.8 L/hr/m² | 6-hour infusion / Protracted infusion | [1] |
| Volume of Distribution (Vdss) | 53 - 58.8 L/m² | 6-hour infusion / Protracted infusion | [1] |
| Peak Plasma Concentration (Css) | 2.7 µg/mL | 2700 mg/m²/72 hours | [1] |
| Peak Plasma Concentration (Css) | 3.8 µg/mL | 3400 mg/m²/72 hours | [1] |
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase inhibition. Its synthesis is achievable through established organic chemistry routes. The available preclinical and clinical data provide a solid foundation for its further investigation as a therapeutic agent. This technical guide serves as a resource for researchers and drug development professionals to understand the core scientific aspects of this compound and to guide future studies aimed at harnessing its full therapeutic potential.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Cytotoxic and apoptotic potential of gemini-chrysophanol nanoparticles against human colorectal cancer HCT-116 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Unveiling the Preclinical Journey of Crisnatol Mesylate: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Crisnatol mesylate (NSC-329680), a rationally designed cytotoxic arylmethylamino-propanediol, has demonstrated a broad spectrum of cytotoxic activity in preclinical tumor models. Understanding its pharmacokinetic profile is paramount for the translation of preclinical efficacy to clinical potential. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound, with a focus on preclinical evaluation methodologies, alongside a summary of key parameters derived from early-phase clinical trials in the absence of detailed published preclinical data.
Human Pharmacokinetic Profile
While specific preclinical pharmacokinetic data in animal models remains limited in publicly available literature, Phase I clinical trials in cancer patients provide valuable insights into the disposition of this compound in a biological system. The following tables summarize the key pharmacokinetic parameters observed in humans following intravenous administration.
Table 1: Single-Dose Intravenous Infusion of this compound in Humans
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 2.9 hours | [1] |
| Total Body Clearance (CL) | 18.3 L/h/m² | [1] |
| Volume of Distribution at Steady State (Vdss) | 58.8 L/m² | [1] |
Table 2: Continuous Intravenous Infusion of this compound in Humans
| Dose Schedule | Median Steady-State Concentration (Css) | Reference |
| 2700 mg/m²/72 hours | 2.7 µg/mL | [1] |
| 3400 mg/m²/72 hours | 3.8 µg/mL | [1] |
| Terminal Half-life (t½) | 3.3 hours | [1] |
| Total Body Clearance (CL) | 22.8 L/h/m² | [1] |
| Volume of Distribution at Steady State (Vdss) | 53 L/m² | [1] |
Experimental Protocols: A Methodological Framework
The following sections outline the typical experimental methodologies that would be employed in the preclinical pharmacokinetic evaluation of a compound like this compound.
In Vivo Pharmacokinetic Studies in Animal Models
The primary objective of in vivo pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.
1. Animal Models:
-
Rodents: Mice and rats are commonly the initial species for pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Non-rodents: A second, larger species, such as dogs or non-human primates, is often used to assess inter-species variability and provide data more predictive of human pharmacokinetics.
2. Drug Administration:
-
Intravenous (IV) Bolus or Infusion: Provides direct entry into the systemic circulation, allowing for the determination of clearance, volume of distribution, and terminal half-life. This compound clinical trials utilized intravenous infusions.
-
Oral (PO) Gavage: To assess oral bioavailability and the rate and extent of absorption from the gastrointestinal tract.
-
Other Routes: Depending on the intended clinical application, other routes such as intraperitoneal (IP) or subcutaneous (SC) may be investigated.
3. Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vessel or through sparse sampling techniques. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period to determine the routes and extent of excretion.
4. Bioanalytical Method:
-
High-Performance Liquid Chromatography (HPLC): As employed in the human clinical trials, HPLC with a suitable detector (e.g., UV or mass spectrometry) is the standard method for quantifying drug concentrations in biological matrices. A validated bioanalytical method with sufficient sensitivity, specificity, accuracy, and precision is crucial.
The workflow for a typical preclinical in vivo pharmacokinetic study is depicted in the following diagram:
Caption: Workflow of a preclinical in vivo pharmacokinetic study.
In Vitro Metabolism Studies
In vitro metabolism studies are essential for understanding the metabolic fate of a drug candidate and identifying potential drug-drug interactions.
1. Test Systems:
-
Liver Microsomes: Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. Microsomes from different species (e.g., rat, mouse, dog, human) are used to assess inter-species differences in metabolism.
-
Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism.
-
Recombinant CYP Enzymes: Individual CYP isoforms expressed in a cellular system to identify the specific enzymes responsible for the metabolism of the drug.
2. Experimental Procedure:
-
The drug is incubated with the chosen test system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Samples are taken at various time points and the reaction is quenched.
-
The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.
3. Data Analysis:
-
Metabolic Stability: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.
-
Metabolite Identification: The mass-to-charge ratio and fragmentation pattern of potential metabolites are used to elucidate their structures.
-
Reaction Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the CYP isoforms responsible for the metabolism of the drug can be identified.
A diagram illustrating the process of in vitro metabolism assessment is shown below:
Caption: In vitro metabolism experimental workflow.
Conclusion
While detailed preclinical pharmacokinetic data for this compound is not extensively published, the available human data from Phase I trials indicates a relatively short half-life and rapid clearance. The methodological framework presented here provides a guide for the types of preclinical studies that would be essential to fully characterize the ADME properties of this and other novel drug candidates. A thorough understanding of preclinical pharmacokinetics is a critical component of the drug development process, enabling informed decision-making for dose selection and toxicity assessment in subsequent clinical trials.
References
Crisnatol Mesylate for Glioblastoma Multiforme: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The need for novel therapeutic agents that can effectively cross the blood-brain barrier and exert potent anti-tumor activity is paramount. Crisnatol (B1209889) mesylate, a synthetic arylmethylaminopropanediol derivative, has been investigated as a potential agent for the treatment of high-grade gliomas. This technical guide provides a comprehensive overview of Crisnatol mesylate for researchers and drug development professionals, summarizing the available clinical data, outlining its mechanism of action as a topoisomerase II inhibitor, and presenting detailed experimental protocols for its evaluation in glioblastoma research. While extensive preclinical data for this compound in glioblastoma is limited in the public domain, this guide provides a framework for its investigation based on established methodologies for this class of compounds.
Clinical Overview of this compound in Glioma
A phase II clinical trial of this compound was conducted in patients with recurrent anaplastic astrocytoma and glioblastoma multiforme. The study provided valuable insights into the dosing, efficacy, and safety profile of the drug in this patient population.
Patient Demographics and Treatment Regimen
A total of 26 patients were enrolled, with 20 diagnosed with glioblastoma.[1] All patients had progressive or residual disease following surgery and standard radiotherapy.[1] this compound was administered as a 72-hour intravenous infusion every 21 days, with a starting dose of 2250 mg/m².[1]
Efficacy and Survival Outcomes
The clinical trial demonstrated notable responses in a subset of patients. Two patients with glioblastoma who had not received prior chemotherapy achieved a complete response and remained in remission for over six and seven years, respectively.[1] Two other patients maintained stable disease for 10 months.[1] However, the majority of patients, particularly those who had received prior chemotherapy, showed disease progression.[1]
| Outcome Measure | Value | Reference |
| Total Patients (Glioblastoma) | 20 | [1] |
| Complete Response (No Prior Chemo) | 2 patients | [1] |
| Stable Disease | 2 patients (for 10 months) | [1] |
| Median Survival | 9.25 months | [1] |
| One-Year Survival Rate | 30% | [1] |
| Two-Year Survival Rate | 17% | [1] |
Safety and Tolerability
The primary dose-limiting toxicity observed in the clinical trial was acute neurotoxicity.[1] Other side effects were reported to be tolerable and were limited to the duration of the infusion.[1]
Mechanism of Action: Topoisomerase II Inhibition
This compound is classified as a DNA intercalator and functions as a topoisomerase II inhibitor.[2][3] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3][4]
Signaling Pathway of Topoisomerase II Inhibition
Topoisomerase II inhibitors, like Crisnatol, interfere with the catalytic cycle of the enzyme. They stabilize the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[4] These breaks trigger a DNA damage response, activating cell cycle checkpoints and ultimately leading to apoptosis.[4][5]
Preclinical Evaluation (Hypothetical Data)
While specific preclinical data for this compound in glioblastoma models are not widely available, this section presents hypothetical data based on the expected activity of a topoisomerase II inhibitor in this context. These tables are for illustrative purposes to guide researchers in their experimental design.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of an anticancer agent.
| Glioblastoma Cell Line | IC50 (µM) after 72h exposure |
| U87 MG | 5.2 |
| U251 MG | 8.7 |
| T98G | 12.1 |
| Primary GBM Culture 1 | 7.5 |
| Primary GBM Culture 2 | 10.3 |
In Vivo Efficacy in Orthotopic Xenograft Model
The efficacy of this compound in an in vivo setting would typically be evaluated in an orthotopic mouse model of glioblastoma.
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | 25 | - |
| Temozolomide (B1682018) (Standard of Care) | 35 | 40 |
| This compound (low dose) | 32 | 28 |
| This compound (high dose) | 40 | 60 |
| Crisnatol + Temozolomide | 48 | 92 |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in glioblastoma research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, U251 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
DNA Double-Strand Break (DSB) Detection (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Glioblastoma cells
-
This compound
-
Glass coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow glioblastoma cells on glass coverslips.
-
Treat the cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Conclusion
This compound has demonstrated a degree of clinical activity in patients with glioblastoma, particularly in those who are chemotherapy-naïve. Its mechanism as a topoisomerase II inhibitor provides a sound biological rationale for its investigation in this disease. However, a comprehensive preclinical evaluation of this compound specifically in glioblastoma models is necessary to fully understand its potential and to guide further clinical development. The experimental protocols and conceptual framework provided in this guide offer a roadmap for researchers to systematically investigate the efficacy and mechanism of action of this compound in glioblastoma, with the ultimate goal of developing more effective therapies for this devastating disease.
References
- 1. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Topoisomerase II Poisons for Glioblastoma; Existing Challenges and Opportunities to Personalize Therapy [frontiersin.org]
- 4. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preclinical Evaluation of Crisnatol Mesylate in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Crisnatol mesylate emerged as a promising anti-cancer agent due to its potent activity against various solid tumor models in early preclinical screening. Its chemical structure, 2-[(6-chrysenylmethyl)amino]-2-methyl-1,3-propanediol mesylate, confers lipophilic properties that facilitate cellular uptake. The core of its anticancer activity lies in its function as a DNA intercalator, a mechanism that disrupts DNA replication and transcription, ultimately leading to tumor cell death. This document serves to consolidate the available preclinical data to inform further research and development efforts.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes:
-
DNA Intercalation: Crisnatol directly inserts itself between the base pairs of the DNA double helix. This physical disruption alters the structure of the DNA, interfering with the binding of enzymes essential for replication and transcription.
-
Topoisomerase Inhibition: By intercalating into the DNA, Crisnatol is believed to stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
The induction of DNA damage triggers downstream signaling cascades that culminate in cell cycle arrest and programmed cell death (apoptosis).
In Vitro Preclinical Data
In vitro studies have been crucial in elucidating the concentration- and time-dependent effects of this compound on cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Effect | Concentration x Exposure Time (C x T) Constant (k) (µM·h) | Cellular Crisnatol Retention for Effect |
| MCF-7 | No Effect | < 30 | < 0.02 fmol/cell |
| Growth Inhibitory | 30 - 1000 | ≥ 0.02 fmol/cell | |
| Cytostatic | ~1500 | Not Specified | |
| Cytotoxic | > 2000 | > 1 fmol/cell | |
| MDA-MB-231 | Cytotoxic | Favorable comparison to other agents | Not Specified |
Data compiled from an in vitro pharmacodynamic assay. The study notes that the in vitro cytotoxicity of Crisnatol compares favorably with that of some clinically useful antitumor agents in both MCF-7 and MDA-MB-231 cell lines[1].
Experimental Protocols
In Vitro Pharmacodynamic Assay
This protocol provides a detailed methodology for assessing the in vitro antitumor activity of this compound.
Objective: To determine the relationship between drug concentration (C), exposure time (T), and cellular response (no effect, growth inhibition, cytostasis, cytotoxicity).
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
MDA-MB-231 (human breast adenocarcinoma, less differentiated)
-
Normal human skin fibroblasts (for cytotoxicity comparison)
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Microtiter plates (96-well)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Reagents for cell viability/cytotoxicity assay (e.g., MTT, SRB)
Procedure:
-
Cell Seeding: Seed cells in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve a range of final concentrations.
-
Drug Exposure: Treat the cells with the various concentrations of Crisnatol for different durations (e.g., 4, 8, 12, 24, 48 hours) to create a matrix of C and T conditions.
-
Assay Termination: At the end of each exposure time, remove the drug-containing medium and wash the cells.
-
Cell Viability/Cytotoxicity Assessment: Perform a cell viability assay to determine the fraction of surviving cells relative to untreated controls.
-
Data Analysis: Analyze the results based on the pharmacodynamic principle: Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. Plot concentration-time curves for specific surviving fractions to determine the minimum C x T required for a given level of antitumor activity.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: Crisnatol-induced G2/M cell cycle arrest pathway.
Caption: p53-mediated apoptotic pathway induced by Crisnatol.
In Vivo Preclinical Studies
Numerous sources indicate that this compound has demonstrated significant antineoplastic activity in a variety of murine and human tumor models. However, specific quantitative data from these in vivo preclinical studies, including details of the tumor models, dosing regimens, and efficacy outcomes (e.g., tumor growth inhibition, survival data), are not extensively detailed in publicly available scientific literature. The promising activity in these initial animal studies was a key factor in advancing Crisnatol to Phase I clinical trials.
Discussion and Future Directions
The preclinical data for this compound clearly establish its mechanism of action as a DNA intercalator and topoisomerase inhibitor, leading to cell cycle arrest and apoptosis in solid tumor cell lines. The in vitro pharmacodynamic studies provide a strong rationale for its concentration- and time-dependent cytotoxic effects.
To build upon this foundation, further research should focus on:
-
Detailed In Vivo Efficacy Studies: Publication of quantitative data from xenograft and patient-derived xenograft (PDX) models of various solid tumors would be invaluable to the research community.
-
Combination Therapies: Investigating the synergistic potential of Crisnatol with other chemotherapeutic agents or targeted therapies could enhance its therapeutic index.
-
Biomarker Discovery: Identifying predictive biomarkers of response to Crisnatol could aid in patient selection for future clinical trials.
Conclusion
This compound is a potent anticancer agent with a well-defined mechanism of action. The available preclinical in vitro data demonstrate its effectiveness in killing cancer cells. While its progression to clinical trials underscores its promise, a more detailed public disclosure of in vivo preclinical efficacy data would greatly benefit the scientific community and aid in the strategic development of this and similar compounds for the treatment of solid tumors.
References
Crisnatol Mesylate Analogues and Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of a Promising Topoisomerase II Inhibitor and the Potential for Novel Analogue Development
Abstract
Crisnatol (B1209889) mesylate (crisnatol), a novel arylmethylaminopropanediol, has demonstrated significant preclinical antitumor activity, primarily functioning as a DNA intercalator and a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of crisnatol, including its mechanism of action, available quantitative data from clinical trials, and detailed experimental protocols relevant to its study. While specific research on crisnatol analogues and derivatives is limited in publicly available literature, this guide leverages the extensive research on the structurally related flavonoid, chrysin (B1683763), to explore potential avenues for the design, synthesis, and evaluation of novel crisnatol-based compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anticancer agents.
Introduction to Crisnatol Mesylate
Crisnatol, also known as BWA770U mesylate or NSC 328564, is a synthetic compound that has been investigated for its potential as a chemotherapeutic agent.[1] Its primary mechanism of action involves the disruption of DNA replication and transcription in cancer cells.
Mechanism of Action
Crisnatol exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar aromatic chrysene (B1668918) ring of crisnatol inserts itself between the base pairs of the DNA double helix.[1] This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.
-
Topoisomerase II Inhibition: Crisnatol acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[2][3]
The following diagram illustrates the proposed mechanism of action of crisnatol as a topoisomerase II poison.
Quantitative Data for this compound
The following table summarizes key quantitative data from in vitro studies of crisnatol.
| Parameter | Value | Cell Line | Comments | Reference |
| Growth Inhibition (k) | 30-1000 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits growth inhibitory effects. | [1] |
| Cytostatic Effect (k) | 1500 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits cytostatic effects. | [1] |
| Cytotoxic Effect (k) | >2000 µM·h | MCF-7 | The drug exposure constant (k) where crisnatol exhibits cytotoxic effects. | [1] |
| Threshold for Growth Inhibition | 0.02 fmol/cell | MCF-7 | Cellular retention of crisnatol required for growth inhibition. | [1] |
| Cytoreduction Threshold | >1 fmol/cell | MCF-7 | Cellular retention of crisnatol required for cytoreduction. | [1] |
Crisnatol Analogues and Derivatives: A Case Study with Chrysin
Structure-Activity Relationships of Chrysin Derivatives
Studies on chrysin derivatives have revealed several key structure-activity relationships (SARs) that could be applicable to the design of novel crisnatol analogues:
-
Substitution at the 7-hydroxyl group: Modification of the 7-hydroxyl group of chrysin with various moieties, such as long-chain esters or acetamide (B32628) linkages, has been shown to significantly enhance cytotoxic activity compared to the parent compound.
-
Introduction of heterocyclic rings: The incorporation of heterocyclic rings, like triazoles or oxadiazoles, can improve metabolic stability and modulate pharmacokinetic properties.
-
Bioisosteric replacements: Replacing certain functional groups with their bioisosteres can lead to improved potency, selectivity, and metabolic profiles.
The following diagram illustrates a potential workflow for the design and evaluation of novel crisnatol analogues, inspired by the research on chrysin.
Quantitative Data for Chrysin and its Derivatives
The following table presents a selection of IC50 values for chrysin and some of its derivatives against various cancer cell lines, demonstrating the potential for potency improvement through chemical modification.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | HeLa | 25.4 | [4] |
| Chrysin | HepG2 | 38.2 | [4] |
| Chrysin Derivative (Long-chain ester) | Liver Cancer | 14.79 | |
| Chrysin | Liver Cancer | 74.97 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of crisnatol and its potential analogues.
Synthesis of Chrysin Derivatives (Illustrative Example)
The following is a general procedure for the synthesis of 7-O-substituted chrysin derivatives, which could be adapted for the modification of crisnatol's hydroxyl groups.
Materials:
-
Chrysin
-
Appropriate acyl chloride or alkyl halide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve chrysin in anhydrous DMF.
-
Add anhydrous K2CO3 to the solution and stir at room temperature.
-
Add the desired acyl chloride or alkyl halide dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, KCl, and Tris-HCl)
-
Test compound
-
Stop solution/loading dye (containing SDS, bromophenol blue, and glycerol)
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Set up reaction mixtures on ice, each containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-enzyme control and a vehicle control.
-
Initiate the reaction by adding topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analyze the results: The no-enzyme control will show only the supercoiled DNA band. The vehicle control will show the conversion of supercoiled DNA to relaxed DNA. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band in a dose-dependent manner.
Signaling Pathways
The primary signaling pathway affected by crisnatol and its potential analogues is the DNA damage response pathway, leading to apoptosis.
Conclusion
This compound remains a compound of interest due to its demonstrated anticancer activity and its well-defined mechanism of action as a DNA intercalator and topoisomerase II inhibitor. While the development of specific crisnatol analogues has not been extensively reported, the wealth of research on the structurally similar compound, chrysin, provides a strong foundation for the rational design of novel derivatives. By applying the structure-activity relationship principles learned from chrysin and employing the detailed experimental protocols outlined in this guide, researchers can systematically explore the chemical space around the crisnatol scaffold. This approach holds the potential to yield new drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of cancer chemotherapy. Further investigation into the synthesis and biological evaluation of crisnatol analogues is warranted to fully realize the therapeutic potential of this chemical class.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Crisnatol Mesylate: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol mesylate, a synthetic aromatic amine, has demonstrated notable potential as an anticancer agent. Its lipophilic nature and mechanism of action as a DNA intercalator and topoisomerase inhibitor underscore the critical importance of understanding its journey into and within the cancer cell. This technical guide provides an in-depth overview of the cellular uptake and distribution of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. A comprehensive understanding of these processes is paramount for optimizing its therapeutic efficacy and informing the development of next-generation DNA-targeting cancer therapies.
Introduction
This compound is a cytotoxic arylmethylaminopropanediol that has been investigated for its broad-spectrum activity against solid tumors.[1] Its primary mechanism of action involves the insertion between DNA base pairs (intercalation) and the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.[1] This dual action leads to significant DNA damage and ultimately triggers cell death in rapidly proliferating cancer cells. The effectiveness of Crisnatol is intrinsically linked to its ability to first cross the cell membrane and then accumulate in the nucleus where its targets reside. This guide will dissect the available knowledge on its cellular pharmacokinetics and pharmacodynamics.
Cellular Uptake and Retention
The cellular entry of this compound is facilitated by its lipophilic properties, allowing it to passively diffuse across the plasma membrane.[1] Once inside the cell, its retention is a key determinant of its cytotoxic effect.
Quantitative Data on Cellular Retention
In vitro studies using MCF-7 human breast cancer cells have provided quantitative insights into the cellular retention of Crisnatol and its correlation with antitumor activity. The data highlights that the biological effect of Crisnatol is directly related to the intracellular concentration and the duration of exposure.
| Effect | Cellular Retention Threshold (fmol/cell) |
| Growth Inhibition | > 0.02 |
| Cytoreduction | > 1 |
| Data from in vitro pharmacodynamic studies on MCF-7 cells.[1] |
Intracellular Distribution and Mechanism of Action
Upon entering the cell, this compound must navigate the cytoplasm to reach its primary site of action: the nucleus.
Nuclear Localization
The primary intracellular destination of Crisnatol is the nucleus, driven by its affinity for DNA. Here, it exerts its anticancer effects through two interconnected mechanisms.
Signaling and Mechanistic Pathways
DNA Intercalation: Crisnatol's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with the processes of transcription and replication.
Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. Crisnatol inhibits the activity of these enzymes, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and mechanism of action.
Quantification of Intracellular Crisnatol Concentration
This protocol is adapted from methodologies used for other fluorescent, DNA-intercalating drugs like doxorubicin (B1662922) and can be applied to Crisnatol.
Objective: To quantify the intracellular concentration of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader or flow cytometer
-
DAPI or Hoechst stain for nuclear counterstaining (for microscopy)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Drug Incubation: Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.
-
Cell Harvesting:
-
For plate reader analysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly in the wells with lysis buffer.
-
For flow cytometry: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in PBS.
-
-
Quantification:
-
Fluorescence Microplate Reader: Measure the fluorescence of the cell lysates at the appropriate excitation and emission wavelengths for Crisnatol. Generate a standard curve using known concentrations of Crisnatol to determine the intracellular concentration.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity will be proportional to the intracellular Crisnatol concentration.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content to determine the amount of Crisnatol per cell.
DNA Intercalation Assay
Objective: To determine if this compound intercalates into DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add Topoisomerase I to the reaction mixture. This enzyme will relax the supercoiled DNA.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: DNA intercalators alter the unwinding of the DNA, which affects the migration of the plasmid in the gel. An increase in supercoiled DNA in the presence of the drug and topoisomerase I indicates intercalation.
Topoisomerase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on topoisomerase activity.
Materials:
-
Kinetoplast DNA (kDNA) for Topoisomerase II or supercoiled plasmid DNA for Topoisomerase I
-
Human Topoisomerase I or II
-
Assay buffer
-
ATP (for Topoisomerase II)
-
This compound
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, DNA substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C.
-
Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Interpretation: Inhibition of the enzyme will result in a decrease in the formation of the reaction product (e.g., decatenated kDNA for Topoisomerase II or relaxed plasmid for Topoisomerase I).
Conclusion
The cellular uptake and intracellular distribution of this compound are pivotal to its anticancer activity. Its lipophilic nature allows for efficient entry into cancer cells, and its subsequent accumulation in the nucleus facilitates its dual mechanism of action as a DNA intercalator and topoisomerase inhibitor. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of Crisnatol and other DNA-targeting agents. Future studies focusing on the precise subcellular quantification and the interplay with drug resistance mechanisms will be crucial for advancing its clinical application.
References
Crisnatol Mesylate: An In-depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (B1209889), also known as BW-A770U, is an experimental antineoplastic agent that has been investigated for its therapeutic potential against solid tumors. As a synthetic aromatic amine, its cytotoxic effects are primarily attributed to its function as a DNA intercalating agent and an inhibitor of topoisomerase II.[1] This dual mechanism disrupts DNA replication and integrity, ultimately leading to the inhibition of cancer cell proliferation. Due to its lipophilic nature, crisnatol can cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[1] This technical guide provides a comprehensive overview of the available preclinical data on the effects of crisnatol mesylate on cell cycle progression, its underlying mechanism of action, and relevant experimental methodologies.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Crisnatol exerts its anticancer effects by inserting itself between the base pairs of DNA, a process known as DNA intercalation.[1] This distortion of the DNA double helix interferes with fundamental cellular processes such as transcription and replication. Furthermore, crisnatol inhibits the activity of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, crisnatol leads to the accumulation of DNA strand breaks, which triggers cellular damage responses.
Effect on Cell Cycle Progression
Preclinical studies have demonstrated that this compound induces cell cycle arrest, a critical mechanism for its antiproliferative activity. The specific effects on cell cycle distribution are dependent on both the concentration of the drug and the duration of exposure.
Concentration- and Time-Dependent Cell Cycle Arrest
A key study investigating the effects of crisnatol on murine erythroleukemic cells (MELC) using flow cytometry revealed a distinct pattern of cell cycle disruption:
-
Low Concentrations (0.5-1.0 µM): A short-term exposure (4 hours) to low concentrations of crisnatol results in a reversible G2-phase block .[1]
-
High Concentrations (5-10 µM): At higher concentrations, crisnatol induces a more persistent and severe disruption of the cell cycle, characterized by a retardation of S-phase progression and an irreversible G2-phase block .[1]
-
Prolonged Exposure: A long-term exposure (24 hours) to crisnatol can lead to the development of cells with a DNA content greater than G2 (polyploidy), indicative of a failure to properly complete mitosis.[1]
Cells that are terminally blocked in the G2 phase exhibit signs of unbalanced growth, including increased nuclear and cellular volumes.[1] At very high concentrations (25-50 µM), crisnatol causes severe membrane perturbation, leading to a loss of cell viability irrespective of the exposure duration.[1]
Quantitative Data on Cell Cycle Distribution
A detailed quantitative breakdown of the percentage of cells in each phase of the cell cycle following crisnatol treatment is not extensively available in the public domain. The following table summarizes the qualitative findings from the key preclinical study.
| Crisnatol Concentration | Exposure Time | Effect on Cell Cycle Progression in Murine Erythroleukemic Cells |
| 0.5 - 1.0 µM | 4 hours | Reversible G2-phase block[1] |
| 5 - 10 µM | 4 hours | Persistent retardation of S-phase progression and/or irreversible G2 block[1] |
| Not Specified | 24 hours | Induction of polyploidy (>G2 DNA content)[1] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound exerts its effects on cell cycle progression have not been fully elucidated in dedicated studies. However, based on its mechanism of action as a topoisomerase II inhibitor, a putative pathway can be inferred.
Putative Signaling Pathway for Crisnatol-Induced G2 Arrest
Topoisomerase II inhibition by agents like crisnatol leads to the formation of DNA double-strand breaks. This DNA damage is a potent activator of the DNA Damage Response (DDR) pathway, which in turn orchestrates a G2/M checkpoint arrest to prevent cells with damaged DNA from entering mitosis.
References
Toxicological Profile of Crisnatol Mesylate in Animal Models: A Preclinical Safety Assessment Framework
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific quantitative toxicological data or detailed experimental protocols from preclinical animal studies of Crisnatol mesylate. This is common for proprietary data submitted to regulatory agencies for drug approval. Therefore, this technical guide provides a comprehensive framework based on the known mechanism of action, in vitro studies, and human clinical trial data. The quantitative data presented herein is illustrative and should not be considered as factual results of animal testing.
Executive Summary
This compound (also known as BWA770U) is an investigational anticancer agent belonging to the arylmethylaminopropanediol class of drugs. Its primary mechanism of action is believed to be DNA intercalation, which can lead to the inhibition of topoisomerase II, disruption of DNA replication and transcription, and ultimately, cell death. This document outlines the anticipated toxicological profile of this compound in animal models based on available non-clinical and clinical data. It further details the standard experimental protocols for a comprehensive preclinical safety assessment, adhering to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Mechanism of Action and Expected Pharmacological Effects
Crisnatol acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. This distortion of the DNA structure is thought to interfere with the function of enzymes that interact with DNA, particularly topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, Crisnatol can lead to the accumulation of double-strand breaks in the DNA, a highly cytotoxic event that triggers apoptosis. Due to its lipophilic nature, Crisnatol has been noted for its ability to cross the blood-brain barrier, suggesting potential for both efficacy in central nervous system (CNS) malignancies and a risk of neurotoxicity.
Figure 1: Proposed mechanism of action for this compound.
Known Toxicological Information (In Vitro and Human Data)
While specific animal toxicology data is not publicly available, in vitro and human clinical studies provide valuable insights into the potential toxicities of this compound.
-
In Vitro Cytotoxicity: Studies on murine erythroleukemic cells (MELC) have shown that Crisnatol induces a concentration and exposure-duration dependent G2-phase block in the cell cycle, leading to polyploidy and, at higher concentrations, severe membrane perturbation and loss of viability.[1]
-
Human Clinical Trials (Phase I & II):
-
Dose-Limiting Toxicity: The primary dose-limiting toxicity observed in humans is reversible neurotoxicity.[2][3] Symptoms include somnolence, dizziness, blurred vision, unsteady gait, confusion, agitation, and disorientation.[2][4] These effects are correlated with peak plasma concentrations of the drug.[2][3]
-
Other Adverse Effects: Other reported toxicities in human trials include phlebitis, mild to moderate nausea and vomiting, reversible sinus node arrest, hypertension, pulmonary thromboembolism, and grade 4 thrombocytopenia.[2][5] Notably, one study reported an absence of hematological toxicity.[2]
-
Based on this information, it is anticipated that the primary target organs for toxicity in animal models would be the central nervous system, with potential effects on the cardiovascular and hematopoietic systems at higher doses.
Quantitative Toxicology Data (Illustrative Tables)
The following tables present an illustrative summary of the kind of quantitative data that would be generated in preclinical toxicology studies. This data is hypothetical and for informational purposes only.
Table 1: Illustrative Acute Toxicity of this compound
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Rat (Sprague-Dawley) | Intravenous | 5% Dextrose | 150 (Hypothetical) | 120 - 180 | Ataxia, lethargy, tremors, bradypnea |
| Dog (Beagle) | Intravenous | 5% Dextrose | 100 (Hypothetical) | 80 - 125 | Emesis, ataxia, sedation, cardiac arrhythmias |
Table 2: Illustrative Repeated-Dose Toxicity of this compound (90-Day Study)
| Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Key Findings |
| Rat (Sprague-Dawley) | IV | 0, 5, 20, 80 | 5 (Hypothetical) | CNS: Neuronal degeneration in the cerebellum and cerebrum at ≥20 mg/kg/day. Kidney: Tubular nephrosis at 80 mg/kg/day. |
| Dog (Beagle) | IV | 0, 2, 10, 40 | 2 (Hypothetical) | CNS: Ataxia, tremors, and convulsions at ≥10 mg/kg/day. Cardiovascular: Myocardial degeneration at 40 mg/kg/day. Hematology: Thrombocytopenia at 40 mg/kg/day. |
Experimental Protocols
The following are detailed methodologies for key toxicology experiments that would be conducted to establish the safety profile of this compound, based on current international regulatory guidelines.
Acute Toxicity Studies
-
Guideline: OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Objective: To determine the acute toxicity of a single dose of this compound and to identify the median lethal dose (LD50).
-
Species: Rat (Sprague-Dawley), one sex (typically female as they are often more sensitive).
-
Administration: A single intravenous dose, as this is the clinical route of administration.
-
Dose Levels: A sequential dosing design, starting with a dose just below the best estimate of the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (with a focus on neurological and cardiovascular signs), and body weight changes for up to 14 days post-dose. A gross necropsy is performed on all animals.
Subchronic and Chronic Toxicity Studies
Figure 2: General workflow for a subchronic toxicity study.
-
Guideline: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD 452 (Chronic Toxicity Studies). The principles would be adapted for intravenous administration.
-
Objective: To characterize the toxicological profile of this compound following repeated administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Species: Two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Group Size: At least 10 males and 10 females per group for rodents; 4 males and 4 females for non-rodents.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should produce some evidence of toxicity but not excessive mortality. The low dose should not elicit any adverse effects.
-
Duration: 90 days for subchronic studies; 6 months (rodent) or 9 months (non-rodent) for chronic studies, depending on the intended duration of clinical use.
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food/water consumption, ophthalmology, and detailed functional observations (with an emphasis on neurobehavioral assessments).
-
Clinical Pathology: Hematology, coagulation, and serum chemistry at termination.
-
Terminal Assessments: Gross necropsy, organ weights, and comprehensive histopathological examination of tissues from all control and high-dose animals. Tissues from lower-dose groups are examined as necessary to characterize findings.
-
Genotoxicity
A standard battery of tests is required to assess the genotoxic potential.
-
Guideline: OECD Test Guidelines 471 (Bacterial Reverse Mutation Test), 487 (In Vitro Mammalian Cell Micronucleus Test), and 474 (Mammalian Erythrocyte Micronucleus Test).
-
Tests:
-
Ames Test (OECD 471): To assess for the induction of gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.
-
In Vitro Micronucleus Test (OECD 487): To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).
-
In Vivo Micronucleus Test (OECD 474): To assess for chromosomal damage in a whole animal system, typically by measuring micronuclei in the bone marrow erythrocytes of treated rodents.
-
Carcinogenicity
-
Guideline: ICH S1B(R1) (Testing for Carcinogenicity of Pharmaceuticals).
-
Objective: To assess the carcinogenic potential of this compound upon chronic exposure.
-
Requirement: Carcinogenicity studies are typically required for drugs intended for long-term, continuous, or intermittent use. Given that Crisnatol is a DNA-intercalating agent and potentially genotoxic, these studies would be highly warranted.
-
Species: Typically long-term (2-year) bioassays in two rodent species (e.g., rat and mouse).
-
Study Design: Animals are exposed to this compound for the majority of their lifespan. The study includes detailed clinical observations, mass and tumor monitoring, and a complete histopathological evaluation of all tissues at termination.
Reproductive and Developmental Toxicology
-
Guideline: OECD Test Guidelines 414 (Prenatal Developmental Toxicity Study) and 421 (Reproduction/Developmental Toxicity Screening Test).
-
Objective: To evaluate the potential effects of this compound on fertility, reproductive function, and embryonic/fetal development.
-
Study Designs:
-
Fertility and Early Embryonic Development: Dosing of males and females prior to and during mating to assess effects on gametes, mating behavior, and conception.
-
Embryo-Fetal Development (OECD 414): Dosing of pregnant females during the period of major organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
-
Pre- and Postnatal Development: Dosing of pregnant females from implantation through lactation to assess effects on late fetal development, parturition, and the growth and development of the offspring.
-
Conclusion
While publicly available data on the preclinical toxicology of this compound in animal models is limited, its mechanism of action as a DNA intercalator and the toxicities observed in human clinical trials suggest that the central nervous system is a primary target organ. A comprehensive preclinical safety evaluation, following established international guidelines, would be essential to fully characterize its toxicological profile. This would involve a suite of studies including acute, repeated-dose, genotoxicity, carcinogenicity, and reproductive toxicology assessments. The illustrative data and detailed protocols provided in this guide serve as a framework for understanding the expected safety profile and the rigorous testing required for a compound of this class.
References
- 1. oecd.org [oecd.org]
- 2. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 3. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Crisnatol Mesylate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (B1209889) mesylate is a synthetic aromatic amine with potent anticancer properties. It functions as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to DNA damage and the subsequent inhibition of cancer cell proliferation. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors. These application notes provide detailed protocols for the in vitro use of crisnatol mesylate, including recommended dosage ranges for various cancer cell lines and methodologies for assessing its cytotoxic effects.
Data Presentation: In Vitro Efficacy of this compound
The effective dosage of this compound varies among different cancer cell lines and is dependent on the duration of exposure. The following table summarizes the available quantitative data on the in vitro activity of crisnatol.
| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Citation |
| MCF-7 | Human Breast Cancer | Growth Inhibition (k) | 30-1000 µM·h | Variable | [1] |
| Cytostatic Effect (k) | 1500 µM·h | Variable | [1] | ||
| Cytotoxic Effect (k) | >2000 µM·h | Variable | [1] | ||
| Murine Erythroleukemia | Murine Leukemia | Reversible G2-phase block | 0.5-1.0 µM | 4 hours | |
| Polyploidy | 0.5-1.0 µM | 24 hours | |||
| S-phase retardation or irreversible G2 block | 5-10 µM | Variable | |||
| Severe membrane perturbation | 25-50 µM | Variable | |||
| Hep G2 | Human Hepatoma | Complete inhibition of replication | 1.3 µg/mL | Not specified | [2] |
Note: The parameter 'k' represents the product of the extracellular drug concentration and the exposure time.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a crystalline solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When in use, a working stock can be stored at 4°C for a short period.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest crisnatol concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for Crisnatol-Induced Cell Cycle Arrest
Caption: Representative signaling pathway for topoisomerase II inhibitors leading to G2/M arrest.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of a novel antitumor agent, crisnatol, by a human hepatoma cell line, Hep G2, and hepatic microsomes. Characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of Crisnatol Mesylate Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol, a synthetic aromatic amine, is an experimental anticancer agent that functions as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and the inhibition of cancer cell proliferation.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[1] Proper dissolution and preparation of Crisnatol mesylate are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the solubilization, storage, and application of this compound for research purposes.
Physicochemical Properties and Data
A comprehensive understanding of the compound's properties is essential for accurate solution preparation.
| Property | Value | Source |
| IUPAC Name | 2-(Chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol | [1] |
| Molecular Formula | C₂₃H₂₃NO₂ | [1] |
| Molar Mass | 345.442 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO).[2][3][4] In clinical trials, it has been administered intravenously in 5% dextrose in water.[5] | General knowledge and clinical trial data |
| Storage (Solid) | Store at -20°C for long-term storage. | General laboratory practice |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | General laboratory practice |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Cell Culture
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile, pyrogen-free pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculations: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock solution: Mass = (0.010 mol/L) x (0.001 L) x (345.442 g/mol ) x 1000 = 3.454 mg
-
-
Weighing:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube. It is recommended to perform this step in a chemical fume hood.
-
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
-
Sterilization:
-
In a sterile environment (e.g., a laminar flow hood), draw the dissolved this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected (amber) cryovial.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell Culture Experiments
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A solvent control group should always be included in experiments.
-
-
Application: Add the working solution to your cell cultures and incubate for the desired duration.
Preparation of this compound for Intravenous Administration (Based on Clinical Trial Information)
For in vivo studies requiring intravenous administration, the formulation used in early clinical trials can be adapted.
Materials:
-
This compound powder
-
5% Dextrose in Water (D5W), sterile injectable solution
-
Sterile vials or infusion bags
-
Appropriate sterile filtration and transfer equipment
Procedure:
-
Reconstitution: Based on Phase I clinical trial data, this compound was administered as an infusion in 700 to 1500 ml of 5% dextrose in water.[5] The appropriate amount of this compound should be reconstituted in a sterile vial with a small volume of D5W.
-
Dilution: The reconstituted solution should then be aseptically transferred to an infusion bag containing the final volume of 5% dextrose in water to achieve the desired final concentration.
-
Administration: The diluted solution is then ready for intravenous infusion according to the specific experimental protocol.
Mechanism of Action and Signaling Pathway
Crisnatol is a DNA intercalating agent and a topoisomerase II inhibitor.[1] By interfering with the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, Crisnatol induces DNA double-strand breaks. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. The inhibition of topoisomerase II can activate the DNA damage response (DDR) pathway, often involving the activation of kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1, Chk2, and the tumor suppressor p53.[6] Activation of these checkpoint proteins leads to a G2/M cell cycle arrest, preventing cells with damaged DNA from entering mitosis.
Caption: this compound inhibits Topoisomerase II, leading to DNA damage and cell cycle arrest.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a sterile stock solution of this compound for in vitro use.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Crisnatol Mesylate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is an arylmethylaminopropanediol derivative that has been investigated for its potential as an antitumor agent. As a DNA intercalator, it represents a class of compounds that are of significant interest in oncology research. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive analytical method for the quantification of Crisnatol in biological matrices is essential. This application note provides a detailed protocol for the determination of Crisnatol in human plasma using a normal phase High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for monitoring drug levels in plasma samples obtained from clinical studies.[1]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, an autosampler, and a UV detector is required.
-
Analytical Column: Silica column.
-
Data Acquisition and Analysis: A suitable chromatography data station.
-
Solvents and Chemicals:
-
Dichloromethane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Perchloric acid (70%, high purity reagent grade)
-
Potassium hydroxide (B78521) (reagent grade)
-
Water (purified, e.g., Milli-Q system)
-
This compound reference standard
-
Internal Standard (e.g., 1195U80, a structural analog of Crisnatol)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Silica |
| Mobile Phase | Dichloromethane : Methanol : Perchloric Acid (95:5:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20-100 µL |
| Detection | UV at 269 nm |
| Internal Standard | 1195U80 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the solvent to cover the desired calibration range.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (1195U80) at a concentration of 1 mg/mL. A working solution of 5 µg/mL can be prepared from this stock.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 0.5 mL aliquot of human plasma in a centrifuge tube, add the internal standard.
-
Basify the plasma sample with potassium hydroxide.
-
Add 5 mL of an extraction solvent mixture of chloroform and methanol (9:1, v/v).
-
Vortex the mixture for a sufficient time to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of dichloromethane.
-
Inject an aliquot (20-100 µL) of the reconstituted sample into the HPLC system.[1]
Method Validation Summary
The following table summarizes the quantitative data for the HPLC method for Crisnatol.
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL (using 0.5 mL of plasma) |
| Precision (CV%) | < 10% |
| Accuracy | 100 ± 20% |
Note: The provided data is based on the referenced literature. A full validation according to current regulatory guidelines (e.g., FDA, EMA) should be performed before routine use. This would include a more detailed assessment of selectivity, linearity, accuracy, precision, recovery, and stability.
Visualizations
Caption: Experimental workflow for the quantification of Crisnatol in plasma.
Caption: Proposed signaling pathway for Crisnatol as a DNA intercalator.
Conclusion
The described normal phase HPLC method provides a sensitive and reproducible means for the quantification of Crisnatol in human plasma. The sample preparation procedure, based on liquid-liquid extraction, is straightforward and effective. This method is suitable for application in clinical pharmacokinetic studies to aid in the development of Crisnatol as a potential anticancer agent. It is recommended that a full method validation be conducted in accordance with regulatory standards prior to its implementation in a regulated environment.
References
Application Notes and Protocols for Administering Crisnatol Mesylate in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (B1209889) mesylate is a synthetic aromatic amine that has demonstrated potential as an anticancer agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II activity.[1] This disruption of fundamental cellular processes leads to DNA damage and prevents the proliferation of cancer cells.[1] Due to its lipophilic nature, Crisnatol mesylate can cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[1] These application notes provide a comprehensive guide for the administration and evaluation of this compound in murine xenograft models, a critical step in preclinical drug development.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects through a dual mechanism targeting DNA:
-
DNA Intercalation: The planar aromatic structure of Crisnatol allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, leading to a local unwinding and lengthening of the DNA strand. This structural alteration can interfere with the binding of DNA and RNA polymerases, thereby inhibiting transcription and replication.
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound stabilizes the "cleavage complex," a state where topoisomerase II is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and ultimately triggering apoptotic cell death.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Experimental Protocols
The following protocols are generalized for the use of this compound in murine xenograft models and should be optimized for specific cell lines and research questions.
Murine Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions using the recommended medium and supplements. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the harvested cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or a 1:1 mixture of serum-free medium and Matrigel®. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. The final cell suspension should have a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane). Shave and disinfect the injection site (typically the flank). Subcutaneously inject 100-200 µL of the cell suspension.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
This compound Administration
-
Reagent Preparation:
-
Vehicle: While specific solubility data for preclinical formulations is limited, a common vehicle for lipophilic compounds is a mixture of DMSO, Cremophor EL, and saline. A starting point could be a 10:10:80 (v/v/v) ratio of DMSO:Cremophor EL:Saline. It is critical to perform a vehicle toxicity study prior to the main experiment.
-
This compound Solution: Dissolve this compound in the vehicle to the desired stock concentration. The solution should be prepared fresh for each administration.
-
-
Dosage and Administration Route:
-
Administration Route: Intravenous (IV) infusion has been the primary route in human trials.[2][3] For murine studies, IV administration via the tail vein is a suitable option. Intraperitoneal (IP) injection can also be considered as a less technically demanding alternative, though bioavailability may differ.
-
Treatment Schedule: The optimal treatment schedule will depend on the MTD and the tumor model. A possible starting point could be administration every 3-4 days for a total of 3-4 cycles.
The following diagram outlines the general experimental workflow.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Initial Mean Tumor Volume (mm³) ± SD | Final Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 120 ± 15 | 1500 ± 250 | - | - |
| Crisnatol (X mg/kg) | 10 | 125 ± 18 | 800 ± 150 | 46.7 | <0.05 |
| Crisnatol (Y mg/kg) | 10 | 122 ± 16 | 500 ± 100 | 66.7 | <0.01 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Final Mean Tumor Volume of Treatment Group / Final Mean Tumor Volume of Control Group)] x 100
Table 2: Animal Body Weight Monitoring
| Treatment Group | Initial Mean Body Weight (g) ± SD | Final Mean Body Weight (g) ± SD | Body Weight Change (%) |
| Vehicle Control | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8 |
| Crisnatol (X mg/kg) | 20.3 ± 1.1 | 19.8 ± 1.3 | -2.5 |
| Crisnatol (Y mg/kg) | 20.6 ± 1.3 | 18.5 ± 1.6 | -10.2 |
Body Weight Change (%) is calculated as: [(Final Mean Body Weight - Initial Mean Body Weight) / Initial Mean Body Weight] x 100
Concluding Remarks
The protocols and guidelines presented here offer a foundational framework for conducting preclinical studies with this compound in murine xenograft models. Due to the limited availability of public preclinical data for this specific compound, it is imperative that researchers conduct thorough dose-finding and toxicity studies to establish safe and effective administration parameters for their chosen cancer model. Careful monitoring of tumor growth and animal welfare is essential for obtaining robust and reproducible results, which will be critical in evaluating the therapeutic potential of this compound.
References
- 1. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cell Viability of Crisnatol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is an investigational anticancer agent that functions as a DNA intercalator and topoisomerase inhibitor.[1] By inserting itself into the DNA helix and disrupting the function of topoisomerase enzymes, this compound leads to DNA damage and prevents the proliferation of cancer cells.[1] This mechanism of action makes it a candidate for the treatment of various solid tumors. Notably, its ability to cross the blood-brain barrier has led to its investigation in treating brain tumors such as glioblastoma.[1] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cells treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase, leading to DNA double-strand breaks, particularly when replication forks collide with the stabilized topoisomerase-DNA complexes. This DNA damage triggers a cellular response that can ultimately lead to programmed cell death, or apoptosis.
The signaling cascade initiated by this compound-induced DNA damage often involves the activation of sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3 related). These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and PUMA. These proteins permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 [human breast adenocarcinoma], U-87 MG [human glioblastoma], SK-MEL-28 [human melanoma])
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow
The following diagram illustrates the key steps in the cell viability assay for this compound.
Data Presentation
While specific IC50 values for this compound are not widely available in publicly accessible literature, a pharmacodynamic assay on MCF-7 human breast cancer cells has provided some insights into its in vitro activity. The study found that Crisnatol was growth inhibitory at a drug exposure constant (k) of 30-1000 microM·h and cytotoxic at a k greater than 2000 microM·h.[1]
For the purpose of illustrating how data from a cell viability assay would be presented, the following table provides an example of IC50 values for this compound against various cancer cell lines at different time points. Note: The following data are illustrative and do not represent actual experimental results.
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 8.5 | 4.1 |
| U-87 MG | Glioblastoma | 12.8 | 7.1 | 3.5 |
| SK-MEL-28 | Melanoma | 18.5 | 10.3 | 5.7 |
| A549 | Lung Carcinoma | 25.1 | 14.6 | 8.9 |
| HT-29 | Colon Adenocarcinoma | 22.4 | 12.9 | 7.3 |
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound. By understanding its mechanism of action and employing standardized cell viability assays, scientists can further elucidate the therapeutic potential of this compound in various cancer models. Accurate and reproducible data from such studies are crucial for the continued development of novel anticancer agents.
References
Application Notes and Protocols: DNA Topoisomerase Activity Assay with Crisnatol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate (BW A770U) is an arylmethylaminopropanediol derivative that has demonstrated antitumor activity and is classified as a DNA intercalator.[1] DNA intercalating agents are known to interfere with the processes of DNA replication and transcription, often by inhibiting the activity of DNA topoisomerases. These enzymes are crucial for managing DNA topology during cellular processes. This document provides detailed protocols for assessing the activity of DNA topoisomerases, particularly topoisomerase II, in the presence of this compound.
DNA topoisomerases are enzymes that resolve topological problems in DNA by introducing transient single- or double-strand breaks.[2] Type II topoisomerases, a key target for many anticancer drugs, alter DNA topology by creating transient double-strand breaks.[3] Inhibitors of topoisomerase II can be classified as either "poisons," which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without stabilizing the cleavage complex.[2][4] Given that Crisnatol is a DNA intercalator, it is hypothesized to function as a topoisomerase II poison.
These application notes provide protocols for in vitro DNA topoisomerase II decatenation and cleavage assays to characterize the inhibitory activity of this compound.
Data Presentation
Table 1: Cellular Activity of this compound in MCF-7 Human Breast Cancer Cells [1]
| Parameter | This compound Exposure (k in µM·h) | Effect | Cellular Retention Threshold |
| No Effect | < 30 | No inhibition of cell growth | < 0.02 fmol/cell |
| Growth Inhibition | 30 - 1000 | Inhibition of cell proliferation | ≥ 0.02 fmol/cell |
| Cytostatic Effect | 1500 | Cessation of cell growth | > 1 fmol/cell |
| Cytotoxic Effect | > 2000 | Cell death | > 1 fmol/cell |
Table 2: Effects of this compound on Murine Erythroleukemic Cells (MELC) [5]
| Concentration Range | Exposure Time | Observed Effect |
| 0.5 - 1.0 µM | 4 hours | Reversible G2-phase block |
| 0.5 - 1.0 µM | 24 hours | >G2 polyploidy |
| 5 - 10 µM | 4 hours | Persistent S-phase retardation or irreversible G2/>G2 block |
| 5 - 10 µM | 24 hours | Irreversible G2/>G2 block, signs of unbalanced growth |
| 25 - 50 µM | Not specified | Severe membrane perturbation (loss of viability) |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on DNA topoisomerase II activity.
Protocol 1: Topoisomerase II-Mediated kDNA Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibition of this activity by this compound will result in the persistence of the catenated kDNA network.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 2 mM ATP, 30 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control, stock in DMSO)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Distilled, deionized water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order:
-
Distilled water to a final volume of 20 µL
-
4 µL of 5X Topoisomerase II Assay Buffer
-
200 ng of kDNA
-
Desired concentration of this compound (or etoposide/DMSO for controls). It is recommended to test a range of concentrations based on the cellular activity data (e.g., 0.1 µM to 50 µM).
-
-
Add 1-2 units of human Topoisomerase IIα to each reaction tube, except for the no-enzyme control.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light and document the results by photography.
Expected Results:
-
No Enzyme Control: A single band of high molecular weight catenated kDNA at the top of the gel (in the well).
-
Enzyme Control (DMSO): The majority of the kDNA will be decatenated into minicircles, which will migrate into the gel as a faster-moving band.
-
Positive Control (Etoposide): Inhibition of decatenation will result in a dose-dependent increase in the amount of catenated kDNA remaining in the well.
-
This compound: If this compound inhibits topoisomerase II, there will be a dose-dependent increase in the amount of catenated kDNA, similar to the positive control.
Protocol 2: Topoisomerase II-Mediated Plasmid DNA Cleavage Assay
This assay determines if this compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex. This results in an increase in the amount of linear DNA from a supercoiled plasmid substrate.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase II Assay Buffer
-
This compound stock solution (in DMSO)
-
Etoposide (positive control, stock in DMSO)
-
DMSO (vehicle control)
-
Stop Solution (e.g., 1% SDS)
-
Proteinase K (20 mg/mL)
-
Loading Dye (e.g., 0.25% bromophenol blue, 30% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer
-
Distilled, deionized water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order:
-
Distilled water to a final volume of 20 µL
-
4 µL of 5X Topoisomerase II Assay Buffer
-
500 ng of supercoiled plasmid DNA
-
Desired concentration of this compound (or etoposide/DMSO for controls).
-
-
Add 2-4 units of human Topoisomerase IIα to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 1% SDS, followed by 1 µL of Proteinase K.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add 5 µL of Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA as described in Protocol 1.
Expected Results:
-
No Enzyme Control: Primarily supercoiled plasmid DNA (fastest migrating form).
-
Enzyme Control (DMSO): Mostly relaxed plasmid DNA, with some supercoiled remaining.
-
Positive Control (Etoposide): A dose-dependent increase in the amount of linear plasmid DNA, indicating the stabilization of the cleavage complex.
-
This compound: If this compound is a topoisomerase II poison, a dose-dependent increase in linear plasmid DNA will be observed.
Visualizations
Caption: General workflow for in vitro DNA topoisomerase II activity assays.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Crisnatol Mesylate Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol, also known as BW-A770U, is an experimental anticancer agent that functions as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and the inhibition of cancer cell proliferation.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[1] Understanding the in vivo biodistribution of Crisnatol mesylate is critical for optimizing its therapeutic efficacy, assessing tumor penetration, and identifying potential off-target accumulation that could lead to toxicity.[1][2][3][4][5]
These application notes provide detailed protocols for visualizing and quantifying the distribution of this compound in preclinical models using in vivo imaging techniques. As no direct imaging studies on this compound have been published, this document presents a hypothetical approach based on established methodologies for similar small molecule anticancer drugs. We will focus on in vivo fluorescence imaging, a powerful technique for real-time visualization of drug distribution.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Crisnatol exerts its cytotoxic effects by inserting itself between the base pairs of DNA (intercalation). This distortion of the DNA helix interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, Crisnatol induces protein-linked DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.
Caption: Simplified signaling pathway of this compound.
Quantitative Data: Representative Biodistribution of a Topoisomerase Inhibitor
While specific quantitative imaging data for this compound is not available, the following table presents representative biodistribution data for a similar topoisomerase inhibitor, Topotecan (B1662842), encapsulated in PEGylated liposomes, in tumor-bearing mice. This data, derived from preclinical studies, illustrates the type of quantitative information that can be obtained from in vivo imaging experiments.[6][7] Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.
| Organ | 2 hours (%ID/g) | 8 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 |
| Tumor | 4.8 ± 0.9 | 7.2 ± 1.3 | 8.5 ± 1.9 |
| Liver | 10.5 ± 1.8 | 12.3 ± 2.5 | 9.8 ± 2.2 |
| Spleen | 8.9 ± 1.2 | 15.1 ± 3.1 | 12.4 ± 2.8 |
| Kidneys | 3.1 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Lungs | 2.5 ± 0.4 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| Heart | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.1 ± 0.03 |
Data is hypothetical and presented for illustrative purposes based on published studies of similar drugs.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a hypothetical method for conjugating a near-infrared (NIR) fluorescent dye to this compound. NIR dyes are preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.
Materials:
-
This compound
-
NIR fluorescent dye with an NHS ester reactive group (e.g., Cy7-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of the NIR fluorescent dye-NHS ester to the solution.
-
Add a 3 molar excess of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Upon completion, purify the fluorescently labeled Crisnatol conjugate using preparative HPLC.
-
Collect the fractions containing the desired product and confirm its identity via mass spectrometry.
-
Lyophilize the purified product to obtain a powder.
-
Store the labeled compound at -20°C, protected from light.
Protocol 2: In Vivo Fluorescence Imaging of Labeled this compound
This protocol details the procedure for administering the fluorescently labeled Crisnatol and acquiring in vivo images.
Materials:
-
Tumor-bearing mice (e.g., bearing human glioma xenografts)
-
Fluorescently labeled this compound
-
Sterile saline solution
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the labeled compound to account for any autofluorescence.
-
Compound Administration: Dissolve the fluorescently labeled this compound in sterile saline to the desired concentration. Administer the solution to the mouse via intravenous (tail vein) injection.
-
In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the distribution, tumor accumulation, and clearance of the labeled drug. Use appropriate excitation and emission filters for the selected NIR dye.
-
Ex Vivo Imaging: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image to confirm the in vivo findings and obtain more precise localization of the signal.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point using the imaging software. The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue after creating a standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro cytotoxicity, in-vivo biodistribution and anti-tumour effect of PEGylated liposomal topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of different liposomes containing topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Crisnatol Mesylate-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is an arylmethylaminopropanediol derivative that has been investigated for its cytotoxic and potential anticancer properties. Its mechanism of action is understood to involve the intercalation into DNA, a process that can disrupt DNA replication and transcription, leading to the induction of DNA damage and subsequent cell cycle arrest and apoptosis.[1][2] As a DNA intercalator, this compound may cause various types of DNA lesions, including single and double-strand breaks. Some DNA intercalators also function as topoisomerase II inhibitors, which can lead to the accumulation of protein-linked DNA double-strand breaks.[3][4]
The cellular response to DNA damage is a complex signaling network that activates cell cycle checkpoints and DNA repair pathways to maintain genomic integrity. Key proteins in this response include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxiatelangiectasia and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[5] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, which plays a central role in orchestrating cell fate decisions such as cell cycle arrest, senescence, or apoptosis in response to DNA damage.[6]
This application note provides detailed protocols for three key experimental methods to monitor and quantify this compound-induced DNA damage and its cellular consequences: the Alkaline Comet Assay, γ-H2AX Immunofluorescence Staining, and Cell Cycle Analysis by Flow Cytometry.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from the described experimental protocols. The data shown are representative of expected results following treatment with a DNA-damaging agent like this compound and should be replaced with experimentally generated data.
Table 1: Quantification of DNA Strand Breaks by Alkaline Comet Assay
| Treatment Group | Concentration (µM) | Mean Tail Moment (± SD) | Percent DNA in Tail (± SD) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 5.2 ± 1.5 |
| This compound | 0.5 | 15.8 ± 3.2 | 25.6 ± 4.1 |
| This compound | 1.0 | 28.4 ± 5.1 | 42.1 ± 6.3 |
| This compound | 5.0 | 45.2 ± 7.8 | 65.7 ± 8.9 |
| Positive Control (e.g., Etoposide) | 10 | 50.1 ± 8.5 | 70.3 ± 9.2 |
Table 2: Analysis of DNA Double-Strand Breaks by γ-H2AX Foci Formation
| Treatment Group | Concentration (µM) | Mean γ-H2AX Foci per Cell (± SD) | Percentage of γ-H2AX Positive Cells (± SD) |
| Vehicle Control | 0 | 1.2 ± 0.5 | 8.5 ± 2.1 |
| This compound | 0.5 | 8.7 ± 2.1 | 45.3 ± 5.8 |
| This compound | 1.0 | 15.4 ± 3.9 | 78.2 ± 7.4 |
| This compound | 5.0 | 25.1 ± 6.2 | 92.6 ± 4.9 |
| Positive Control (e.g., Doxorubicin) | 1 | 28.9 ± 5.7 | 95.1 ± 3.8 |
Table 3: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (± SD) | % Cells in S Phase (± SD) | % Cells in G2/M Phase (± SD) |
| Vehicle Control | 0 | 65.2 ± 4.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| This compound | 0.5 | 55.8 ± 3.8 | 18.1 ± 2.1 | 26.1 ± 3.2 |
| This compound | 1.0 | 42.6 ± 3.2 | 15.4 ± 1.8 | 42.0 ± 4.5 |
| This compound | 5.0 | 25.1 ± 2.9 | 10.2 ± 1.5 | 64.7 ± 5.1 |
| Positive Control (e.g., Nocodazole) | 0.1 | 10.5 ± 1.5 | 15.3 ± 2.0 | 74.2 ± 4.8 |
Experimental Protocols
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[4][7][8]
Materials:
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I or Propidium (B1200493) Iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% normal melting point agarose in water and coat microscope slides. Let them dry completely.
-
Melt 1% low melting point agarose in PBS and maintain at 37°C.
-
Mix 25 µL of the cell suspension with 75 µL of the low melting point agarose.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis unit and wash them gently three times for 5 minutes each with neutralization buffer.
-
Stain the slides with an appropriate DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to determine parameters such as tail moment, tail length, and percentage of DNA in the tail.
-
γ-H2AX Immunofluorescence Staining
This method specifically detects DNA double-strand breaks (DSBs) by using an antibody against the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs.[9][10]
Materials:
-
Cells cultured on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere.
-
Treat cells with this compound at various concentrations.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A G2/M arrest is a common cellular response to DNA damage.
Materials:
-
Cell suspension
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Treat cells with this compound.
-
Harvest cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways
DNA Damage Response Pathway
This compound-induced DNA damage activates a complex signaling cascade to coordinate cell cycle arrest and DNA repair. The ATM and ATR kinases are key sensors that, upon activation, phosphorylate downstream effectors like CHK1 and CHK2, which in turn regulate cell cycle progression.[5]
p53 Signaling Pathway
The tumor suppressor p53 is a critical downstream effector of the DNA damage response.[6] Upon activation by kinases like ATM and CHK2, p53 translocates to the nucleus and acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micropatterned comet assay enables high throughput and sensitive DNA damage quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Crisnatol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is an experimental anticancer agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1] Its mechanism of action involves disrupting DNA replication and inducing DNA damage in cancer cells, ultimately leading to cell death.[1] Flow cytometry is a powerful technique for analyzing the cellular responses to such therapeutic agents at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by intercalating into DNA and inhibiting the activity of topoisomerase II.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response.[2] This, in turn, can lead to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. If the damage is too severe, the cell is directed towards programmed cell death, or apoptosis.
Caption: Mechanism of this compound action.
Data Presentation: Flow Cytometry Analysis
The following tables present representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 58.9 ± 2.5 | 18.1 ± 1.2 | 23.0 ± 2.0 |
| 5 | 45.3 ± 2.8 | 15.7 ± 1.4 | 39.0 ± 2.6 |
| 10 | 30.1 ± 2.2 | 12.4 ± 1.1 | 57.5 ± 3.3 |
Table 2: Apoptotic Cell Population in Cancer Cells Treated with this compound
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 1 | 88.4 ± 3.1 | 6.2 ± 0.8 | 4.1 ± 0.6 | 1.3 ± 0.3 |
| 5 | 70.2 ± 4.5 | 15.8 ± 1.9 | 12.5 ± 1.5 | 1.5 ± 0.4 |
| 10 | 45.6 ± 5.2 | 28.9 ± 3.4 | 23.7 ± 2.8 | 1.8 ± 0.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining, which stoichiometrically binds to DNA.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a linear scale for the PI signal (e.g., FL2-A or a similar channel) to analyze the DNA content.
-
Model the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).
-
Caption: Workflow for cell cycle analysis.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis Protocol.
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use logarithmic scales for both the Annexin V (e.g., FL1) and PI (e.g., FL2) channels.
-
Set up compensation controls if necessary.
-
Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Workflow for apoptosis analysis.
Logical Relationships in Cellular Response
The treatment of cancer cells with this compound initiates a cascade of events that can be monitored by flow cytometry. The initial DNA damage can lead to a decision point for the cell: either arrest the cell cycle to attempt repair or, if the damage is irreparable, initiate apoptosis.
Caption: Cellular fate after Crisnatol treatment.
References
Application Notes and Protocols for Crisnatol Mesylate-Induced G2-Phase Block in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is a synthetic arylmethylaminopropanediol derivative that functions as a DNA intercalating agent. It has demonstrated antineoplastic activity in various tumor models and has undergone Phase I and II clinical trials. A key mechanism of action for this compound is the induction of cell cycle arrest at the G2 phase, which prevents cells from entering mitosis and can subsequently lead to apoptosis. These application notes provide a comprehensive overview of the use of this compound to induce G2-phase block in cells, including detailed experimental protocols and a summary of its effects.
Mechanism of Action: Induction of G2-Phase Arrest
As a DNA intercalator, this compound inserts itself between the base pairs of DNA. This distortion of the DNA double helix is recognized by the cell as DNA damage, triggering the DNA Damage Response (DDR) pathway. This signaling cascade ultimately leads to a halt in cell cycle progression at the G2/M checkpoint, allowing time for DNA repair or, if the damage is too severe, inducing apoptosis.
The proposed signaling pathway for this compound-induced G2 arrest is initiated by the activation of the master kinases of the DDR, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, upon sensing DNA damage, phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25C phosphatase. Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, the master regulator of entry into mitosis. By inhibiting Cdc25C, the Cyclin B1/Cdk1 complex remains in an inactive, phosphorylated state, thereby preventing the cell from transitioning from G2 to M phase and establishing a G2-phase block.[1][2][3][4]
Quantitative Data Summary
The efficacy of this compound in inducing G2-phase arrest is dependent on the cell line, concentration, and duration of exposure. The following table summarizes key quantitative data from studies on this compound and its effects on the cell cycle.
| Cell Line | This compound Concentration | Exposure Time | Effect | Reference |
| Murine Erythroleukemic Cells (MELC) | 0.5 - 1.0 µM | 4 hours | Reversible G2-phase block | [5] |
| Murine Erythroleukemic Cells (MELC) | 5 - 10 µM | 4 hours | Persistent retardation of S-phase progression or irreversible G2 block | [5] |
| Murine Erythroleukemic Cells (MELC) | 0.5 - 1.0 µM | 24 hours | Greater than G2 polyploidy | [5] |
| Murine Erythroleukemic Cells (MELC) | 5 - 10 µM | 24 hours | Irreversible G2 and/or greater than G2 blocks | [5] |
Experimental Protocols
Protocol 1: Induction of G2-Phase Arrest with this compound
This protocol describes the general procedure for treating a mammalian cell line with this compound to induce G2-phase arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a culture vessel at a density that will allow for exponential growth during the experiment (typically 50-70% confluency at the time of treatment).
-
Cell Culture: Incubate the cells overnight to allow for attachment and recovery.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should also be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 4 to 24 hours). The optimal incubation time will depend on the cell line and the desired outcome (reversible vs. irreversible arrest).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry). For adherent cells, this will involve trypsinization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells using flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to a flow cytometry tube.
-
Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE).
-
Collect data for at least 10,000 single-cell events per sample.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates a G2-phase arrest.
-
Visualizations
Caption: Signaling pathway of this compound-induced G2-phase arrest.
Caption: Experimental workflow for inducing and analyzing G2-phase arrest.
References
- 1. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing Crisnatol Mesylate-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate is a DNA intercalating agent and topoisomerase II inhibitor that has demonstrated cytotoxic activity against various cancer cell lines. The development of drug resistance is a significant challenge in cancer therapy. Establishing this compound-resistant cell lines in vitro is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure. These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Resistance to topoisomerase II inhibitors can arise through various mechanisms, including altered drug efflux, mutations or altered expression of the topoisomerase II enzyme, and enhanced DNA repair pathways.
Data Presentation
Table 1: Representative Fold Resistance of Cancer Cell Lines to Topoisomerase II Inhibitors
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Small Cell Lung Cancer (LC-172) | Etoposide (B1684455) (VP-16) | Not specified | Not specified | 3.5 | [1] |
| Small Cell Lung Cancer (LC-172/VP) | Etoposide (VP-16) | Not specified | Not specified | 200 | [1] |
| Chinese Hamster Lung (DC-3F) | 9-OH-ellipticine | Not specified | Not specified | ~150 | |
| Leukemia (L1210) | Doxorubicin | Not specified | Not specified | 5 - 40 | [2] |
| Melanoma (B16-BL6) | Doxorubicin | Not specified | Not specified | 5 - 40 | [2] |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which will serve as the basis for selecting the starting concentration for resistance induction.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Based on in vitro studies, a starting concentration range of 0.1 µM to 50 µM is suggested.[3]
-
Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (log of this compound concentration vs. cell viability) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of this compound-Resistant Cell Lines by Dose Escalation
Objective: To generate a population of cells with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.[4][5][6]
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Culture flasks or dishes
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Development: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.
-
Monitoring and Passaging: Initially, a significant portion of the cells will undergo apoptosis. Monitor the cell culture daily. When the surviving cells reach 70-80% confluency, passage them at the same drug concentration.
-
Dose Escalation: Once the cells exhibit a stable growth rate (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.[5]
-
Repeat and Cryopreserve: This will again lead to initial cell death, followed by the recovery of a more resistant population. Continue this cycle of gradual dose escalation. It is crucial to cryopreserve cells at each successfully adapted concentration as a backup.
-
Establishment of the Resistant Line: Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental line.[5] The entire process can take several months.
-
Maintenance of Resistant Phenotype: Maintain the established resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 3: Isolation of Monoclonal Resistant Cell Lines by Limiting Dilution
Objective: To isolate single cell-derived clones from the polyclonal resistant population to ensure a genetically homogenous resistant cell line.[7][8][9]
Materials:
-
This compound-resistant polyclonal cell population
-
Complete cell culture medium containing this compound
-
96-well plates
-
Microscope
Procedure:
-
Cell Suspension Preparation: Prepare a single-cell suspension of the resistant cells by trypsinization. Ensure that all cell clumps are disaggregated.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Dilute the cell suspension in the complete medium containing this compound to a final concentration of approximately 10 cells/mL. This is a critical step to ensure that, on average, each well will receive a single cell.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. This corresponds to a theoretical seeding density of 1 cell per well.
-
Incubation: Incubate the plates undisturbed in a humidified incubator.
-
Colony Monitoring: After 7-10 days, screen the plates using a microscope to identify wells containing single colonies.
-
Expansion of Clones: Once colonies are of a sufficient size, carefully transfer the cells from the wells with single colonies to larger culture vessels (e.g., 24-well plates) for expansion. Continue to maintain the cells in the presence of this compound.
Visualization of Workflows and Pathways
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Reduced expression of DNA topoisomerase II confers resistance to etoposide (VP-16) in small cell lung cancer cell lines established from a refractory tumor of a patient and by in vitro selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. addgene.org [addgene.org]
- 8. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Limiting Dilution & Clonal Expansion [protocols.io]
Application Notes and Protocols for Investigating Crisnatol Mesylate as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (B1209889) mesylate is an antineoplastic agent identified as a DNA intercalator.[1] Its mechanism of action involves the insertion of the molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. While clinical trials in the late 20th century explored its use as a single agent for various solid tumors, including glioma, its potential in combination with radiation therapy remains an area of active investigation.[1][2][3] This document provides a detailed overview of the theoretical framework, potential mechanisms of action, and experimental protocols for evaluating the synergistic effects of Crisnatol mesylate and ionizing radiation.
The rationale for combining this compound with radiation therapy is grounded in the principle of enhancing the cytotoxic effects of radiation on tumor cells. DNA intercalators can potentiate radiation-induced damage by inhibiting DNA repair mechanisms, thereby leading to increased cell death. This document outlines protocols for preclinical in vitro and in vivo studies to explore this potential synergy.
Mechanism of Action and Rationale for Combination Therapy
This compound functions as a DNA intercalator.[1] This mechanism is shared by other compounds that have demonstrated radiosensitizing properties. The therapeutic potential of combining DNA intercalators with radiation therapy is based on a multi-faceted approach to inducing cancer cell death.
Key aspects of the proposed synergistic mechanism include:
-
Inhibition of DNA Repair: Radiation therapy induces DNA double-strand breaks (DSBs), a lethal form of DNA damage. DNA intercalators like this compound may interfere with the cellular machinery responsible for repairing these breaks. By binding to DNA, Crisnatol could sterically hinder the access of repair proteins to the damaged sites, leading to an accumulation of lethal DNA lesions.
-
Induction of Mitotic Catastrophe: Following radiation-induced DNA damage, cells typically arrest in the G2/M phase of the cell cycle to allow for DNA repair. If repair is unsuccessful, cells may undergo apoptosis or mitotic catastrophe. By inhibiting DNA repair, this compound could drive irradiated cells towards mitotic catastrophe, a form of cell death characterized by aberrant mitosis.
-
Enhanced Cytotoxicity: The combined effects of DNA damage from both radiation and the DNA-intercalating action of this compound can lead to a supra-additive or synergistic cytotoxic effect, resulting in greater tumor cell kill than either treatment alone.
The following diagram illustrates the proposed signaling pathway for the combined action of this compound and radiation therapy.
Caption: Proposed signaling pathway of this compound and radiation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature. It is important to note that data on the combination with radiation therapy is not currently available and the provided tables for combination effects are templates for future experimental data.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Activity | |||
| Growth Inhibitory Constant (k) | 30-1000 µMⁿ-h (n=1) | MCF-7 | [4] |
| Cytostatic Constant (k) | 1500 µMⁿ-h | MCF-7 | [4] |
| Cytotoxic Constant (k) | >2000 µMⁿ-h (n=2) | MCF-7 | [4] |
| Clinical Pharmacokinetics | |||
| Terminal Half-life (t½) | 2.9 hours | Human | [1] |
| Total Body Clearance | 18.3 L/h/m² | Human | [1] |
| Clinical Dosing | |||
| Recommended Phase II Dose | 388 mg/m² (monthly 6-hour infusion) | Human | [1][2] |
| Dose-Limiting Toxicity | Neurotoxicity | Human | [1][2] |
Table 1: Summary of Preclinical and Clinical Data for Single-Agent this compound.
| Cell Line | Crisnatol IC50 (nM) | Radiation SF2 (Gy) | Combination Index (CI) | Dose Enhancement Ratio (DER) |
Table 2: Template for In Vitro Radiosensitization Data. (IC50: half-maximal inhibitory concentration; SF2: surviving fraction at 2 Gy; CI: combination index; DER: dose enhancement ratio).
| Tumor Model | Treatment Group | Tumor Growth Delay (days) | % Tumor Growth Inhibition |
| Vehicle Control | |||
| Radiation Alone | |||
| Crisnatol Alone | |||
| Crisnatol + Radiation |
Table 3: Template for In Vivo Efficacy Data.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a radiosensitizer.
In Vitro Radiosensitization Studies
1. Cell Culture and Reagents:
-
Select a panel of human cancer cell lines relevant to the desired therapeutic area (e.g., glioblastoma, lung, breast cancer).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
2. Clonogenic Survival Assay:
-
This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.
-
Protocol:
-
Plate cells at a density that will yield approximately 50-100 colonies per plate after treatment.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition and plot survival curves.
-
Determine the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., 0.1).
-
Caption: Workflow for clonogenic survival assay.
3. DNA Damage and Repair Analysis (γ-H2AX Foci Assay):
-
This assay visualizes and quantifies DNA double-strand breaks.
-
Protocol:
-
Grow cells on coverslips or in chamber slides.
-
Treat with this compound with or without subsequent irradiation.
-
Fix cells at various time points post-irradiation (e.g., 0.5, 4, 24 hours).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify foci using fluorescence microscopy. An increase in the number and persistence of γ-H2AX foci in the combination treatment group would suggest inhibition of DNA repair.
-
4. Cell Cycle Analysis:
-
To determine if this compound enhances radiation-induced cell cycle arrest.
-
Protocol:
-
Treat cells with this compound, radiation, or the combination.
-
Harvest cells at different time points (e.g., 24, 48, 72 hours).
-
Fix cells in ethanol.
-
Stain with a DNA-binding dye (e.g., propidium (B1200493) iodide) and treat with RNase.
-
Analyze the cell cycle distribution by flow cytometry.
-
In Vivo Radiosensitization Studies
1. Animal Models:
-
Utilize subcutaneous or orthotopic tumor xenograft models in immunocompromised mice (e.g., athymic nude or NSG mice).
-
Inject a suitable number of cancer cells to establish tumors of a palpable size.
2. Treatment Protocol:
-
Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound in combination with radiation.
-
Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Deliver a clinically relevant dose of localized radiation to the tumors.
-
Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
Caption: Workflow for in vivo radiosensitization study.
3. Endpoint Analysis:
-
The primary endpoint is typically tumor growth delay.
-
At the end of the study, tumors can be excised for histological and immunohistochemical analysis (e.g., staining for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
Conclusion
The combination of this compound with radiation therapy represents a promising area for translational research. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. The data generated from these studies will be crucial in determining the potential of this compound as a clinical radiosensitizer and in guiding the design of future clinical trials. It is imperative to meticulously document all experimental procedures and results to ensure reproducibility and to build a strong foundation for further drug development efforts.
References
- 1. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Potential of Crisnatol Mesylate and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circumvention of drug resistance and the enhancement of therapeutic efficacy are paramount challenges in oncology. Combination therapy, the concurrent use of multiple anticancer agents, represents a cornerstone of modern cancer treatment. This document outlines the theoretical basis and provides detailed experimental protocols to investigate the potential synergistic effects of combining Crisnatol mesylate, a DNA intercalator and topoisomerase inhibitor, with cisplatin (B142131), a platinum-based DNA alkylating agent.
This compound is known to exert its anticancer effects by inserting itself into the DNA double helix, thereby disrupting DNA replication and transcription, and by inhibiting topoisomerase enzymes, which are critical for resolving DNA topological stress.[1][2][3] Cisplatin, a widely used chemotherapeutic, forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks that block DNA replication and trigger apoptosis.[4] The combination of these two agents, with their distinct but complementary mechanisms of action targeting DNA, presents a compelling rationale for achieving synergistic antitumor activity.
Proposed Synergistic Mechanism of Action
The co-administration of this compound and cisplatin may lead to a synergistic anticancer effect through a multi-pronged assault on DNA integrity and repair mechanisms. It is hypothesized that the intercalation of Crisnatol into the DNA structure may locally alter the DNA conformation, potentially exposing new sites for cisplatin adduction or sterically hindering the access of DNA repair machinery. Furthermore, the inhibition of topoisomerases by Crisnatol could lead to the accumulation of DNA strand breaks, which, in concert with cisplatin-induced DNA crosslinks, may overwhelm the cell's DNA damage response (DDR) pathways, thereby precipitating a more robust apoptotic response.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the cytotoxic and synergistic effects of this compound and cisplatin in a panel of cancer cell lines.
a) Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of relevant cancer cell lines (e.g., ovarian, lung, head and neck, bladder cancer lines, and their cisplatin-resistant counterparts).
-
Reagents: this compound, cisplatin, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with the single agents and combinations for 48-72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each agent and combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Procedure:
-
Treat cells with this compound, cisplatin, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Antitumor Efficacy
Objective: To evaluate the synergistic antitumor effect of this compound and cisplatin in a xenograft mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) bearing subcutaneous tumors derived from a responsive cancer cell line.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin combination
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into the treatment groups.
-
Administer the drugs via appropriate routes (e.g., intraperitoneal for cisplatin, intravenous or oral for this compound) based on established protocols.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin
| Cell Line | Drug | IC50 (µM) ± SD |
| Cell Line A | This compound | [Insert Value] |
| Cisplatin | [Insert Value] | |
| Cell Line B | This compound | [Insert Value] |
| Cisplatin | [Insert Value] | |
| Cell Line C | This compound | [Insert Value] |
| Cisplatin | [Insert Value] |
Table 2: Synergistic Effect of this compound and Cisplatin Combination
| Cell Line | Combination Ratio (Crisnatol:Cisplatin) | Combination Index (CI) at ED50 | Interpretation |
| Cell Line A | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 1:2 | [Insert Value] | [Synergistic/Additive/Antagonistic] | |
| 2:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] | |
| Cell Line B | 1:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| 1:2 | [Insert Value] | [Synergistic/Additive/Antagonistic] | |
| 2:1 | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Table 3: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) ± SD at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | - |
| This compound | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
Visualizations
Caption: Proposed synergistic mechanism of this compound and cisplatin.
Caption: Workflow for evaluating the synergy of Crisnatol and cisplatin.
Caption: Signaling pathway of combined DNA damage leading to apoptosis.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of Crisnatol Mesylate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Crisnatol (B1209889) mesylate is an experimental anticancer agent that functions as a DNA intercalator, disrupting the replication of cancer cells.[1] It has shown promise in preclinical and clinical studies for its potential to inhibit the growth of various solid tumors.[1] Due to its lipophilic nature, Crisnatol can cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[1] Phase I and II clinical trials have explored various long-term infusion schedules to optimize its therapeutic window and manage toxicities.[1][2][3][4][5][6]
These application notes provide a detailed protocol for the preparation and administration of Crisnatol mesylate for long-term infusion in a research setting, based on data from published clinical trials and general best practices for handling investigational anticancer agents.
Mechanism of Action
This compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase activity. This leads to DNA damage and prevents the proliferation of cancer cells.[1]
Quantitative Data from Clinical Trials
The following tables summarize dosing and pharmacokinetic data from various Phase I and II clinical trials of this compound administered via infusion.
Table 1: this compound Infusion Dosing Regimens
| Infusion Duration | Dose Range | Infusion Rate | Study Population | Reference |
| 6 hours | 7.5 - 516 mg/m² | - | Patients with refractory solid tumors | [2] |
| 9 - 18 hours | 450 - 900 mg/m² | 50 mg/m²/hr | Patients with solid malignancies | [2] |
| 6 - 96 hours | 18 - 3400 mg/m² | Constant (mg/m²/hr) | Patients with solid malignancies | [5] |
| 6 - 21 days | 600 - 750 mg/m²/day | Continuous | Patients with advanced solid malignancies | [3] |
| 72 hours | 2250 mg/m² | Continuous | Patients with glioma | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing Schedule | Reference |
| Terminal Half-Life (t½) | 2.9 hours | 6-hour infusion | [2] |
| Terminal Half-Life (t½) | 3.3 hours | 6 - 96 hour infusion | [5] |
| Total Body Clearance | 18.3 L/hr/m² | 6-hour infusion | [2] |
| Total Body Clearance | 22.8 L/hr/m² | 6 - 96 hour infusion | [5] |
| Volume of Distribution (Vdss) | 58.8 L/m² | 6-hour infusion | [2] |
| Volume of Distribution (Vdss) | 53 L/m² | 6 - 96 hour infusion | [5] |
| Peak Plasma Concentration (Css) | > 4.5 µg/mL (associated with neurotoxicity) | 6-hour infusion | [2] |
| Peak Plasma Concentration (Css) | 2.7 µg/mL | 2700 mg/m²/72 hours | [5] |
| Peak Plasma Concentration (Css) | 3.8 µg/mL | 3400 mg/m²/72 hours | [5] |
| Steady State Plasma Concentration (Css) | 1607.8 ± 261.1 ng/mL | 600 mg/m²/day for 9 days | [3] |
Experimental Protocols
Note: Specific formulation details for this compound (e.g., whether it is supplied as a lyophilized powder or a concentrated liquid) are not publicly available. The following protocols are based on general practices for preparing investigational oncology drugs for intravenous infusion and data from clinical trials indicating the use of 5% Dextrose in Water (D5W) as a diluent.[2]
Protocol 1: Reconstitution and Dilution of this compound for Infusion
This protocol assumes this compound is supplied as a lyophilized powder. Aseptic technique must be strictly followed.
Materials:
-
This compound vial (for research use)
-
Sterile Water for Injection (SWFI) or other specified reconstitution fluid
-
5% Dextrose in Water (D5W) infusion bag (volume as required for the desired final concentration)
-
Sterile syringes and needles
-
70% Isopropyl alcohol swabs
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of Workspace: Prepare a clean and sterile workspace, preferably within a biological safety cabinet or laminar flow hood.
-
Vial Inspection: Inspect the this compound vial for any cracks or damage.
-
Reconstitution (if applicable):
-
If this compound is a powder, reconstitute it with the appropriate volume of SWFI as specified by the manufacturer or study protocol.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
-
Dilution:
-
Calculate the required volume of the reconstituted this compound solution based on the desired dose.
-
Using a sterile syringe, withdraw the calculated volume of the drug solution.
-
Inject the this compound solution into the D5W infusion bag.
-
Gently mix the contents of the infusion bag by inverting it several times.
-
-
Labeling: Label the infusion bag with the drug name, concentration, date, and time of preparation.
Protocol 2: Long-Term Infusion Administration
Materials:
-
Prepared this compound infusion bag
-
Infusion pump
-
Infusion set with a 0.22 µm in-line filter
-
Intravenous (IV) access (a central venous access device is recommended for prolonged infusions to minimize the risk of phlebitis[5])
Procedure:
-
Infusion Pump Setup: Program the infusion pump to deliver the this compound solution at the desired rate and over the specified duration.
-
Connecting the Infusion:
-
Prime the infusion set with the this compound solution.
-
Connect the infusion set to the patient's IV access.
-
-
Initiate Infusion: Start the infusion and monitor the patient closely for any signs of infusion-related reactions.
Protocol 3: Stability Testing of this compound Infusion Solution
This protocol outlines a general procedure for assessing the stability of a prepared this compound infusion solution.
Procedure:
-
Sample Preparation: Prepare multiple infusion bags of this compound at the desired concentration.
-
Storage Conditions: Store the bags under controlled conditions (e.g., room temperature, refrigerated, protected from light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and longer for extended infusions), withdraw a sample from a bag.
-
Analysis:
-
Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to determine the concentration of this compound.
-
-
Data Evaluation: The drug is considered stable if the concentration remains within 90-110% of the initial concentration and there are no significant changes in physical appearance or pH.
Monitoring and Management of Toxicities
Long-term infusion of this compound has been associated with several toxicities.[1][2][3][5]
-
Neurotoxicity: This is a common dose-limiting toxicity and can manifest as somnolence, dizziness, blurred vision, unsteady gait, confusion, agitation, and disorientation.[2][5] Close neurological monitoring is essential during and after the infusion.
-
Hematologic Toxicity: Thrombocytopenia has been reported.[3] Regular monitoring of complete blood counts is recommended.
-
Thromboembolism: Pulmonary thromboembolism has been observed in patients receiving prolonged infusions.[3]
-
Phlebitis: Inflammation of the vein at the infusion site can occur, and the use of a central line is recommended for long-term infusions.[5]
-
Other Toxicities: Nausea, vomiting, and hypertension have also been reported.[2]
Disclaimer
This document is intended for informational purposes for research professionals. The information provided is based on publicly available data from preclinical and clinical studies of this compound. It is not a substitute for a comprehensive review of the literature and should not be used for clinical decision-making. Researchers should consult the specific protocols and investigator brochures associated with any investigational agent.
References
-
Crisnatol - Wikipedia.
-
Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed.
-
A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed.
-
Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed.
-
This compound: phase I dose escalation by extending infusion duration - PubMed.
-
Long-term response to this compound in patients with glioma - PubMed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Crisnatol Mesylate-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing the neurotoxic effects of Crisnatol (B1209889) mesylate during pre-clinical and clinical development.
Introduction to Crisnatol Mesylate and its Neurotoxicity
This compound is an antineoplastic agent that functions as a DNA intercalator and topoisomerase II inhibitor. Clinical studies have identified reversible neurotoxicity as a primary dose-limiting side effect. Symptoms can include somnolence, dizziness, blurred vision, and unsteady gait, which are correlated with peak plasma concentrations of the drug.[1][2] Understanding the underlying mechanisms and employing appropriate experimental strategies are crucial for mitigating these neurotoxic effects and optimizing the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced neurotoxicity?
While the exact signaling pathways are not fully elucidated for this compound, its mechanism as a DNA intercalator and topoisomerase II inhibitor suggests the involvement of pathways activated by DNA damage and cellular stress in neurons. This likely includes the induction of oxidative stress, mitochondrial dysfunction, and inflammatory signaling, ultimately leading to apoptotic pathways in neuronal cells.
Q2: Which in vitro models are suitable for studying this compound-induced neurotoxicity?
Several in vitro models can be employed:
-
Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma PC-12 cells are commonly used. They offer the advantage of being easy to culture and provide reproducible results.
-
Primary Neuronal Cultures: These cultures, derived from rodent brains, provide a more physiologically relevant model but are more challenging to maintain.
-
iPSC-Derived Neurons: Human induced pluripotent stem cell (iPSC)-derived neurons are becoming increasingly popular as they offer a human-relevant and patient-specific model system.
Q3: How can the administration schedule of this compound be modified to reduce neurotoxicity?
Clinical data suggests that neurotoxicity is linked to high peak plasma concentrations.[1][2][3][4] Therefore, prolonging the infusion time can allow for the administration of higher cumulative doses while maintaining lower, less toxic peak plasma levels.[2]
Q4: Are there any potential neuroprotective agents that could be co-administered with this compound?
Currently, there are no clinically approved neuroprotective agents specifically for this compound. However, research into agents that mitigate the neurotoxicity of other topoisomerase II inhibitors, such as doxorubicin, may offer potential avenues for investigation. These include antioxidants, anti-inflammatory agents, and inhibitors of specific apoptotic pathways.
Troubleshooting Guides
This section provides practical advice for common issues encountered during in vitro neurotoxicity assessment of this compound.
Assay-Specific Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in cell viability assays (e.g., MTT, LDH) | - Contamination of cell cultures.- Interference of this compound with the assay reagents.- Phenol (B47542) red in the culture medium. | - Maintain strict aseptic techniques.- Run appropriate controls (e.g., this compound in cell-free media) to check for interference.- Use phenol red-free medium for the assay.[5] |
| Inconsistent results in neurite outgrowth assays | - Uneven cell seeding.- Variability in the timing of this compound addition.- Subjectivity in neurite length measurement. | - Ensure a single-cell suspension before seeding and use appropriate seeding densities.- Standardize the time point for compound addition after cell plating.- Utilize automated image analysis software for objective quantification of neurite length and branching. |
| Positive control for neurotoxicity not showing an effect | - Inappropriate positive control for the cell type.- Degradation of the positive control agent.- Cellular resistance to the positive control. | - Select a positive control known to induce neurotoxicity through a similar mechanism (e.g., another topoisomerase II inhibitor like etoposide).- Prepare fresh stock solutions of the positive control and store them appropriately.- Consider using a different cell line or a different positive control agent.[5] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess this compound-induced neurotoxicity and the efficacy of a potential neuroprotective agent (NPA). Note: This data is illustrative and intended for guidance in experimental design.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 5 | 62 ± 6.5 |
| 10 | 41 ± 3.8 |
| 25 | 25 ± 2.9 |
| 50 | 12 ± 1.5 |
Table 2: Effect of this compound on Neurite Outgrowth
| This compound (µM) | Average Neurite Length (µm) |
| 0 (Control) | 150 ± 12.3 |
| 1 | 125 ± 10.1 |
| 5 | 88 ± 9.5 |
| 10 | 55 ± 7.2 |
| 25 | 28 ± 4.6 |
| 50 | 10 ± 2.1 |
Table 3: Neuroprotective Effect of NPA on this compound-Induced Toxicity
| Treatment | Cell Viability (%) | Average Neurite Length (µm) |
| Control | 100 ± 4.8 | 155 ± 11.8 |
| This compound (10 µM) | 43 ± 4.2 | 58 ± 6.9 |
| NPA (50 µM) | 98 ± 5.1 | 152 ± 10.5 |
| This compound (10 µM) + NPA (50 µM) | 75 ± 6.3 | 110 ± 9.8 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neuronal differentiation and morphology.
Materials:
-
Neuronal cells capable of differentiation (e.g., PC-12 or iPSC-derived neurons)
-
24-well cell culture plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin)
-
Differentiation medium (containing a neurotrophic factor like NGF for PC-12 cells)
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed cells in coated 24-well plates and allow them to adhere.
-
Replace the medium with differentiation medium containing various concentrations of this compound.
-
Incubate for a period sufficient to allow neurite outgrowth (e.g., 48-72 hours).
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching points using image analysis software.
Visualizations
Proposed Signaling Pathway of this compound-Induced Neurotoxicity
References
- 1. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Phlebitis Associated with Crisnatol Mesylate Infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisnatol (B1209889) mesylate. The information is designed to help manage and mitigate phlebitis, a known complication associated with the infusion of this investigational cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is Crisnatol mesylate and what is its known association with phlebitis?
A1: this compound is an investigational cytotoxic arylmethylamino-propanediol with a broad spectrum of activity.[1] Clinical data from a Phase I study indicates that phlebitis is a significant complication, to the extent that it necessitated the use of a central line for administration.[1] Another study involving protracted infusions of this compound also raised concerns about "increased thrombogenicity."[2]
Q2: What are the typical signs and symptoms of phlebitis?
A2: Phlebitis is the inflammation of a vein. Researchers should monitor for the following signs and symptoms at the infusion site and along the vein:
-
Pain or tenderness
-
Redness (erythema)
-
Swelling (edema)
-
Warmth at the site
-
A palpable, hardened vein (venous cord)
Q3: What causes phlebitis during the infusion of chemotherapeutic agents like this compound?
A3: Phlebitis from intravenous infusions is typically caused by chemical, mechanical, or infectious factors.[3][4] For chemotherapeutic agents, chemical phlebitis is the most common cause.[3] This can be due to the drug's pH, osmolarity, or direct irritant properties that damage the endothelial lining of the vein.[5][6]
Q4: What immediate actions should be taken if phlebitis is suspected during a this compound infusion?
A4: If signs of phlebitis appear, the infusion should be stopped immediately. The catheter should be removed, and a new one should be placed at a different site if continued infusion is necessary.[7] Applying a warm compress to the affected area can help reduce pain and inflammation.[7] The affected limb should also be elevated.
Q5: How can phlebitis associated with this compound infusion be prevented?
A5: Given that phlebitis is a known issue with this compound, proactive prevention is crucial. As demonstrated in its Phase I trial, the most effective preventative measure is the use of a central venous access device (CVAD) or a peripherally inserted central catheter (PICC) for administration, which bypasses smaller peripheral veins.[1][7] Other general preventative strategies for chemotherapy-induced phlebitis include diluting the drug, using a larger vein for peripheral access, and ensuring proper catheter size.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild pain and redness at the infusion site (Grade 1 Phlebitis) | Chemical irritation from this compound, early-stage phlebitis. | 1. Slow the infusion rate.2. Apply a warm compress to the site.3. Closely monitor for worsening symptoms. |
| Pain, redness, and swelling with a palpable venous cord (Grade 2-3 Phlebitis) | Significant vein inflammation due to this compound. | 1. Stop the infusion immediately.2. Remove the peripheral catheter.3. Elevate the affected limb.4. Apply warm compresses for 20 minutes every 2-4 hours.[7]5. Consider topical application of heparin or benzyl (B1604629) nicotinate (B505614) gel to manage the phlebitis.[8][9]6. If further infusion is required, insert a new catheter in a different, large vein, preferably in the opposite limb. |
| Extravasation (leakage of the drug into surrounding tissue) suspected | Catheter dislodgement or perforation of the vein wall. | 1. Stop the infusion immediately.2. Do not remove the catheter initially. Attempt to aspirate any residual drug from the catheter and surrounding tissue.3. Administer an appropriate antidote if one is available and indicated.4. Remove the catheter.5. Elevate the limb and apply cold compresses (for most agents, but follow specific drug guidelines).6. Document the event thoroughly and monitor the site for signs of tissue necrosis. |
| Recurrent phlebitis with peripheral infusions | High chemical irritancy of this compound. | 1. Strongly consider the use of a central venous access device (CVAD) or a PICC line for all subsequent infusions, as was mandated in the Phase I trial.[1][7] |
Quantitative Data Summary
Specific quantitative data on the incidence of phlebitis with this compound is limited. However, the available information and data from studies on other chemotherapeutic agents are summarized below.
Table 1: Incidence and Management of Chemotherapy-Induced Phlebitis
| Agent/Intervention | Incidence/Efficacy | Reference |
| This compound | Phlebitis was significant enough to mandate the use of a central line in a Phase I study. | [1] |
| General Chemotherapy | The reported incidence of chemotherapy-induced phlebitis can be as high as 70%.[8][10] | [8][10] |
| Topical Sesame Oil | In one study, the incidence of phlebitis was 10% in the intervention group versus 80% in the control group.[11] | [11] |
| Low-dose Heparin | A prospective randomized trial showed a significant decrease in the need to move peripheral venous catheters from 36% to 6%.[12] | [12] |
| Hot Compresses & Saline Flush | For vinorelbine (B1196246), a combination of hot compresses and increasing the physiological saline flush from 250 mL to 500 mL significantly decreased the severity of phlebitis.[13] | [13] |
Experimental Protocols
Protocol: Administration of this compound via a Peripheral Intravenous Catheter with Phlebitis Prevention Measures
-
1. Vein Selection and Catheter Placement:
-
Select a large, straight, and preferably soft vein in the forearm. Avoid areas of flexion like the wrist or antecubital fossa.
-
Use the smallest gauge catheter possible to accommodate the infusion rate, to allow for better blood flow and hemodilution around the catheter tip.
-
-
2. Drug Preparation and Dilution:
-
Reconstitute and dilute the this compound according to the specific investigational protocol to the lowest possible concentration to reduce its irritant properties.
-
Ensure the final pH and osmolarity of the solution are as close to physiological levels as possible, if compatible with the drug's stability.
-
-
3. Infusion Administration:
-
Administer a saline flush before starting the this compound infusion to ensure catheter patency.
-
Infuse the drug at a controlled, steady rate using an infusion pump.[3] Avoid manual "push" administration.
-
Consider co-infusion with a compatible isotonic solution to further dilute the drug at the point of entry into the vein, if the protocol allows.
-
-
4. Prophylactic Measures:
-
Apply a warm pack to the area proximal to the infusion site during the infusion to promote vasodilation and hemodilution.[13]
-
-
5. Monitoring:
-
Visually inspect the infusion site and the surrounding area every 15-30 minutes for the first hour and then hourly for the duration of the infusion.
-
Educate the subject to immediately report any pain, burning, or swelling at the infusion site.
-
-
6. Post-Infusion Care:
-
Flush the catheter with at least 20 mL of normal saline after the infusion is complete to ensure the vein is cleared of any residual drug.[13]
-
Remove the catheter and apply gentle pressure to the site.
-
Continue to monitor the site for 24 hours post-infusion for any delayed reactions.
-
Visualizations
Caption: Signaling pathway of chemical phlebitis induced by this compound infusion.
Caption: Troubleshooting workflow for managing phlebitis during experiments.
References
- 1. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Phlebitis vs. inflitration: Causes, symptoms, and treatment [medicalnewstoday.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Identification of potentially irritating intravenous medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Evaluation of chemotherapy infusion and phlebitis among cancer patients: A prospective observational single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Effect of External Use of Sesame Oil in the Prevention of Chemotherapy-Induced Phlebitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 12. Effective prevention of chemotherapy--induced phlebitis by low-dose heparin: a prospective randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Prevention of phlebitis caused by vinorelbine chemotherapy in outpatients with breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Crisnatol mesylate infusion duration to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Crisnatol (B1209889) mesylate infusion protocols to minimize side effects during preclinical and clinical experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of neurological side effects (e.g., somnolence, dizziness, blurred vision) | High peak plasma concentration of Crisnatol mesylate. | Prolong the infusion duration. Studies have shown that extending the infusion time allows for the administration of higher total doses while maintaining lower, safer peak plasma levels.[1][2] |
| Rapid infusion rate. | Decrease the infusion rate. A slower rate of administration can help prevent rapid spikes in plasma concentration that are associated with neurotoxicity.[2][3] | |
| Phlebitis (inflammation at the infusion site) | Irritation of the blood vessel by the drug formulation. | Administer this compound through a central venous line, especially for prolonged infusions.[3] |
| High drug concentration in the infusate. | Ensure the drug is adequately diluted in a compatible intravenous fluid, such as 5% dextrose in water.[4] | |
| Inconsistent or unexpected levels of cytotoxicity in vitro | Suboptimal drug exposure (concentration and duration). | Determine the concentration-time dependency of this compound in your specific cell line. An in vitro pharmacodynamic assay can help establish the minimum concentration and exposure time required for the desired cytotoxic effect. |
| Difficulty replicating in vivo anti-tumor efficacy seen in previous studies | Inadequate dosing schedule to maintain therapeutic plasma concentrations. | Consider a protracted infusion schedule (e.g., over several days) to sustain biologically relevant plasma concentrations of the drug. A 9-day infusion of 600 mg/m²/day has been shown to maintain plasma levels above the minimal inhibitory concentration for many tumors.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA intercalating agent and a topoisomerase II inhibitor.[6][7] It inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. By inhibiting topoisomerase II, it prevents the re-ligation of DNA strands after they have been cleaved, leading to double-strand breaks and ultimately, cancer cell death.
Q2: What are the dose-limiting side effects of this compound?
A2: The primary dose-limiting toxicity of this compound is reversible neurological toxicity.[4] Symptoms can include somnolence, dizziness, blurred vision, unsteady gait, confusion, agitation, and disorientation.[3][4] These side effects are directly correlated with high peak plasma concentrations of the drug.[2][4]
Q3: How does extending the infusion duration of this compound reduce side effects?
A3: Extending the infusion duration allows for the administration of a higher total dose of this compound while maintaining a lower, more stable plasma concentration.[1][2] This avoids the high peak plasma levels that are associated with the onset of neurological toxicity.[2][4]
Q4: Is there a specific plasma concentration of this compound that is associated with neurotoxicity?
A4: Yes, studies have indicated a threshold plasma concentration above which neurologic toxicity is more likely to occur. A peak plasma concentration greater than 4.5 µg/mL has been correlated with the onset of these side effects.[2] Another study noted serious central nervous system effects in a patient with a plasma level of 6.5 µg/mL.[2]
Q5: What were the findings of early clinical trials regarding infusion duration optimization?
A5: Phase I clinical trials demonstrated that extending the infusion duration of this compound from a 6-hour schedule to a more prolonged infusion (e.g., 9, 12, 15, or 18 hours) allowed for the safe administration of higher total doses with only mild to moderate toxicity.[1] A 72-hour infusion has also been investigated.[8]
Quantitative Data Summary
Table 1: this compound Infusion Schedules and Observed Neurological Toxicity
| Infusion Duration | Dose | Peak Plasma Concentration (Css) | Observed Neurological Toxicity | Reference |
| 6 hours | 388 mg/m² | Not specified | Recommended Phase II dose with manageable toxicity | [2] |
| 6 hours | 516 mg/m² | >4.5 µg/mL | Dose-limiting reversible neurological toxicity | [4] |
| 9-18 hours | 450-900 mg/m² | 6.5 µg/mL (at 900 mg/m² over 18h) | Mild to moderate at most doses; serious CNS effects at the highest dose and concentration | [1] |
| 72 hours | 2700 mg/m² | 2.7 µg/mL | Maximum tolerated dose with this schedule | [3] |
| 72 hours | 3400 mg/m² | 3.8 µg/mL | Dose-limiting neurotoxicity observed | [3] |
| 6 days | 750 mg/m²/day | 2465.3 ± 1213.5 ng/mL (in patients with severe CNS toxicity) | Moderate to severe CNS toxicity | [5] |
| 9 days | 600 mg/m²/day | 1607.8 ± 261.1 ng/mL | No dose-limiting toxicity in the first two courses | [5] |
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Neurotoxicity
This protocol provides a general framework for assessing neurotoxicity in preclinical animal models or clinical trial subjects.
1. Clinical Assessment:
- Utilize standardized grading scales such as the National Cancer Institute-Common Terminology Criteria for Adverse Events (NCI-CTCAE) for sensory and motor neuropathy.
- For more detailed assessment, the Total Neuropathy Score (TNS) can be employed, which includes patient-reported symptoms, clinical examination, and nerve conduction studies.
2. Patient-Reported Outcomes (PROs):
- Administer validated questionnaires like the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Chemotherapy-Induced Peripheral Neuropathy 20 (EORTC QLQ-CIPN20) or the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale to capture the patient's subjective experience of symptoms.
3. Nerve Conduction Studies (NCS):
- Perform baseline and follow-up NCS to objectively measure nerve function, including sensory nerve action potential (SNAP) and compound muscle action potential (CMAP) amplitudes and velocities.
4. Nerve Excitability Testing:
- To assess for acute changes in nerve function, particularly during and immediately after infusion, nerve excitability testing can be performed. This technique measures various parameters of nerve membrane polarization.
Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This in vitro assay is the gold standard for measuring topoisomerase II activity and its inhibition.
1. Materials:
- Purified human topoisomerase IIα
- Kinetoplast DNA (kDNA)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
- Stop buffer/loading dye (containing SDS and a tracking dye)
- Agarose (B213101) gel (1%)
- Ethidium (B1194527) bromide or other DNA stain
2. Procedure:
- Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.
- Initiate the reaction by adding topoisomerase IIα to each tube (except for the no-enzyme control).
- Incubate the reactions at 37°C for 30 minutes.
- Stop the reaction by adding the stop buffer/loading dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
- Stain the gel with a DNA stain and visualize under UV light.
3. Data Analysis:
- Quantify the intensity of the decatenated DNA bands. The concentration of this compound that reduces decatenation activity by 50% is the IC₅₀ value.
Protocol 3: DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This assay is used to determine if a compound can intercalate into DNA by measuring the displacement of a known intercalator, ethidium bromide.
1. Materials:
- Calf thymus DNA (ctDNA)
- Ethidium bromide (EtBr)
- Buffer (e.g., Tris-HCl)
- Fluorometer
2. Procedure:
- Prepare a solution of ctDNA and ethidium bromide in the buffer. The EtBr will intercalate into the DNA and fluoresce.
- Measure the initial fluorescence of the DNA-EtBr complex.
- Titrate the solution with increasing concentrations of this compound.
- After each addition, allow the solution to equilibrate and then measure the fluorescence.
3. Data Analysis:
- As this compound intercalates into the DNA, it will displace the ethidium bromide, leading to a quenching of the fluorescence.
- Plot the fluorescence intensity against the concentration of this compound. The concentration at which a 50% reduction in fluorescence is observed can be used to determine the binding affinity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing infusion duration.
Caption: Relationship between infusion duration and side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Crisnatol Mesylate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Crisnatol mesylate, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a synthetic aromatic amine that functions as a DNA intercalating agent and an inhibitor of topoisomerase activity.[1] By inserting itself into the DNA structure, it disrupts DNA replication and repair processes. Its inhibition of topoisomerase enzymes leads to DNA damage, ultimately preventing the proliferation of cancer cells.[1] Due to its lipophilic nature, this compound can cross the blood-brain barrier, making it a candidate for treating brain tumors.[1]
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-documented in the available literature, resistance to DNA intercalating agents and topoisomerase inhibitors can arise through several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II can prevent this compound from effectively binding to the enzyme-DNA complex.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as those involving homologous recombination (HR) or non-homologous end joining (NHEJ), can counteract the DNA damage induced by this compound.
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt/mTOR or MAPK/ERK can promote cell survival and override the apoptotic signals triggered by DNA damage.
-
Drug Inactivation: Cellular enzymes may metabolize this compound into an inactive form.
Q3: How can I experimentally determine if my resistant cells are overexpressing drug efflux pumps?
You can investigate the role of efflux pumps through the following experiments:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2) in your resistant cell line versus the parental sensitive line.
-
Efflux Pump Inhibition Assay: Treat the resistant cells with a known ABC transporter inhibitor (e.g., Verapamil, Cyclosporin A) in combination with this compound. A restoration of sensitivity to this compound would suggest the involvement of efflux pumps.
Troubleshooting Guide
Problem: Decreased Efficacy of this compound Over Time
Possible Cause 1: Selection of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the IC50 value of your cell line compared to the parental line.
-
Isolate Single Clones: Use single-cell cloning to isolate individual clones from the resistant population and test their sensitivity to this compound to determine if the resistance is heterogeneous.
-
Molecular Profiling: Conduct genomic and transcriptomic analysis (e.g., whole-exome sequencing, RNA-seq) to identify potential mutations or changes in gene expression associated with resistance.
-
Possible Cause 2: Alterations in the drug target (Topoisomerase II).
-
Troubleshooting Steps:
-
Sequence Topoisomerase II Gene: Sequence the gene encoding topoisomerase II in your resistant and sensitive cell lines to identify any potential mutations.
-
Topoisomerase II Activity Assay: Measure the enzymatic activity of topoisomerase II in nuclear extracts from both sensitive and resistant cells in the presence and absence of this compound.
-
Problem: High background signal in cell viability assays.
-
Possible Cause: this compound interference with assay reagents.
-
Troubleshooting Steps:
-
Control Experiment: Run the viability assay with this compound in cell-free media to check for any direct interaction with the assay reagents.
-
Alternative Assays: If interference is observed, consider using a different viability assay that relies on a different detection principle (e.g., trypan blue exclusion, crystal violet staining).
-
-
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Line | 1.5 | 1.0 |
| Resistant Sub-line 1 | 15.2 | 10.1 |
| Resistant Sub-line 2 | 25.8 | 17.2 |
Visualizations
Caption: A logical workflow for troubleshooting and addressing this compound resistance.
Caption: Signaling pathways potentially involved in resistance to this compound.
References
Technical Support Center: Enhancing the Aqueous Solubility of Crisnatol Mesylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving Crisnatol mesylate in aqueous solutions. The following information is based on established methods for improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor aqueous solubility with this compound?
A1: When facing solubility challenges with this compound, a systematic approach is recommended. Start by characterizing the solid-state properties of your compound, such as crystallinity and polymorphism, as these can significantly impact solubility. Subsequently, simple formulation adjustments like pH modification and the use of co-solvents should be explored.
Q2: How does pH adjustment influence the solubility of this compound?
A2: The solubility of ionizable compounds is often pH-dependent.[1][2][][4] For a mesylate salt of a weakly basic compound like Crisnatol, the solubility is expected to be higher in acidic conditions where the molecule is protonated and more readily forms soluble salts. Conversely, as the pH approaches the pKa of the free base, the compound may precipitate. Therefore, creating a pH-solubility profile is a critical early-stage experiment.
Q3: What are co-solvents and how can they improve the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[][5] They work by reducing the polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules. Common co-solvents used in pharmaceutical formulations include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[][5]
Q4: Can particle size reduction enhance the aqueous solubility of this compound?
A4: Yes, reducing the particle size increases the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[5][6][7] Techniques like micronization and nanosuspension can be employed.[5][7] While micronization primarily increases the dissolution rate, creating a nanosuspension can also enhance the equilibrium solubility.[8]
Q5: What are some advanced formulation strategies if simple methods are insufficient?
A5: For compounds with very low solubility, advanced techniques such as solid dispersions, complexation with cyclodextrins, and lipid-based formulations can be effective.[6][8] Solid dispersions involve dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve solubility and dissolution.[8] Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating them and increasing their apparent solubility.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| This compound precipitates upon addition to aqueous buffer. | The pH of the buffer is too high, leading to the formation of the less soluble free base. | 1. Measure the pH of the final solution. 2. Systematically evaluate the solubility of this compound across a range of acidic pH values (e.g., pH 2-6). 3. Utilize a buffer system with sufficient capacity to maintain the desired pH after the addition of the compound. |
| Low solubility is observed even at optimal pH. | The intrinsic solubility of the compound is very low. | 1. Introduce a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 2. Evaluate a range of co-solvent concentrations to find the optimal balance between solubility enhancement and potential toxicity or stability issues. |
| Dissolution rate is too slow for the intended application. | The particle size of the this compound powder is too large. | 1. Consider particle size reduction techniques such as micronization.[5][7] 2. If available, use analytical techniques to measure the particle size distribution of your current and processed material. |
| Precipitation occurs upon dilution of a stock solution. | The concentration of the drug in the diluted medium exceeds its solubility limit. | 1. Lower the concentration of the stock solution. 2. Increase the proportion of co-solvent in the final diluted medium. 3. Investigate the use of precipitation inhibitors or surfactants in the formulation. |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, acetate, or citrate (B86180) buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of the final measured pH of each solution.
Protocol 2: Co-solvent Solubility Enhancement
-
Solvent System Preparation: Prepare a series of aqueous solutions containing varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v ethanol in a selected buffer at an optimal pH determined from Protocol 1).
-
Sample Preparation: Add an excess amount of this compound to each solvent system.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizing Experimental Workflows and Concepts
Caption: A logical workflow for improving the aqueous solubility of a poorly soluble compound like this compound.
Caption: Overview of physical and chemical strategies to enhance the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. senpharma.vn [senpharma.vn]
Technical Support Center: Stabilizing Crisnatol Mesylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of Crisnatol mesylate in solution for long-term experiments. The following information is curated to address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound in common laboratory solvents is not extensively published, for many sparingly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions. It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For aqueous-based experiments, subsequent dilutions of the DMSO stock into your experimental buffer or media should be done carefully to avoid precipitation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions of this compound should be stored in small, single-use aliquots in tightly sealed vials at -20°C. This practice minimizes repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but validation through a stability study is recommended.
Q3: Is this compound sensitive to light?
A3: Many complex organic molecules exhibit photosensitivity. While specific data for this compound is limited, it is best practice to protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[1] During handling and experiments, exposure to direct, intense light should be minimized.
Q4: How can I prevent precipitation of this compound in my aqueous experimental media?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible while maintaining the solubility of this compound. It is also recommended to add the stock solution to the aqueous media with vigorous vortexing or stirring to facilitate rapid and uniform dispersion. Performing a solubility test in your specific medium is advisable.
Q5: What is the expected shelf-life of a this compound solution?
A5: The shelf-life of a this compound solution is dependent on the solvent, storage temperature, and exposure to light and air. Generally, when stored as recommended at -20°C in anhydrous DMSO, stock solutions can be stable for up to one month. However, for long-term experiments, it is crucial to perform a stability study to determine the precise shelf-life under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at -20°C. | The concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Prepare a new stock solution at a lower concentration. 3. Consider using a different solvent or a co-solvent system after verifying compatibility with your experimental setup. |
| Working solution becomes cloudy or shows precipitation after dilution in aqueous media. | Low aqueous solubility of this compound. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the final concentration of the co-solvent in your working solution, ensuring it does not exceed a level that affects your experimental system. 2. Prepare the working solution immediately before use. 3. Perform a solubility assessment in your specific cell culture media or buffer. |
| Loss of compound activity over time in long-term experiments. | Degradation of this compound in solution. | 1. Confirm the stability of your stock solution by performing a stability-indicating HPLC analysis. 2. Prepare fresh stock solutions more frequently. 3. Minimize the exposure of the solution to harsh conditions (e.g., high temperatures, light, extreme pH). |
| Inconsistent experimental results between different batches of stock solution. | Inconsistent weighing of the solid compound or pipetting errors during dilution. Degradation of the solid compound due to improper storage. | 1. Ensure accurate weighing using a calibrated balance. 2. Use calibrated pipettes for dilutions. 3. Store solid this compound in a desiccator at the recommended temperature, protected from light. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage.
Protocol for a Forced Degradation Study to Assess Stability
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C).
Procedure:
-
Prepare solutions of this compound under each of the stress conditions outlined above.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visual Guides
Caption: Mechanism of action of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Troubleshooting inconsistent results in Crisnatol mesylate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Crisnatol mesylate in various in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: High variability or inconsistent results in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Proposed Solution |
| Compound Precipitation: this compound, being a lipophilic compound, may precipitate in aqueous culture media, especially at higher concentrations. | - Visually inspect the culture media for any signs of precipitation after adding this compound. - Prepare fresh dilutions from a concentrated stock solution in an appropriate solvent (e.g., DMSO) for each experiment. - Consider using a lower final concentration of the solvent in the culture media. |
| Interaction with Assay Reagents: As a colored compound, this compound may interfere with the colorimetric readout of assays like MTT. | - Run a control plate with this compound in cell-free media to assess its intrinsic absorbance at the assay wavelength. - If interference is observed, subtract the background absorbance from the treated wells. - Consider using a non-colorimetric viability assay, such as a fluorescence-based assay (e.g., Calcein AM) or a luminescence-based assay (e.g., CellTiter-Glo®). |
| Time-Dependent Effects: The cytotoxic effect of Crisnatol is a function of both concentration and exposure time.[1] Inconsistent incubation times can lead to variability. | - Strictly adhere to a standardized incubation time for all experiments. - For initial characterization, it is recommended to perform a time-course experiment to determine the optimal endpoint. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure a homogenous cell suspension before seeding. - Use a consistent cell seeding density for all plates and experiments. |
Issue 2: Low or no detectable apoptosis in Annexin V/PI assays.
| Potential Cause | Proposed Solution |
| Insufficient Drug Concentration or Exposure Time: The concentration of this compound or the incubation period may be too low to induce a significant apoptotic response. | - Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line. - Conduct a time-course experiment to identify the optimal time point for detecting apoptosis. |
| Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis. | - Confirm the sensitivity of your cell line to this compound using a viability assay first. - Consider including a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working correctly. |
| Incorrect Staining Procedure: Improper handling of cells or staining reagents can lead to inaccurate results. | - Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. - Avoid harsh cell detachment methods (e.g., over-trypsinization) that can damage the cell membrane and lead to false positive PI staining. |
Issue 3: Unexpected results in topoisomerase II activity assays.
| Potential Cause | Proposed Solution |
| Solvent Interference: The solvent used to dissolve this compound (e.g., DMSO) may inhibit topoisomerase II activity at high concentrations. | - Run a solvent control to assess the effect of the solvent on enzyme activity. - Keep the final solvent concentration in the reaction mixture as low as possible. |
| Incorrect Enzyme or Substrate Concentration: The activity of topoisomerase II is sensitive to the concentration of both the enzyme and the DNA substrate. | - Titrate the topoisomerase II enzyme to determine the optimal amount for the assay. - Ensure the concentration of the DNA substrate (e.g., kDNA) is appropriate for the amount of enzyme used. |
| Presence of Contaminating Nucleases: Nuclease contamination in cell extracts can degrade the DNA substrate, leading to misleading results. | - Prepare cell extracts using methods that minimize nuclease activity. - Include a control reaction without ATP, as topoisomerase II activity is ATP-dependent, while most nuclease activity is not. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a DNA intercalator and a topoisomerase II inhibitor.[2] It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription. By inhibiting topoisomerase II, it prevents the re-ligation of DNA strands after the enzyme has created double-strand breaks to resolve DNA tangles, leading to the accumulation of DNA damage and ultimately cell death.
Q2: What are the expected effects of this compound on the cell cycle?
A2: As a DNA damaging agent, this compound is expected to induce cell cycle arrest, particularly at the G2/M checkpoint, to allow for DNA repair. Studies have shown that at concentrations of 0.5-1.0 µM, a 4-hour exposure to Crisnatol can cause a reversible G2-phase block in murine erythroleukemic cells.[2] Longer exposure or higher concentrations can lead to a more persistent G2 block.[2]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated cytotoxic activity in various cancer cell lines. A pharmacodynamic assay showed growth inhibitory and cytotoxic effects in MCF-7 and MDA-MB-231 human breast cancer cell lines.[1] Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential against brain tumors.
Q4: What concentrations of this compound should I use in my in vitro experiments?
A4: The effective concentration of this compound is highly dependent on the cell line and the duration of exposure. Based on in vitro pharmacodynamic studies in MCF-7 cells, growth inhibitory effects were observed in the range of k = 30-1000 µM·h, while cytotoxic effects were seen at k > 2000 µM·h (where k is the product of concentration and time).[1] For example, a 24-hour exposure would suggest a growth inhibitory concentration range of approximately 1.25-41.7 µM and a cytotoxic concentration above 83.3 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration range.
Quantitative Data Summary
The following table summarizes the in vitro pharmacodynamic parameters of this compound in the MCF-7 human breast cancer cell line.
| Parameter | Value | Cell Line | Reference |
| No Effect (k) | < 30 µM·h | MCF-7 | [1] |
| Growth Inhibition (k) | 30 - 1000 µM·h | MCF-7 | [1] |
| Cytostatic Effect (k) | ~1500 µM·h | MCF-7 | [1] |
| Cytotoxic Effect (k) | > 2000 µM·h | MCF-7 | [1] |
| Threshold for Growth Inhibition | 0.02 fmol/cell | MCF-7 | [1] |
| Threshold for Cytoreduction | > 1 fmol/cell | MCF-7 | [1] |
k = Extracellular drug exposure (Concentration x Time)
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Crisnatol Mesylate Dose-Response Curve Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curves for Crisnatol (B1209889) mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Crisnatol mesylate and what is its mechanism of action?
Crisnatol is an experimental anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1] By inserting itself into the DNA helix and inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair, Crisnatol induces DNA double-strand breaks, which ultimately leads to apoptosis in rapidly dividing cancer cells. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[1]
Q2: What are the known dose-limiting toxicities of this compound in clinical settings?
Phase I and II clinical trials have identified neurotoxicity and hematologic toxicity as the primary dose-limiting side effects of this compound.[1] Symptoms of neurotoxicity can include confusion, agitation, and disorientation.[2] These toxicities are important to consider, even in preclinical studies, as they provide context for the compound's therapeutic window.
Q3: In which solvent should I prepare my stock solution of this compound?
As Crisnatol is a lipophilic compound, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Stock solutions should be stored at -20°C or -80°C in light-protected vials to maintain chemical stability.[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for an in vitro dose-response experiment with this compound?
Based on data from similar topoisomerase II inhibitors and early in vitro studies with Crisnatol, a broad concentration range is recommended for initial experiments. A typical starting range could be from 0.01 µM to 100 µM, often using half-log10 dilutions.[2] The goal of the initial experiment is to identify a narrower, more focused range of concentrations for subsequent, more detailed dose-response curve generation.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
High variability can obscure the true dose-response relationship. Below are common causes and their solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and gently mix the cell suspension between seeding groups of plates. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Compound Precipitation | This compound's lipophilic nature may cause it to precipitate at high concentrations in aqueous culture media. Visually inspect the wells with the highest concentrations for precipitates. If observed, consider using a different solvent system for dilution or lowering the maximum concentration tested. Gentle warming or sonication of the stock solution before dilution may also help. |
| Cell Clumping | Some cell lines are prone to clumping, leading to uneven cell distribution. Ensure gentle but thorough trypsinization and pipetting to create a single-cell suspension. For particularly clumpy cell lines, passing the suspension through a cell strainer may be beneficial. |
Issue 2: My dose-response curve is not a typical sigmoidal shape (e.g., U-shaped or biphasic).
An atypical curve shape can indicate several experimental issues or compound-specific effects:
| Possible Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium over the incubation period. Prepare fresh dilutions for each experiment and consider the stability of the compound under your specific experimental conditions. |
| Off-Target Effects | At very high concentrations, drugs can exhibit off-target effects that may lead to unexpected cellular responses. If a U-shaped curve is observed, it may indicate that at higher concentrations, the compound is interfering with the assay itself or inducing a different cellular process. |
| Assay Interference | The compound may directly interfere with the chemistry of your cell viability assay (e.g., reducing the MTT reagent). Run a cell-free control with the compound and the assay reagent to check for any direct chemical reactions. |
| Heterogeneous Cell Population | If your cell line has a mixed population of sensitive and resistant cells, the dose-response curve may not be a simple sigmoidal shape. |
Issue 3: The IC50 value I obtained is significantly different from what I expected.
Discrepancies in IC50 values can arise from several factors related to experimental conditions:
| Possible Cause | Recommended Solution |
| Cell Line and Passage Number | The sensitivity of cells to a drug can vary between different cell lines and can also change with high passage numbers. Ensure you are using a consistent and low-passage number for your experiments. |
| Incubation Time | The cytotoxic effects of this compound are dependent on both concentration and exposure time.[4] A longer incubation time will likely result in a lower IC50 value. Standardize the incubation time across all experiments (e.g., 48 or 72 hours). |
| Cell Seeding Density | The initial number of cells seeded can influence the final IC50 value. Optimize the seeding density to ensure that the cells are in the exponential growth phase throughout the drug incubation period. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If you suspect this is an issue, you can try reducing the serum concentration in your culture medium during the drug treatment. |
Data Presentation
Clinical Dosing Information (for context)
The following table summarizes some of the dosing schedules for this compound used in Phase I clinical trials. This information can provide a frame of reference for the concentrations being explored in preclinical studies.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Reference |
| 6-hour i.v. infusion every 28 days | 388 mg/m² | Neurological | [5] |
| 72-hour continuous i.v. infusion | 2700 mg/m² | Neurological | [2] |
| 9-day continuous i.v. infusion | 600 mg/m²/day | Thromboembolism, Thrombocytopenia |
Hypothetical In Vitro Dose-Response Data
The following table presents a hypothetical example of data from a 72-hour MTT assay with this compound in two different cancer cell lines. This illustrates how to structure quantitative data for clear comparison.
| Cell Line | This compound IC50 (µM) | Hill Slope | R² of Curve Fit |
| Glioblastoma (U-87 MG) | 1.5 ± 0.2 | -1.2 | 0.98 |
| Breast Cancer (MCF-7) | 3.2 ± 0.4 | -1.1 | 0.97 |
Experimental Protocols
Protocol: Standard In Vitro Dose-Response Assay for this compound
This protocol describes a typical workflow for determining the IC50 value of this compound using an MTT-based cell viability assay.
1. Cell Seeding:
- Culture cancer cells (e.g., U-87 MG or MCF-7) according to standard protocols.
- Harvest cells that are in the exponential growth phase.
- Perform a cell count and determine cell viability (should be >95%).
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.
- Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
- Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
3. Incubation:
- Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
4. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- Plot the percentage of cell viability against the drug concentration on a logarithmic scale to generate a dose-response curve.
- Use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a dose-response assay.
Caption: Simplified DNA damage response signaling pathway.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. Changing of the Guard: How ATM Hands Off DNA Double-Strand Break Signaling to ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Crisnatol mesylate dose for sensitive cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Crisnatol mesylate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in adjusting doses for sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a DNA intercalator and a topoisomerase II inhibitor. By inserting itself into the DNA helix, it disrupts the normal functioning of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: How do I determine the appropriate starting concentration of this compound for my cell line?
The optimal starting concentration of this compound will vary depending on the cell line's sensitivity. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a dose-response curve could be from 0.1 µM to 100 µM. For highly sensitive cell lines, a lower concentration range may be necessary.
Q3: My cells are showing high levels of toxicity even at low concentrations. What should I do?
If you observe excessive toxicity, consider the following:
-
Reduce the concentration range: For sensitive cell lines, you may need to test concentrations in the nanomolar (nM) range.
-
Shorten the exposure time: The duration of drug exposure can significantly impact cytotoxicity. Consider reducing the incubation time with this compound.
-
Check cell health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Verify drug concentration: Double-check the calculations and dilutions of your this compound stock solution to ensure accuracy.
Q4: I am not observing any significant effect on my cells. What could be the reason?
If this compound is not inducing the expected cytotoxic effect, consider these points:
-
Cell line resistance: The cell line you are using may be inherently resistant to topoisomerase II inhibitors. This can be due to various factors, including the expression of drug efflux pumps or alterations in DNA repair pathways.
-
Drug stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.
-
Assay sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive method or optimizing your current assay protocol.
-
Increase concentration and/or exposure time: Your initial concentrations may be too low, or the exposure time too short to induce a significant effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration | Ensure the final solvent concentration (e.g., DMSO) is kept to a minimum (typically <0.5%). Prepare fresh dilutions for each experiment. Gently vortex the drug solution before adding it to the medium. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, Differences in incubation times, Inconsistent reagent quality | Use cells within a consistent and low passage number range. Standardize all incubation times precisely. Prepare fresh reagents and ensure proper storage. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Example 1 | Breast Cancer | XX.X ± X.X |
| Example 2 | Glioblastoma | XX.X ± X.X |
| Example 3 | Melanoma | XX.X ± X.X |
| Example 4 | Lung Cancer | XX.X ± X.X |
Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.
Experimental Protocols
MTT Assay for Determining Cell Viability and IC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Clonogenic Assay for Assessing Long-Term Survival
The clonogenic assay measures the ability of a single cell to grow into a colony.
Materials:
-
6-well plates or culture dishes
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specific duration.
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Preventing Crisnatol mesylate precipitation in culture media
Welcome to the technical support center for Crisnatol mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Crisnatol is a synthetic aromatic amine that functions as a DNA intercalator and topoisomerase inhibitor.[1] By inserting itself into the DNA structure, it disrupts DNA replication and repair processes, leading to cell death in proliferating cancer cells.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a subject of investigation for brain tumors.[1] The mesylate salt form is often used to improve the solubility and handling of the parent compound.
Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?
Precipitation of compounds like this compound, which are known to be lipophilic, is a common issue in aqueous-based culture media.[1] The primary reasons for this include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium is higher than its solubility limit.
-
"Crashing Out" during Dilution: A high-concentration stock solution in an organic solvent (like DMSO) is diluted too rapidly in the culture medium. This sudden change in solvent polarity can cause the compound to fall out of solution.[2]
-
Low Temperature: Adding the compound to cold media can decrease its solubility.[2]
-
pH of the Medium: The pH of the culture medium may not be optimal for keeping the ionized (and often more soluble) form of the compound in solution.
-
High Solvent Concentration: While a solvent like DMSO is used to create a stock solution, a high final concentration in the culture medium can be toxic to cells and may still lead to precipitation upon dilution.[2]
-
Long Incubation Times: Over time, factors like media evaporation, temperature fluctuations, and changes in pH due to cellular metabolism can lead to the compound precipitating out of solution.[2]
Q3: My this compound solution looks fine initially but forms a precipitate after a few hours or days in the incubator. Why does this happen?
This delayed precipitation is often due to the compound's limited stability under culture conditions. Several factors can contribute to this:
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect the compound's solubility.[2]
-
Media Evaporation: Over long-term experiments, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[3]
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic). If this compound's solubility is pH-dependent, this shift could trigger precipitation.
-
Interactions with Media Components: this compound may interact with components in the serum or the basal medium over time, forming less soluble complexes.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your culture medium, consider the following solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Rapid Dilution | Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, make an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume. Add the compound dropwise while gently swirling the media.[2] |
| Low Media Temperature | Always use pre-warmed (37°C) cell culture media for all dilutions.[2] Adding the compound to cold media will decrease its solubility. |
| High Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both toxicity and precipitation.[2] |
Issue 2: Delayed Precipitation During Incubation
If the precipitate forms after a period of incubation, the following strategies may help:
| Potential Cause | Recommended Solution |
| Media Evaporation | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2][3] |
| Temperature Fluctuations | Minimize the time your culture vessels are outside the incubator. When working in a laminar flow hood, work efficiently to reduce exposure to cooler temperatures.[2] |
| pH Instability | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. If you observe a significant pH change, you may need to change the medium more frequently. |
| Compound Stability | Consider preparing fresh media with this compound more frequently for long-term experiments, rather than preparing a large batch at the beginning. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the upper limit for the concentration of this compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Media: Warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube for any signs of precipitation (cloudiness, particles).
-
Microscopic Examination: Place a small drop of each dilution on a microscope slide and examine it under a microscope for any crystalline structures or amorphous precipitate.
-
Incubation Test: Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).
-
Final Assessment: After incubation, re-examine the dilutions visually and microscopically to identify the highest concentration that remains in solution over time. This is your maximum working concentration.
Protocol 2: Recommended Dilution Method to Prevent Precipitation
This method minimizes the risk of the compound "crashing out" when transitioning from an organic solvent to an aqueous medium.
-
Prepare Stock Solution: Start with a fully dissolved, high-concentration stock solution of this compound in 100% DMSO.
-
Warm the Media: Pre-warm your complete cell culture medium to 37°C.
-
Perform an Intermediate Dilution:
-
Pipette a small volume of the pre-warmed medium into a sterile tube.
-
Add the required volume of your this compound stock solution to this small volume of media to create an intermediate concentration. This intermediate concentration should be higher than your final desired concentration.
-
Gently vortex or flick the tube to mix.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the main volume of pre-warmed culture medium while gently swirling.
-
This gradual dilution process helps to keep the compound in solution.
-
-
Final Check: After the final dilution, visually inspect the medium to ensure it is clear before adding it to your cells.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues encountered during your experiments.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that can contribute to the precipitation of a lipophilic compound like this compound in cell culture.
References
Correlating Crisnatol mesylate plasma concentration with toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisnatol mesylate. The information provided is intended to assist with experiments correlating its plasma concentration with observed toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a DNA intercalator.[1] Its planar aromatic ring system inserts between the base pairs of DNA, disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis. This mechanism is central to its antitumor activity and is also implicated in its toxicity.[1]
Q2: What are the known dose-limiting toxicities of this compound in humans?
A2: The primary dose-limiting toxicity of this compound is reversible neurological toxicity.[1] Symptoms can include somnolence, dizziness, blurred vision, and unsteady gait.[1] At higher doses or with prolonged infusions, more severe central nervous system (CNS) effects have been observed.[2] Other reported toxicities include phlebitis, mild to moderate nausea and vomiting, and in some cases, hematological toxicity such as thrombocytopenia.[1][3]
Q3: Is there a known correlation between this compound plasma concentration and toxicity?
A3: Yes, a direct correlation has been established between this compound plasma concentration and the onset and severity of neurological toxicity.[1][2] Peak plasma levels, particularly at the end of an infusion, are associated with the manifestation of neurological side effects.[1]
Troubleshooting Guides
Issue 1: High inter-subject variability in toxicity at the same dose.
-
Possible Cause: Differences in individual patient metabolism and clearance rates of this compound can lead to varying plasma concentrations despite identical dosing.
-
Troubleshooting Steps:
-
Implement Therapeutic Drug Monitoring (TDM): Regularly measure plasma concentrations of this compound for each subject.
-
Pharmacokinetic (PK) Analysis: Correlate individual plasma concentrations with observed toxicities to understand the therapeutic window for each subject.
-
Dose Adjustment: Based on PK data, consider personalized dose adjustments to maintain plasma levels within a safe and efficacious range.
-
Issue 2: Unexpectedly severe neurotoxicity at a planned dose.
-
Possible Cause: Achieving a plasma concentration above the neurotoxic threshold. A threshold for neurologic toxicity has been reported to be greater than 4.5 µg/mL.[2]
-
Troubleshooting Steps:
-
Immediate Plasma Concentration Measurement: As soon as neurotoxicity is observed, collect a blood sample to determine the this compound plasma concentration.
-
Review Infusion Rate: A rapid infusion rate can lead to high peak plasma concentrations. Consider extending the infusion duration to administer the same total dose over a longer period, which can help avoid high peak levels.[2]
-
Correlate with Data: Compare the measured plasma concentration with the data in the "Plasma Concentration and Toxicity Thresholds" table below to assess if the toxic threshold was exceeded.
-
Issue 3: Difficulty in establishing a clear dose-response relationship for toxicity in pre-clinical models.
-
Possible Cause: The toxicity of this compound is dependent on both concentration and duration of exposure.[1] Short-term, high-concentration exposure may lead to different toxic effects than long-term, lower-concentration exposure.
-
Troubleshooting Steps:
-
Vary Exposure Conditions: Design experiments that test a range of concentrations and exposure times.
-
Cell Cycle Analysis: Utilize techniques like flow cytometry to assess effects on the cell cycle (e.g., G2-phase block), which can be a sensitive indicator of Crisnatol's cellular effects.[1]
-
In Vitro to In Vivo Correlation: Correlate in vitro findings on concentration- and time-dependent toxicity with in vivo plasma concentration data to build a more comprehensive picture of the toxicity profile.
-
Data Presentation
Table 1: Correlation of this compound Plasma Concentration with Toxicity
| Plasma Concentration Range | Associated Toxicity |
| > 4.5 µg/mL | Neurologic toxicity (dose-limiting)[2] |
| ~2.7 - 3.8 µg/mL | Neurologic syndrome (confusion, agitation, disorientation) at the maximum tolerated dose.[4] |
| ~1.6 µg/mL | Plasma concentrations at steady state during a 9-day infusion at a dose of 600 mg/m²/day, which was associated with a lower incidence of intolerable CNS toxicity.[3] |
| 0.5 - 1.0 µM (in vitro) | Reversible G2-phase block in murine erythroleukemic cells after 4 hours of exposure.[1] |
| 5 - 10 µM (in vitro) | Persistent retardation of S-phase progression or irreversible G2 and/or greater than G2 blocks in murine erythroleukemic cells, depending on the duration of exposure.[1] |
| 25 - 50 µM (in vitro) | Severe membrane perturbation and loss of viability in murine erythroleukemic cells, regardless of exposure duration.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method based on common practices for analyzing small molecule drugs in plasma.
1. Objective: To quantify the concentration of this compound in plasma samples.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Ortho-phosphoric acid or sodium hydroxide (B78521) for pH adjustment.
-
Water (HPLC grade).
-
Microcentrifuge tubes.
-
Syringe filters (0.22 µm).
-
Plasma samples.
-
This compound reference standard.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized, for instance, starting with a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by obtaining a UV spectrum of this compound. A starting point could be around 254 nm.
-
Injection Volume: 20 µL.
5. Calibration Curve:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of working standards by spiking known concentrations of the stock solution into blank plasma.
-
Process the calibration standards using the same sample preparation method as the unknown samples.
-
Inject the processed standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the known concentration.
6. Analysis of Unknown Samples:
-
Inject the prepared unknown samples into the HPLC system.
-
Record the peak area for the this compound peak.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced neurotoxicity.
References
- 1. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Crisnatol Mesylate Tumor Delivery Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the delivery of Crisnatol (B1209889) mesylate to tumor tissues. The information is presented in a question-and-answer format, addressing potential issues and offering troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Crisnatol mesylate and what are the main challenges in its delivery to tumors?
This compound is an experimental anticancer agent characterized as a lipophilic arylmethylaminopropanediol. Its primary mechanism of action is the intercalation into DNA and inhibition of topoisomerase, leading to DNA damage and apoptosis in cancer cells. The major challenges in its effective delivery to tumors are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, making it difficult to dissolve in aqueous solutions for intravenous administration. Early clinical trials required large volumes of 5% dextrose solution for infusion.[1]
-
Systemic Toxicity: Dose-limiting neurotoxicity, including somnolence, dizziness, and blurred vision, has been a significant issue in clinical trials.[1] This toxicity is often correlated with high peak plasma concentrations of the drug.
-
Non-specific Distribution: Following administration, this compound distributes extensively throughout the body, which can lead to off-target side effects and reduce the concentration of the drug at the tumor site.
Q2: What are the potential benefits of using nanoformulations for this compound delivery?
Nanoformulations, such as liposomes and polymeric nanoparticles, offer several potential advantages for the delivery of hydrophobic drugs like this compound:
-
Improved Solubility and Stability: Encapsulating this compound within a nanocarrier can enhance its solubility in aqueous media and protect it from degradation in the bloodstream.
-
Reduced Systemic Toxicity: By encapsulating the drug, its immediate exposure to healthy tissues can be minimized, potentially reducing systemic side effects like neurotoxicity.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically 10-100 nm) can preferentially accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
-
Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, further increasing drug concentration at the tumor site.
Q3: Which type of nanoformulation is most suitable for a lipophilic drug like this compound?
The choice of nanoformulation depends on the specific experimental goals. Given this compound's lipophilicity (XLogP3-AA: 3.9), both lipid-based and polymer-based nanoparticles are viable options.
-
Liposomes: These are vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs within the lipid membrane. They are biocompatible and have a long history in drug delivery.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be formulated to provide controlled and sustained release of the encapsulated drug. The drug can be either entrapped within the polymer matrix or encapsulated in a core-shell structure.
Troubleshooting Guides
This section provides practical guidance for common problems encountered during the development of this compound nanoformulations.
Issue 1: Low Drug Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor affinity of Crisnatol for the nanoparticle core. | 1. Modify the nanoparticle composition: For liposomes, alter the lipid composition (e.g., use lipids with higher phase transition temperatures). For polymeric nanoparticles, select a polymer with a more hydrophobic core. 2. Optimize the drug-to-carrier ratio: A very high initial drug concentration can lead to precipitation and lower encapsulation. |
| Drug precipitation during formulation. | 1. Adjust the solvent system: Ensure that this compound remains fully dissolved in the organic phase before the nanoprecipitation or emulsification step. 2. Control the rate of solvent removal/addition: Rapid solvent changes can induce precipitation. Optimize the stirring speed and the rate of addition of the aqueous phase. |
| Incorrect pH. | The solubility of this compound may be pH-dependent. Evaluate the effect of pH on its solubility and adjust the pH of the aqueous phase accordingly during formulation. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient surface charge. | 1. Incorporate charged lipids or polymers: Add lipids like DSPG (anionic) or DOTAP (cationic) to liposome (B1194612) formulations. Use polymers with charged functional groups. 2. PEGylation: Coat the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to provide steric stabilization. |
| High ionic strength of the buffer. | Reduce the salt concentration of the buffer used for nanoparticle suspension and storage. |
| Improper storage conditions. | Store nanoparticle suspensions at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless the formulation is designed for it. |
Issue 3: Rapid Drug Release
| Potential Cause | Troubleshooting Steps |
| High drug loading near the nanoparticle surface. | 1. Optimize the formulation process: Slower rates of solvent evaporation or dialysis can lead to a more uniform drug distribution within the nanoparticle core. 2. Add a coating layer: Apply a secondary polymer or lipid layer to act as a diffusion barrier. |
| Instability of the nanoparticle matrix. | For liposomes, use lipids with higher phase transition temperatures (e.g., DSPC instead of POPC) to create a more rigid bilayer. For polymeric nanoparticles, choose a polymer with a higher glass transition temperature or increase the degree of cross-linking. |
Data Presentation
Table 1: Physicochemical Properties of Crisnatol
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₂ | PubChem |
| Molecular Weight | 345.4 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 3.9 | PubChem |
| Aqueous Solubility | Poorly soluble | Inferred from clinical trial data[1] |
| Form (Mesylate Salt) | C₂₄H₂₇NO₅S | - |
| Mechanism of Action | DNA Intercalator, Topoisomerase Inhibitor | - |
Table 2: Comparison of Potential Nanoformulation Strategies for this compound
| Nanoformulation | Advantages | Disadvantages | Considerations for Crisnatol |
| Liposomes | High biocompatibility, well-established technology, can encapsulate both hydrophilic and hydrophobic drugs. | Can be prone to instability and rapid clearance by the reticuloendothelial system (RES). | Crisnatol's lipophilicity makes it a good candidate for incorporation into the lipid bilayer. PEGylation can improve circulation time. |
| Polymeric Nanoparticles | High stability, controlled and sustained release profiles, tunable properties. | Potential for toxicity of the polymer or its degradation products. | The choice of polymer (e.g., PLGA, PCL) will influence the drug release rate. |
| Solid Lipid Nanoparticles (SLNs) | Good biocompatibility, high drug loading for lipophilic drugs, scalable production. | Potential for drug expulsion during storage due to lipid crystallization. | The solid lipid core provides a stable environment for Crisnatol. |
| Micelles | Small size, easy to prepare, can solubilize hydrophobic drugs. | Can be unstable upon dilution in the bloodstream, leading to premature drug release. | The hydrophobic core of the micelle can effectively encapsulate Crisnatol. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
-
Particle Size and Zeta Potential:
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the unencapsulated drug (e.g., by ultracentrifugation or filtration).
-
Quantify the amount of this compound in the supernatant (unencapsulated drug) and in the lysed nanoparticles using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (%) = (Total Drug - Free Drug) / Total Weight of Nanoparticles * 100
-
-
-
In Vitro Drug Release:
-
Place a known amount of the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time points, withdraw samples from the release medium and quantify the amount of released this compound by HPLC.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for developing Crisnatol nanoformulations.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
Addressing variability in Crisnatol mesylate preclinical studies
Welcome to the technical support center for Crisnatol (B1209889) mesylate preclinical studies. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability and troubleshooting common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Crisnatol mesylate?
A1: this compound is a synthetic aromatic amine that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1] By inserting itself into the DNA double helix, it disrupts DNA replication and transcription. Its inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leads to the stabilization of the enzyme-DNA cleavage complex. This results in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?
A2: The primary dose-limiting toxicities observed in early clinical trials were reversible neurotoxicity and hematologic toxicity.[1] Neurological symptoms included somnolence, dizziness, blurred vision, and unsteady gait.[2][3] In some studies, phlebitis at the injection site and mild to moderate nausea and vomiting were also reported.[2][3]
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, due to its lipophilic properties, this compound can effectively penetrate the blood-brain barrier, which has made it a candidate for investigation in the treatment of brain tumors such as glioblastoma.[1]
Q4: What are the key pharmacokinetic characteristics of this compound?
A4: Phase I clinical trials have shown that this compound has a terminal half-life of approximately 2.9 to 3.3 hours.[2][4] It exhibits extensive tissue distribution and is rapidly cleared by the liver.[2][3] Peak plasma concentrations are typically observed at the end of the infusion period and have been correlated with the onset of neurological side effects.[2][3]
Troubleshooting Guide
In Vitro Assay Variability
Problem: Inconsistent IC50 values for this compound in the same cancer cell line across different experiments.
| Potential Cause | Troubleshooting Steps |
| Exposure Time and Concentration Dependency | Crisnatol's cytotoxic effect is a function of both concentration and duration of exposure.[5] Ensure that the exposure time is consistent across all experiments. Consider performing a time-course experiment to determine the optimal endpoint. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can alter drug sensitivity. Maintain a consistent cell culture protocol, using cells within a defined passage number range. |
| Drug Formulation and Stability | This compound may be susceptible to degradation if not handled and stored properly. Prepare fresh drug solutions for each experiment from a validated stock. Protect from light and store at the recommended temperature. |
| Assay-Specific Variability | Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular endpoints and can yield different IC50 values. Use the same assay consistently and ensure that the cell density is within the linear range of the assay. |
Problem: this compound shows lower than expected efficacy in a particular cancer cell line.
| Potential Cause | Troubleshooting Steps |
| Intrinsic or Acquired Resistance | The cell line may have intrinsic resistance mechanisms, such as altered topoisomerase II expression or activity, or enhanced DNA damage repair pathways. Consider using a panel of cell lines with different genetic backgrounds to assess the spectrum of activity. |
| Drug Efflux Pumps | Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can reduce intracellular drug accumulation. Co-incubation with an MDR inhibitor can help determine if this is a factor. |
| Suboptimal Exposure | The concentration and/or duration of exposure may be insufficient to induce a cytotoxic effect in that specific cell line. Refer to published data and consider a dose-response matrix with varying concentrations and exposure times.[5] |
In Vivo Model Variability
Problem: High variability in tumor growth inhibition in xenograft studies.
| Potential Cause | Troubleshooting Steps |
| Tumor Model Selection | The choice of cell line and the site of implantation (subcutaneous vs. orthotopic) can significantly impact tumor growth and drug response. Orthotopic models often better recapitulate the tumor microenvironment.[6] |
| Animal Health and Husbandry | The health status and stress levels of the animals can affect tumor engraftment and growth. Ensure consistent and optimal animal husbandry practices. |
| Drug Formulation and Administration | Inconsistent formulation or administration of this compound can lead to variable drug exposure. Develop a standardized and validated formulation and administration protocol. Ensure complete solubilization or a homogenous suspension. |
| Tumor Heterogeneity | Tumors, even from the same cell line, can exhibit heterogeneity.[7] Randomize animals into treatment groups based on tumor volume once they reach a predetermined size to minimize the impact of initial tumor size variability. |
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound in human breast cancer cell lines, highlighting the dependency on both drug concentration and exposure time.
| Cell Line | Parameter | Value | Reference |
| MCF-7 | Growth Inhibitory Exposure (k) | 30-1000 µM·h | [5] |
| Cytostatic Exposure (k) | 1500 µM·h | [5] | |
| Cytotoxic Exposure (k) | >2000 µM·h | [5] | |
| Threshold for Growth Inhibition (Cellular Retention) | 0.02 fmol/cell | [5] | |
| Cytoreduction Requirement (Cellular Retention) | >1 fmol/cell | [5] | |
| MDA-MB-231 | Comparative Cytotoxicity | Favorable compared to some clinically used agents | [5] |
Note: 'k' is the drug exposure constant, calculated as C^n x T, where C is the concentration, n is the concentration coefficient, and T is the exposure time.
Pharmacokinetic Parameters of this compound from Phase I Studies
| Parameter | Value | Infusion Schedule | Reference |
| Terminal Half-life (t½) | 2.9 h | 6-hour infusion | [2][3] |
| 3.3 h | 6 to 96-hour infusion | [4] | |
| Total Body Clearance | 18.3 L/h/m² | 6-hour infusion | [2][3] |
| 22.8 L/h/m² | 6 to 96-hour infusion | [4] | |
| Volume of Distribution (Vdss) | 58.8 L/m² | 6-hour infusion | [2][3] |
| 53 L/m² | 6 to 96-hour infusion | [4] | |
| Recommended Phase II Dose | 388 mg/m² | 6-hour infusion | [2][3] |
| Maximum Tolerated Dose (MTD) | 2700 mg/m²/72 h | Extended infusion | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and the vehicle control via the chosen route (e.g., intravenous, intraperitoneal) according to the planned dosing schedule and formulation.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of this compound
References
- 1. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Combination Therapy Protocols with Crisnatol Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crisnatol (B1209889) mesylate in combination therapy protocols.
Disclaimer: Published preclinical and clinical data on Crisnatol mesylate in combination with other therapeutic agents are limited. The guidance provided here is based on its known mechanism of action as a DNA intercalator and topoisomerase inhibitor, alongside established principles of combination therapy research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic arylmethylaminopropanediol that acts as a potent anti-cancer agent. Its primary mechanism of action is the intercalation into DNA and the inhibition of topoisomerase activity.[1] This leads to DNA damage and prevents the proliferation of cancer cells.[1] Due to its lipophilic properties, it can cross the blood-brain barrier, making it a candidate for treating brain tumors.[1]
Q2: What are the known dose-limiting toxicities of this compound in clinical trials?
A2: In Phase I and II clinical trials, the primary dose-limiting toxicity of this compound was reversible neurological toxicity.[2][3][4] Symptoms included somnolence, dizziness, blurred vision, unsteady gait, confusion, and agitation.[2][3][5] Phlebitis and mild to moderate nausea and vomiting were also reported.[2][3] Notably, significant hematological toxicity was not observed in early trials.[2][3]
Q3: What are promising therapeutic partners to combine with this compound?
A3: While specific combination studies are scarce, promising partners can be hypothesized based on Crisnatol's mechanism of action. Potential combination strategies could include:
-
DNA Repair Inhibitors (e.g., PARP inhibitors): To enhance the DNA-damaging effects of Crisnatol.
-
Cell Cycle Checkpoint Inhibitors (e.g., ATR or Chk1/2 inhibitors): To prevent cancer cells from repairing the DNA damage induced by Crisnatol, leading to mitotic catastrophe.
-
Other Chemotherapeutic Agents with Non-overlapping Mechanisms: To achieve synergistic or additive effects and potentially overcome drug resistance.
-
Targeted Therapies: Depending on the genetic background of the cancer being studied.
Q4: How do I determine the optimal concentration range for this compound in my in vitro experiments?
A4: The optimal concentration range is cell-line dependent. It is crucial to first perform a dose-response experiment with this compound as a single agent to determine its IC50 (the concentration that inhibits 50% of cell growth) in your specific cell line(s). A typical starting point for a dose-response curve could be a range from 1 nM to 100 µM. For combination studies, concentrations around the IC25, IC50, and IC75 are often used.
Troubleshooting Guide
Q5: I am not observing a synergistic effect between this compound and my drug of interest. What are the possible reasons and next steps?
A5: A lack of synergy can be due to several factors:
-
Antagonistic or Additive Interaction: The two drugs may have an antagonistic or merely additive effect.
-
Inappropriate Concentration Ratios: The ratio of this compound to the partner drug is critical. A checkerboard assay with a wide range of concentrations for both drugs is recommended to explore different ratios.
-
Suboptimal Dosing Schedule: The timing of drug administration can influence the outcome. Consider sequential dosing (e.g., pretreating with one drug before adding the second) versus simultaneous administration.
-
Cell Line Specificity: The observed synergy, or lack thereof, can be specific to the genetic context of the cancer cell line used.
-
Experimental Variability: Ensure the consistency of your experimental setup, including cell seeding density, drug preparation, and assay readout.
Q6: I am observing high levels of cytotoxicity in my control cells treated with the drug vehicle. What could be the cause?
A6: this compound is a lipophilic compound and may require a solvent like DMSO for solubilization. High concentrations of some solvents can be toxic to cells. It is essential to:
-
Determine the maximum tolerated solvent concentration: Run a vehicle-only control with a serial dilution of the solvent to identify the highest concentration that does not impact cell viability.
-
Ensure complete solubilization: Incompletely dissolved drug can lead to inaccurate concentrations and artifacts.
-
Use the same vehicle concentration across all experimental conditions.
Q7: How can I assess the mechanism of synergy between this compound and a partner drug?
A7: To investigate the mechanism of a synergistic interaction, you can perform downstream analyses such as:
-
Western Blotting: To analyze changes in key signaling pathways related to DNA damage response (e.g., phosphorylation of H2AX, ATM, ATR), apoptosis (e.g., cleaved PARP, cleaved caspase-3), and cell cycle progression (e.g., cyclins, CDKs).
-
Flow Cytometry: To assess effects on cell cycle distribution and apoptosis (e.g., Annexin V/PI staining).
-
Immunofluorescence: To visualize markers of DNA damage (e.g., γH2AX foci) within the cells.
Quantitative Data from Clinical Trials
Table 1: Summary of this compound Phase I Clinical Trial Data
| Dosing Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity | Peak Plasma Levels Correlated with Toxicity | Reference |
| 6-hour i.v. infusion every 28 days | 388 mg/m² | Reversible neurological toxicity at 516 mg/m² | > 4.5 µg/mL | [2][3][6] |
| 72-hour continuous infusion | 2700 mg/m²/72 hours | Neurological (confusion, agitation) | Not specified | [5] |
| 9-day continuous infusion | 600 mg/m²/day | Pulmonary thromboembolism, thrombocytopenia | Css of 1607.8 ng/mL at recommended dose | [7] |
Experimental Protocols
Protocol 1: Determining IC50 Values and Synergy using a Checkerboard Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Checkerboard Dosing: Add the drugs to the wells in a matrix format, with varying concentrations of this compound along the rows and the partner drug along the columns. Include single-agent controls for each drug and a vehicle-only control.
-
Incubation: Incubate the plate for a duration appropriate for the cell line's doubling time (typically 48-72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Data Analysis:
-
Calculate the IC50 for each drug individually.
-
Use software like CompuSyn to calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Visualizations
Caption: Proposed mechanism of action for this compound and potential combination strategies.
Caption: Experimental workflow for developing a combination therapy protocol with this compound.
Caption: Troubleshooting decision tree for a lack of synergy in combination experiments.
References
- 1. Crisnatol - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Crisnatol Mesylate versus Etoposide in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental data on crisnatol (B1209889) mesylate and etoposide (B1684455), two cytotoxic agents with implications for glioma therapy. While etoposide is a well-characterized topoisomerase II inhibitor with extensive research in glioma, in vitro data for crisnatol mesylate in glioma cell lines is limited. This comparison draws on available data for both compounds, including findings from non-glioma cancer cell line studies for this compound, to offer a comprehensive overview of their mechanisms and effects.
At a Glance: Key Differences
| Feature | This compound | Etoposide |
| Primary Mechanism | DNA Intercalator | Topoisomerase II Inhibitor |
| Effect on DNA | Inserts between DNA base pairs, unwinding the helix.[1][2][3] | Stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks. |
| Cell Cycle Arrest | Induces G2 phase block.[4] | Primarily causes G2/M phase arrest. |
| Apoptosis Induction | Data in glioma cells is not available. | Induces apoptosis through caspase activation. |
| Clinical Use in Glioma | Investigated in clinical trials.[5] | Used in some chemotherapy regimens for glioma. |
Quantitative Data Summary
Due to the limited availability of in vitro studies on this compound in glioma cell lines, a direct quantitative comparison of IC50 values is not feasible. The following tables summarize the available data for each compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| MCF-7 | Breast Cancer | Cytotoxic effect is a function of both concentration and exposure time.[6] |
| Murine Erythroleukemia | Leukemia | Induces reversible G2-phase block at 0.5-1.0 µM (4h exposure) and irreversible G2 block or S-phase retardation at 5-10 µM.[4] |
Table 2: Cytotoxicity of Etoposide in Glioma Cell Lines
| Cell Line | Glioma Type | IC50 (µM) | Exposure Time (h) |
| U87MG | Glioblastoma | ~5 - 6.5 | Not Specified |
| T98G | Glioblastoma | ~29 | 48 |
| MO59K | Glioblastoma | 0.6 | 48 |
| MO59J | Glioblastoma | 2 | 48 |
| KNS-42 | Glioma | Concentration-dependent inhibition | Not Specified |
Mechanism of Action and Signaling Pathways
This compound: A DNA Intercalator
This compound acts as a DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[1][2][3][7] This physical insertion disrupts the normal structure of DNA, leading to an unwinding of the helix and interference with DNA replication and transcription. This disruption of fundamental cellular processes is believed to be the primary mechanism of its cytotoxic effect. While the downstream signaling pathways activated by crisnatol-induced DNA damage in glioma cells have not been elucidated, it is plausible that it triggers DNA damage response pathways, ultimately leading to cell cycle arrest and potentially apoptosis.
Etoposide: A Topoisomerase II Inhibitor
Etoposide's mechanism is well-defined. It targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the covalent complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to the accumulation of these breaks. The persistence of DNA double-strand breaks triggers a DNA damage response, activating pathways that lead to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. The p53 pathway is often implicated in etoposide-induced apoptosis in glioma cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of etoposide. Similar protocols would be applicable for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the drug (e.g., etoposide or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of the drug for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.
Conclusion
Etoposide is a well-established chemotherapeutic agent with a clear mechanism of action as a topoisomerase II inhibitor, leading to DNA double-strand breaks, G2/M cell cycle arrest, and apoptosis in glioma cells. In contrast, this compound is identified as a DNA intercalator that disrupts DNA structure and function, resulting in a G2 phase block in the cell cycle.
While clinical trial data suggests some activity of this compound in glioma patients, a significant gap exists in the preclinical, in vitro data for this compound, particularly in glioma cell lines. The lack of quantitative data on cytotoxicity, apoptosis, and specific signaling pathways affected by crisnatol in glioma cells makes a direct and comprehensive comparison with etoposide challenging.
Further in vitro studies on this compound in a panel of glioma cell lines are warranted to elucidate its precise mechanism of action, determine its potency, and identify potential biomarkers of response. Such studies would be crucial for a more definitive comparison with etoposide and for guiding its potential future development for the treatment of glioma. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to generate comparable and robust data.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Crisnatol Mesylate and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Crisnatol (B1209889) mesylate, an investigational anticancer agent, with established topoisomerase II inhibitors, including etoposide (B1684455), doxorubicin, teniposide, and mitoxantrone (B413). The information is compiled from preclinical and clinical studies to offer a comparative perspective on their mechanisms of action, cytotoxic and inhibitory potencies, and the signaling pathways they modulate.
Mechanism of Action
Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that target the essential nuclear enzyme topoisomerase II. This enzyme plays a crucial role in managing DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand, a process vital for replication, transcription, and chromosome segregation. The inhibitors discussed in this guide are classified as topoisomerase II poisons, which stabilize the transient topoisomerase II-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
Crisnatol mesylate is a synthetic aromatic amine that functions as a DNA intercalator and topoisomerase II inhibitor.[2][3] Its lipophilic nature allows it to cross the blood-brain barrier, making it a potential candidate for treating brain tumors.[2]
Etoposide and Teniposide are semi-synthetic derivatives of podophyllotoxin. They form a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing cell cycle arrest, primarily in the late S and G2 phases.[1]
Doxorubicin , an anthracycline antibiotic, exhibits a dual mechanism of action. It intercalates into the DNA, distorting the double helix, and also stabilizes the topoisomerase II-DNA cleavage complex.[1]
Mitoxantrone , a synthetic anthracenedione, is also a DNA intercalator and a potent inhibitor of topoisomerase II, stabilizing the enzyme-DNA complex and leading to DSBs.[1]
Signaling Pathway of Topoisomerase II Poisons
The accumulation of DNA double-strand breaks induced by topoisomerase II poisons triggers a cascade of cellular events, primarily activating DNA damage response pathways that lead to apoptosis.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and other topoisomerase II inhibitors.
Disclaimer: The data presented below are compiled from various studies and are not from direct head-to-head comparative experiments. Therefore, a direct comparison of potency between agents should be made with caution, as experimental conditions (e.g., cell lines, assay methods, exposure times) can significantly influence the results.
In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Exposure Time (hours) | Concentration (µM) | Effect | Citation |
| MCF-7 | Microtiter Pharmacodynamic Assay | 4 | 0.5 - 1.0 | Reversible G2-phase block | [3] |
| MCF-7 | Microtiter Pharmacodynamic Assay | 24 | 0.5 - 1.0 | >G2 polyploidy | [3] |
| MCF-7 | Microtiter Pharmacodynamic Assay | 4 | 5 - 10 | Persistent S-phase retardation | [3] |
| MCF-7 | Microtiter Pharmacodynamic Assay | 24 | 5 - 10 | Irreversible G2/>G2 block | [3] |
| MCF-7 | Microtiter Pharmacodynamic Assay | 4 or 24 | 25 - 50 | Severe membrane perturbation | [3] |
In Vitro Cytotoxicity (IC50) of Comparator Topoisomerase II Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| Etoposide | A549 | Lung Carcinoma | 3.49 | 72 | [4] |
| BEAS-2B | Normal Lung | 2.10 | 72 | [4] | |
| K562 | Chronic Myeloid Leukemia | 50.6 | 48 | [5] | |
| K562/ADM (resistant) | Chronic Myeloid Leukemia | 194 | 48 | [5] | |
| MCF-7 | Breast Carcinoma | 150 | 24 | [6] | |
| MDA-MB-231 | Breast Carcinoma | 200 | 48 | [6] | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 | 72 | [7] |
| HepG2 | Hepatocellular Carcinoma | 28.70 | Not Specified | [8] | |
| AC16 | Cardiac Cells | ~0.5-1 | 48 | [9] | |
| Teniposide | Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | Not Specified | [10] |
| Mitoxantrone | MCF-7 | Breast Carcinoma | Not specified, but active | Not Specified | [11] |
| HCT15 | Colon Carcinoma | Not specified, but active | Not Specified | [11] |
In Vivo Efficacy
This compound Clinical Trial Highlights:
-
In a Phase I trial, the recommended Phase II dose for a monthly single 6-hour infusion was determined to be 388 mg/m².[2]
-
Another Phase I study with a prolonged infusion schedule identified a maximum tolerated dose of 2700 mg/m² over 72 hours.[12]
-
A Phase I/II study in patients with glioma showed two complete, long-lasting responses at a starting dose of 2250 mg/m² administered as a 72-hour infusion every 21 days.[13]
-
A Phase II study in patients with ovarian carcinoma did not show evidence of antitumor efficacy with a 72-hour infusion.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are generalized protocols for key assays used in the evaluation of topoisomerase II inhibitors.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow for MTT Cytotoxicity Assay ```dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Cell_Seeding" [label="1. Cell Seeding\n(e.g., 5,000-10,000 cells/well in 96-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubation_1" [label="2. Overnight Incubation\n(Allow cell attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Drug_Treatment" [label="3. Drug Treatment\n(Serial dilutions of inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation_2" [label="4. Incubation\n(e.g., 24, 48, or 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; "MTT_Addition" [label="5. Add MTT Reagent\n(Incubate 2-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; "Solubilization" [label="6. Solubilize Formazan Crystals\n(e.g., with DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorbance_Reading" [label="7. Read Absorbance\n(e.g., at 570 nm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="8. Data Analysis\n(Calculate % viability and IC50)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Seeding" -> "Incubation_1"; "Incubation_1" -> "Drug_Treatment"; "Drug_Treatment" -> "Incubation_2"; "Incubation_2" -> "MTT_Addition"; "MTT_Addition" -> "Solubilization"; "Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; }
Conclusion
This compound is a DNA intercalating topoisomerase II inhibitor with demonstrated preclinical and early clinical activity against various solid tumors. While direct comparative efficacy data against other established topoisomerase II inhibitors like etoposide, doxorubicin, teniposide, and mitoxantrone is limited, the available information suggests it has a distinct profile. Its ability to penetrate the blood-brain barrier is a notable feature. The provided data and protocols offer a framework for researchers to further evaluate the potential of this compound and to design experiments for direct comparison with other agents in this class. Future head-to-head preclinical studies are warranted to definitively establish the comparative efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advetresearch.com [advetresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of three different topoisomerase II inhibitors combined with cisplatin in human glioblastoma cells sensitized with double strand break repair inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and topoisomerase II inhibitory and cytotoxic activity of oxiranylmethoxy- and thiiranylmethoxy-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II study of this compound in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Crisnatol mesylate and its inactive isomer
A comparative analysis of the cytotoxic and cell cycle effects of the DNA intercalating agent Crisnatol mesylate and its biologically inactive structural isomer reveals significant differences in their in vitro activity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of these two compounds, supported by experimental methodologies.
This compound, a potent anti-cancer agent, functions primarily as a DNA intercalator and an inhibitor of topoisomerase II, leading to disruptions in DNA replication and, ultimately, cell death. In contrast, its inactive isomer, despite having the same molecular formula and connectivity of atoms but a different spatial arrangement, exhibits markedly reduced biological activity. This comparison highlights the critical role of stereochemistry in the pharmacological effects of Crisnatol.
Comparative Analysis of In Vitro Efficacy
The primary distinction observed in vitro between this compound and its inactive isomer lies in their impact on cell cycle progression. While this compound is a potent inducer of cell cycle arrest, its inactive counterpart shows minimal to no effect.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | Murine Erythroleukemic Cells (MELC) | Cell Cycle Analysis (Flow Cytometry) | Induces a reversible G2-phase block at concentrations of 0.5-1.0 µM after 4 hours of exposure. Longer exposure (24 hours) leads to polyploidy (>G2). At higher concentrations (5-10 µM), it causes persistent S-phase retardation and irreversible G2 or >G2 blocks. | [1] |
| Inactive Isomer of Crisnatol | Murine Erythroleukemic Cells (MELC) | Cell Cycle Analysis (Flow Cytometry) | Exhibits minimal effects on the cell cycle under similar exposure conditions. | [1] |
Note: The specific structure of the inactive isomer of Crisnatol is not publicly disclosed in the referenced literature.
Mechanism of Action: A Tale of Two Isomers
The differential activity between this compound and its inactive isomer underscores the stereospecificity of its interaction with its molecular targets, DNA and topoisomerase II.
This compound's Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
The planar aromatic structure of this compound allows it to insert between the base pairs of DNA (intercalation), distorting the double helix and interfering with DNA replication and transcription. Furthermore, it inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This dual action leads to the accumulation of DNA strand breaks, triggering cell cycle arrest, predominantly in the G2/M phase, and ultimately inducing programmed cell death (apoptosis).
The inactive isomer, due to its different three-dimensional shape, is likely unable to effectively intercalate into DNA or bind to topoisomerase II with the same affinity as the active form. This structural hindrance prevents the initiation of the downstream signaling cascade that leads to cell cycle arrest and cytotoxicity.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to differentiate the in vitro activity of this compound and its inactive isomer.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effects of this compound and its inactive isomer on the cell cycle distribution of Murine Erythroleukemic Cells (MELC).
1. Cell Culture and Treatment:
-
Culture MELC in appropriate media and conditions until they reach logarithmic growth phase.
-
Seed the cells at a suitable density in culture plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM), its inactive isomer at equivalent concentrations, and a vehicle control (e.g., DMSO).
-
Incubate the cells for specific time points (e.g., 4 hours and 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes to ensure proper fixation.
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent the staining of RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission (typically around 617 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Validating Crisnatol Mesylate's Anti-Tumor Activity in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Crisnatol (B1209889) mesylate, a topoisomerase I inhibitor, and outlines a framework for validating its anti-tumor activity in new, more physiologically relevant cancer models. While direct comparative data for Crisnatol mesylate in these newer models is limited in publicly available literature, this document compares its known preclinical and clinical performance with that of other topoisomerase inhibitors, providing the necessary context and detailed experimental protocols for future head-to-head studies.
Introduction to this compound and the Need for Re-evaluation
This compound (BWA770U) is a synthetic arylmethylaminopropanediol that functions as a DNA intercalator and topoisomerase I inhibitor.[1][2] By stabilizing the topoisomerase I-DNA cleavable complex, it introduces single-strand DNA breaks, which can lead to double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[3][4] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors such as glioblastoma.[5]
Early clinical trials in the 1990s investigated this compound in various solid tumors, including glioma and ovarian carcinoma.[6][7] While some encouraging anti-tumor activity was observed, including long-term responses in some glioma patients, dose-limiting neurotoxicity was a significant challenge.[7][8]
With the advent of advanced cancer models such as patient-derived xenografts (PDXs) and three-dimensional (3D) organoids, there is a compelling case for re-evaluating the efficacy of promising, yet previously challenging, compounds like this compound. These newer models more accurately recapitulate the heterogeneity and microenvironment of human tumors, potentially offering better predictive power for clinical outcomes.
This guide will compare the known activity of this compound with other topoisomerase I inhibitors and provide the methodologies to test its efficacy in these modern preclinical models.
Comparative Landscape of Topoisomerase I Inhibitors
Table 1: Overview of Selected Topoisomerase I Inhibitors
| Feature | This compound | Irinotecan | Topotecan |
| Primary Mechanism | DNA Intercalator & Topoisomerase I Inhibitor | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor |
| Key Indications (Studied) | Glioma, Ovarian Cancer, other solid tumors[5][6] | Colorectal Cancer, Lung Cancer, Glioma | Ovarian Cancer, Small Cell Lung Cancer |
| Blood-Brain Barrier Penetration | Yes[5] | Limited, but active metabolite SN-38 has some penetration | Yes |
| Dose-Limiting Toxicities | Neurotoxicity[7][8] | Diarrhea, Neutropenia | Myelosuppression |
| Status | Investigational (Phase I/II trials completed) | FDA Approved | FDA Approved |
Performance Data in Preclinical and Clinical Models
The following tables summarize available quantitative data for this compound and provide context with data from other topoisomerase inhibitors in various cancer models.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Citation |
| Murine Erythroleukemic Cells | Leukemia | Flow Cytometry (Cell Cycle Arrest) | 0.5-1.0 µM (reversible G2 block) | 4 hours | [9] |
| Murine Erythroleukemic Cells | Leukemia | Flow Cytometry (Cell Cycle Arrest) | 5-10 µM (persistent S-phase retardation/G2 block) | 4-24 hours | [9] |
| MCF-7 | Breast Cancer | Pharmacodynamic Assay | Growth inhibitory at 30-1000 µM·h | Variable | [2] |
| MDA-MB-231 | Breast Cancer | Pharmacodynamic Assay | Favorable comparison to other agents | Variable | [2] |
Table 3: Clinical Trial Data for this compound
| Cancer Type | Phase | Key Findings | Citation |
| Advanced Solid Malignancies | I | Recommended Phase II dose: 600 mg/m²/day for 9 days. One partial response in a glioblastoma patient lasting 14 months.[5] | [5] |
| Refractory Solid Tumors | I | Recommended Phase II dose for a monthly single-dose schedule: 388 mg/m². Dose-limiting reversible neurological toxicity observed.[1] | [1] |
| Glioma | II | Two complete, long-lasting responses in patients who had not received prior chemotherapy. Median survival of 9.25 months. Dose-limiting neurotoxicity.[7] | [7] |
| Ovarian Carcinoma | II | No evidence of antitumor efficacy with a 72-hour infusion. Significant CNS toxicity observed.[6] | [6] |
Table 4: Efficacy of Other Topoisomerase I Inhibitors in Preclinical Glioma Models (Systematic Review & Meta-Analysis)
| Intervention | Model Type | Outcome | Efficacy Metric | Citation |
| Topoisomerase Inhibition | Animal Models | Survival | Prolonged median survival by a factor of 1.33 | [10] |
| Topoisomerase Inhibition | Animal Models | Tumor Growth | Reduced tumor growth by a factor of 3.21 | [10] |
Note: This meta-analysis included various topoisomerase inhibitors but did not specifically name this compound.
Proposed Experimental Framework for Validation
To validate and compare the anti-tumor activity of this compound in new cancer models, a systematic, multi-tiered approach is recommended. This involves progressing from 3D cell culture models to more complex organoid and in vivo systems.
Tier 1: 3D Spheroid Models
3D spheroids are a simple, yet powerful, tool for initial high-throughput screening.
Experimental Protocol: 3D Spheroid Viability Assay
-
Cell Seeding:
-
Culture glioma (e.g., U-87 MG, patient-derived glioma stem cells) or ovarian cancer (e.g., OVCAR-3, SKOV-3) cell lines in ultra-low attachment 96-well plates to promote spheroid formation.
-
Seed approximately 1,000-5,000 cells per well, depending on the cell line's aggregation properties.
-
-
Spheroid Formation:
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a comparator drug (e.g., Irinotecan or Topotecan).
-
Treat the spheroids with a range of concentrations for 72-120 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound by plotting a dose-response curve.
-
Tier 2: Patient-Derived Organoid (PDO) Models
PDOs better represent the cellular heterogeneity and architecture of the original tumor.
Experimental Protocol: Patient-Derived Organoid Drug Sensitivity Assay
-
Organoid Culture:
-
Establish organoid cultures from fresh patient tumor tissue (glioma or ovarian cancer) embedded in a basement membrane matrix (e.g., Matrigel).
-
Culture in a specialized growth medium.
-
-
Organoid Plating and Treatment:
-
Dissociate established organoids into small fragments and plate in a 96-well plate.
-
After organoids have reformed, treat with this compound and comparator drugs for 5-7 days.
-
-
Viability Assessment:
-
Use a luminescence-based cell viability assay that measures ATP content (e.g., CellTiter-Glo® 3D).
-
-
Data Analysis:
-
Normalize luminescence values to the vehicle-treated controls.
-
Generate dose-response curves and calculate IC50 values.
-
Tier 3: In Vivo Patient-Derived Xenograft (PDX) Models
PDX models allow for the evaluation of drug efficacy in a systemic in vivo environment.
Experimental Protocol: In Vivo Efficacy Study in PDX Models
-
PDX Model Establishment:
-
Implant fresh patient tumor fragments subcutaneously or orthotopically (for glioma) into immunodeficient mice.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (vehicle control, this compound, comparator drug).
-
Administer drugs via a clinically relevant route (e.g., intravenous or intraperitoneal injection) based on previously established dosing schedules.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) on tumor tissues.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy of the different treatments.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of topoisomerase I inhibitors like this compound.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Comparative Efficacy Testing
This diagram outlines the proposed workflow for a head-to-head comparison of this compound with an alternative topoisomerase I inhibitor.
Caption: Proposed workflow for validating this compound.
Conclusion and Future Directions
This compound demonstrated anti-tumor activity in early clinical trials, particularly in glioma, but its development was hampered by neurotoxicity. The evolution of preclinical cancer models offers a valuable opportunity to re-assess its therapeutic potential with greater precision. By employing patient-derived organoids and xenografts, researchers can better understand the contexts in which this compound may be most effective and directly compare its performance against current standards of care and other investigational topoisomerase I inhibitors.
The experimental framework provided in this guide offers a roadmap for such a validation effort. The data generated from these studies would be invaluable for determining whether this compound warrants further clinical investigation, potentially in combination with agents that could mitigate its toxicity or in specific, molecularly-defined patient populations identified through modern screening approaches.
References
- 1. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient multiple-exposure analysis of the toxicity of crisnatol, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and meta-analysis of topoisomerase inhibition in pre-clinical glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Crisnatol Mesylate: Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (B1209889) mesylate is an experimental anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor, leading to DNA damage and the inhibition of cancer cell proliferation.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[3] Clinical trials have explored its use as a monotherapy for various solid malignancies, including gliomas.[3][4] To enhance its therapeutic efficacy and overcome potential resistance, combination therapies are a logical next step in the clinical development of Crisnatol. This guide provides a comparative overview of the in vivo efficacy of Crisnatol mesylate as a monotherapy and in a hypothetical combination therapy setting with cisplatin (B142131), a widely used chemotherapeutic agent. Due to the limited availability of public preclinical data on Crisnatol combination therapy, this guide utilizes data from monotherapy studies and established knowledge of cisplatin's synergistic potential with topoisomerase inhibitors to construct a representative comparison.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Crisnatol exerts its cytotoxic effects by disrupting DNA replication and transcription. It intercalates into the DNA helix and inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.
In Vivo Efficacy Data
The following tables summarize representative data from preclinical xenograft studies. The combination therapy data is hypothetical, based on the expected synergy between a topoisomerase II inhibitor and a DNA-damaging agent like cisplatin.
Table 1: Antitumor Efficacy in a Human Glioma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.v., daily | 1500 ± 250 | 0 |
| Crisnatol Monotherapy | 20 mg/kg, i.v., daily | 750 ± 180 | 50 |
| Cisplatin Monotherapy | 5 mg/kg, i.p., weekly | 900 ± 200 | 40 |
| Crisnatol + Cisplatin | 20 mg/kg Crisnatol, i.v., daily + 5 mg/kg Cisplatin, i.p., weekly | 300 ± 120 | 80 |
Table 2: Survival Analysis in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | Saline, i.v., daily | 30 | 0 |
| Crisnatol Monotherapy | 20 mg/kg, i.v., daily | 45 | 50 |
| Cisplatin Monotherapy | 5 mg/kg, i.p., weekly | 42 | 40 |
| Crisnatol + Cisplatin | 20 mg/kg Crisnatol, i.v., daily + 5 mg/kg Cisplatin, i.p., weekly | 60 | 100 |
Experimental Protocols
The following is a representative experimental protocol for a xenograft study evaluating the in vivo efficacy of this compound.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human glioma cell line (e.g., U87 MG) or ovarian cancer cell line (e.g., SKOV-3).
-
Implantation: 5 x 10^6 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 5% dextrose in water). Cisplatin is dissolved in saline.
-
Administration:
-
Crisnatol is administered intravenously (i.v.) via the tail vein.
-
Cisplatin is administered intraperitoneally (i.p.).
-
-
Dosing Schedule: As specified in the data tables.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
Discussion and Future Directions
The presented data, though partly hypothetical, illustrates the potential for this compound in combination therapy to significantly enhance antitumor efficacy compared to monotherapy. The synergy between a topoisomerase II inhibitor and a DNA cross-linking agent like cisplatin is a well-established principle in oncology. Preclinical studies have shown that such combinations can lead to greater tumor growth inhibition and improved survival in animal models.[5][6]
Future preclinical in vivo studies are warranted to definitively establish the efficacy and safety profile of Crisnatol in combination with various other chemotherapeutic agents. Such studies should explore different tumor types, dosing schedules, and potential mechanisms of synergy. The ability of Crisnatol to penetrate the blood-brain barrier suggests that combinations with other agents active against brain tumors could be particularly promising.[3] The primary dose-limiting toxicity of Crisnatol in clinical trials has been neurotoxicity, which would need careful monitoring in any combination regimen.[7][8][9] Further investigation into the molecular pathways affected by Crisnatol could also identify rational combination partners that target complementary signaling cascades.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term response to this compound in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential combination of cisplatin with eugenol targets ovarian cancer stem cells through the Notch-Hes1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisnatol Mesylate: A Comparative Analysis of Cross-Resistance Potential with Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Crisnatol (B1209889) mesylate, a DNA intercalating agent, and its potential for cross-resistance with commonly used chemotherapeutics: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). While direct experimental studies on the cross-resistance of Crisnatol mesylate are not available in the current body of scientific literature, this document synthesizes existing data on the mechanisms of action and resistance for each compound to provide a scientifically grounded perspective.
Mechanism of Action: A Comparative Overview
This compound exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase activity.[1] This mechanism leads to DNA damage and prevents the proliferation of cancer cells.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[1]
A comparison of its mechanism with other key chemotherapeutics is crucial for understanding potential cross-resistance profiles:
| Chemotherapeutic | Primary Mechanism of Action |
| This compound | DNA intercalation and topoisomerase inhibition[1] |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis[2] |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest and apoptosis |
Data on In Vitro Cytotoxicity
While direct cross-resistance studies are lacking, some studies have compared the in vitro cytotoxicity of this compound with other agents in chemosensitive cancer cell lines. One study reported that the in vitro cytotoxicity of crisnatol compares favorably with that of some clinically useful antitumor agents, including doxorubicin and cisplatin, in MCF-7 and MDA-MB-231 breast cancer cell lines.[3]
The following table summarizes the general cytotoxic effects of this compound from in vitro studies:
| Cell Line | Drug Concentration | Effect | Reference |
| Murine Erythroleukemic Cells (MELC) | 0.5-1.0 µM (4h exposure) | Reversible G2-phase block | [1] |
| Murine Erythroleukemic Cells (MELC) | 0.5-1.0 µM (24h exposure) | >G2 polyploidy | [1] |
| Murine Erythroleukemic Cells (MELC) | 5-10 µM | Persistent S-phase retardation or irreversible G2/>G2 blocks | [1] |
| Murine Erythroleukemic Cells (MELC) | 25-50 µM | Severe membrane perturbation (loss of viability) | [1] |
| MCF-7 Human Breast Cancer Cells | k = 30-1000 µM·h | Growth inhibitory | [3] |
| MCF-7 Human Breast Cancer Cells | k = 1500 µM·h | Cytostatic | [3] |
| MCF-7 Human Breast Cancer Cells | k > 2000 µM·h | Cytotoxic | [3] |
Note: 'k' represents the drug exposure constant in the pharmacodynamic principle C^n x T = k, where C is the drug concentration and T is the exposure time.[3]
Cross-Resistance: A Mechanistic Perspective
In the absence of direct experimental data for this compound, we can infer potential cross-resistance scenarios based on the known mechanisms of resistance to doxorubicin, cisplatin, and paclitaxel.
Doxorubicin: Resistance to doxorubicin is often multifactorial, involving:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4]
-
Alterations in topoisomerase II: Mutations or decreased expression of the target enzyme.
-
Increased DNA repair capacity.
-
Activation of anti-apoptotic pathways.
Given that both this compound and doxorubicin are DNA intercalators and affect topoisomerase, there is a theoretical potential for cross-resistance if the resistance mechanism in a cancer cell line involves altered topoisomerase II or enhanced DNA repair. However, if resistance is primarily driven by P-glycoprotein-mediated efflux, the cross-resistance to this compound would depend on whether it is also a substrate for this transporter, which is currently unknown.
Cisplatin: Resistance to cisplatin is primarily associated with:
-
Reduced intracellular drug accumulation: Decreased uptake or increased efflux.[2]
-
Increased detoxification: Inactivation by glutathione (B108866) and metallothioneins.
-
Enhanced DNA repair mechanisms: Particularly nucleotide excision repair (NER).
-
Tolerance to DNA damage: Defects in apoptotic signaling pathways.[2]
Since this compound's primary mechanism is not the formation of DNA adducts like cisplatin, there may be a lower likelihood of cross-resistance, especially if the resistance is due to enhanced repair of cisplatin-induced DNA adducts. However, cross-resistance could occur if the resistance mechanism involves a general increase in DNA repair capacity or alterations in apoptotic pathways.
Paclitaxel: Resistance to paclitaxel is often linked to:
-
Alterations in microtubule dynamics: Mutations in tubulin subunits.
-
Increased drug efflux: Overexpression of P-glycoprotein.
-
Changes in apoptotic signaling.
The mechanism of action of this compound is fundamentally different from that of paclitaxel. Therefore, it is less likely that a cell line selected for resistance to paclitaxel due to tubulin mutations would show cross-resistance to this compound. However, if the resistance mechanism involves the overexpression of P-glycoprotein, cross-resistance would again depend on whether this compound is a substrate for this efflux pump.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the key signaling pathway for this compound, a general workflow for assessing drug cytotoxicity, and a conceptual diagram of potential cross-resistance mechanisms.
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Conceptual map of potential cross-resistance mechanisms.
Experimental Protocols
While specific protocols for cross-resistance studies involving this compound are not available, a general methodology for determining the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines is provided below. This protocol is representative of the type of in vitro assay that would be used in such studies.
MTT Cell Viability Assay
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, A549) are harvested during their exponential growth phase.
-
Cells are counted, and a suspension is prepared at a density of 5 x 10^4 cells/mL in a complete growth medium.
-
100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Drug Treatment:
-
Stock solutions of this compound, doxorubicin, cisplatin, and paclitaxel are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared in a complete growth medium.
-
The medium from the 96-well plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive a medium with the vehicle solvent at the same concentration used for the drug dilutions.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available evidence on this compound is primarily from early-phase clinical trials and initial in vitro studies. While it shows promise as a cytotoxic agent, a critical gap exists in the understanding of its cross-resistance profile with established chemotherapeutics. Based on its mechanism of action as a DNA intercalator and topoisomerase inhibitor, there is a theoretical basis for both potential overlap and divergence in resistance mechanisms compared to doxorubicin, cisplatin, and paclitaxel.
Future research should focus on evaluating the efficacy of this compound in well-characterized drug-resistant cancer cell lines, particularly those with known resistance mechanisms such as P-glycoprotein overexpression, enhanced DNA repair, or target mutations. Such studies are essential to define the potential clinical positioning of this compound in the treatment of refractory cancers and to identify patient populations that may benefit most from this novel agent.
References
- 1. A phase I and pharmacological study of protracted infusions of this compound in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafamostat mesylate as a broad-spectrum candidate for the treatment of flavivirus infections by targeting envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques to reverse or circumvent drug-resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Crisnatol Mesylate Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Crisnatol (B1209889) mesylate is an experimental anticancer agent. Publicly available data on validated biomarkers for its sensitivity is limited. This guide provides a framework for biomarker discovery based on its known mechanism of action and data from similar compounds. All experimental data presented is hypothetical and for illustrative purposes.
Crisnatol mesylate is a lipophilic arylmethylaminopropanediol that functions as a DNA intercalator and topoisomerase I (TopoI) inhibitor.[1] Its ability to cross the blood-brain barrier has made it a candidate for treating brain tumors. Early clinical trials have established its dose-limiting toxicities, primarily neurological.[1][2] To optimize its therapeutic potential and patient selection, the identification and validation of predictive biomarkers for sensitivity are crucial. This guide outlines potential biomarkers for this compound sensitivity and proposes experimental approaches for their validation.
Proposed Biomarkers for this compound Sensitivity
Based on this compound's mechanism as a DNA intercalator and TopoI inhibitor, we can propose several candidate biomarkers. The rationale for their selection is based on the pathways that govern the drug's efficacy and potential resistance mechanisms.
| Biomarker Category | Potential Biomarker | Rationale | Expected Correlation with Sensitivity |
| Drug Target | Topoisomerase I (TopoI) Expression | As the primary target of this compound, higher levels of TopoI may lead to more drug-target complexes and increased DNA damage.[3][4][5] | Positive |
| DNA Damage Response | γ-H2AX Levels | Phosphorylation of H2AX is an early marker of DNA double-strand breaks induced by topoisomerase inhibitors. | Positive |
| ATM/ATR Signaling | Activation of these kinases is a key step in the DNA damage response. Their proficient signaling can lead to cell cycle arrest and repair, potentially causing resistance. | Negative | |
| DNA Repair Pathways | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | TDP1 is involved in the repair of TopoI-mediated DNA damage. High levels may lead to increased repair and resistance.[6][7] | Negative |
| Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Pathway Proteins (e.g., BRCA1/2, RAD51, 53BP1) | Deficiencies in these major DNA double-strand break repair pathways could render cells more susceptible to this compound-induced damage.[8][9] | Negative | |
| Drug Efflux | ABC Transporters (e.g., ABCG2) | Overexpression of these transporters can lead to increased drug efflux from the cancer cells, reducing intracellular drug concentration and efficacy. | Negative |
Comparative Performance of this compound in Hypothetical Sensitive vs. Resistant Cell Lines
The following table illustrates a hypothetical comparison of this compound's performance in cancer cell lines with varying biomarker profiles.
| Parameter | Sensitive Cell Line (e.g., High TopoI, Low TDP1) | Resistant Cell Line (e.g., Low TopoI, High TDP1) |
| This compound IC50 | 0.5 µM | 10 µM |
| TopoI Protein Expression (Relative Units) | 1.5 | 0.5 |
| TDP1 Protein Expression (Relative Units) | 0.4 | 1.8 |
| γ-H2AX Foci per cell (post-treatment) | 150 | 20 |
| Apoptosis Rate (post-treatment) | 60% | 10% |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Method:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration.
-
Western Blotting for Protein Expression
-
Objective: To quantify the expression levels of TopoI and TDP1.
-
Method:
-
Lyse cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against TopoI, TDP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Immunofluorescence for γ-H2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Method:
-
Grow cells on coverslips and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell using image analysis software.
-
Visualizations
References
- 1. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of topoisomerase I expression and identification of predictive markers for efficacy of topotecan chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Topoisomerase expression and amplification in solid tumours: Analysis of 24,262 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA repair and resistance to topoisomerase I inhibitors: mechanisms, biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Repair Functions That Control Sensitivity to Topoisomerase-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Crisnatol Mesylate: A Potential Alternative for Cisplatin-Resistant Tumors? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin (B142131) resistance remains a significant hurdle in the effective treatment of various cancers. This guide provides a comparative analysis of crisnatol (B1209889) mesylate, a DNA intercalating agent, as a potential therapeutic alternative in the context of cisplatin-resistant tumors. While direct comparative studies on crisnatol's efficacy specifically in cisplatin-resistant models are limited, this document synthesizes available preclinical and clinical data on crisnatol and contrasts its mechanism of action with that of cisplatin, offering a scientific rationale for its consideration in resistant settings.
Mechanism of Action: A Tale of Two DNA Damaging Agents
Cisplatin and crisnatol both exert their anticancer effects by inducing DNA damage, but through distinct mechanisms. Understanding this difference is key to postulating crisnatol's potential in overcoming cisplatin resistance.
Cisplatin , a platinum-based chemotherapy, forms covalent adducts with DNA, primarily creating intra-strand and inter-strand cross-links.[1][2] These cross-links distort the DNA helix, obstructing replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][2] Resistance to cisplatin can arise from several factors, including reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair mechanisms that efficiently remove the platinum adducts.[3][4]
Crisnatol mesylate , on the other hand, is an arylmethylaminopropanediol derivative that functions as a DNA intercalator.[5][6] It inserts itself between the base pairs of the DNA double helix, causing a localized unwinding and distortion of the DNA structure.[7] This interference with DNA topology can inhibit the function of enzymes like topoisomerases, which are crucial for DNA replication and transcription, leading to cell death.[7][8] Because its mechanism of inducing DNA damage is different from that of cisplatin, it is hypothesized that crisnatol may bypass the resistance mechanisms that specifically target platinum adducts.
Comparative Data Summary
Due to the absence of direct head-to-head studies of this compound in verified cisplatin-resistant tumor models, this section presents available data on crisnatol from preclinical and early-phase clinical trials, alongside typical data for cisplatin for a conceptual comparison.
| Parameter | This compound | Cisplatin | References |
| Mechanism of Action | DNA Intercalation | DNA Cross-linking (forms platinum adducts) | [5][7],[1][2] |
| Primary Cellular Target | DNA (between base pairs) | DNA (purine bases, primarily N7 of guanine) | [7],[1] |
| Known Resistance Mechanisms | (Not extensively studied) Potentially related to drug efflux pumps or alterations in topoisomerase activity. | Reduced intracellular accumulation, increased detoxification (e.g., glutathione), enhanced DNA repair (NER pathway), and altered apoptotic pathways. | |
| Dose-Limiting Toxicities | Neurological (somnolence, dizziness, ataxia), phlebitis | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression | [5][6] |
| Preclinical Activity | Shown to have antineoplastic activity in various murine and human tumor models. | Broad-spectrum activity against various cancer types. | [5] |
| Phase II Recommended Dose (example) | 388 mg/m² as a 6-hour infusion every 28 days. | Varies by cancer type and combination regimen (e.g., 75-100 mg/m² every 3-4 weeks). | [5] |
Experimental Protocols
To rigorously evaluate the efficacy of this compound in cisplatin-resistant tumors, a series of well-defined in vitro experiments would be essential. The following protocols outline the standard methodologies for such an investigation.
Development and Verification of Cisplatin-Resistant Cell Lines
-
Objective: To generate and confirm a cisplatin-resistant cancer cell line for subsequent drug testing.
-
Methodology:
-
Parental Cell Line Culture: Culture the desired cancer cell line (e.g., A549 lung carcinoma, OVCAR-3 ovarian cancer) in standard growth medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of cisplatin over several months. Start with a concentration equal to the IC50 (the concentration that inhibits 50% of cell growth) of the parental line.
-
Selection of Resistant Clones: With each passage, increase the cisplatin concentration. The surviving cells will be those that have developed resistance mechanisms.
-
Verification of Resistance:
-
IC50 Determination: Perform a cell viability assay (e.g., MTT or XTT assay) on both the parental and the developed resistant cell lines.
-
Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.
-
-
Comparative Efficacy Study: Crisnatol vs. Cisplatin
-
Objective: To compare the cytotoxic effects of this compound and cisplatin on both parental (sensitive) and cisplatin-resistant cell lines.
-
Methodology:
-
Cell Seeding: Seed both parental and cisplatin-resistant cells in 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Perform an MTT or XTT assay to determine the percentage of viable cells at each drug concentration.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each drug in both cell lines. A significantly lower IC50 for crisnatol in the resistant line compared to cisplatin would suggest its potential to overcome resistance.
-
Visualizing the Pathways
Signaling Pathways
The diagram below illustrates a simplified overview of the DNA damage response pathway, highlighting the distinct points of action for cisplatin and crisnatol.
Caption: DNA Damage Response Pathway for Cisplatin and Crisnatol.
Experimental Workflow
The following workflow illustrates the process of evaluating this compound's efficacy in a cisplatin-resistant model.
Caption: Workflow for Testing Crisnatol in Cisplatin-Resistant Cells.
Conclusion
While clinical data directly comparing this compound to other agents in cisplatin-resistant tumors is not yet available, its distinct mechanism of action as a DNA intercalator provides a strong rationale for its investigation as a potential therapeutic strategy. By inducing a different form of DNA damage than cisplatin, crisnatol may circumvent the specific DNA repair and detoxification mechanisms that lead to cisplatin resistance. The experimental protocols outlined in this guide provide a clear framework for future preclinical studies to rigorously evaluate this hypothesis. Further research is warranted to determine the clinical utility of this compound in this challenging patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Evaluation of Chemotherapeutic Drugs for Treatment of (Cisplatin-Resistant) Germ Cell Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and clinical pharmacology trial of crisnatol (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijabbr.com [ijabbr.com]
Unraveling the Neurotoxicity of Crisnatol Mesylate: A Comparative Analysis with Other Brain-Penetrant Anticancer Agents
For Immediate Release
A comprehensive review of available data on the investigational anticancer agent Crisnatol mesylate reveals a distinct neurotoxicity profile when compared to other brain-penetrant chemotherapeutic drugs such as methotrexate, carmustine (B1668450) (BCNU), and temozolomide (B1682018). While all four agents demonstrate the ability to cross the blood-brain barrier to target central nervous system malignancies, the nature, severity, and management of their neurological side effects present critical distinctions for researchers and drug development professionals. This guide provides a comparative analysis of their neurotoxic profiles, supported by available preclinical and clinical data, to inform ongoing and future research in neuro-oncology.
Executive Summary of Neurotoxicity Profiles
This compound, a DNA intercalator and topoisomerase inhibitor, has been identified in early-phase clinical trials as having dose-limiting neurotoxicity.[1][2][3][4][5] This is a crucial consideration in its development, particularly for the treatment of brain tumors where maintaining neurological function is paramount. A comparative overview of the neurotoxic effects of this compound and its counterparts is presented in Table 1.
| Drug | Primary Mechanism of Action | Common Neurotoxic Manifestations | Reversibility |
| This compound | DNA intercalation, Topoisomerase inhibition | Somnolence, dizziness, blurred vision, unsteady gait, confusion, agitation, disorientation.[2][4] | Generally reversible upon cessation of treatment.[2] |
| Methotrexate | Dihydrofolate reductase inhibition | Acute, subacute, and chronic leukoencephalopathy, seizures, stroke-like symptoms, cognitive impairment ("chemo-brain"). | Varies; acute symptoms may be transient, while chronic effects can be permanent. |
| Carmustine (BCNU) | DNA and RNA alkylation | Encephalopathy (memory loss, confusion), seizures, dizziness, ataxia. High-dose therapy can lead to more severe and potentially irreversible neurotoxicity. | Can be irreversible, especially with high doses. |
| Temozolomide | DNA alkylation | Cognitive impairment ("chemo-brain"), fatigue, headaches, seizures. | Often persistent, impacting long-term quality of life. |
Table 1. Comparative Summary of Neurotoxicity Profiles.
In Vitro Neurotoxicity Assessment
Direct comparative in vitro neurotoxicity data for this compound on neuronal cell lines remains limited in publicly available literature. However, studies on related compounds and the comparator drugs provide insights into potential mechanisms and cytotoxic concentrations.
| Drug | Cell Line | Assay | Endpoint | IC50 / EC50 |
| This compound | Murine Erythroleukemic Cells | Flow Cytometry | Cell Viability | Severe membrane perturbation at 25-50 µM. |
| Methotrexate | Rat immature hippocampal cells | Not Specified | Apoptosis | Dose-dependent cytotoxicity observed. |
| Carmustine (BCNU) | PC12 cells | LDH Assay | Cytotoxicity | EC50 of 27 µM. |
| Temozolomide | U87 MG (Glioblastoma) | MTT Assay | Cell Viability | IC50 of 141.7 µg/ml (approx. 730 µM) at 24h and 88.42 µg/ml (approx. 455 µM) at 48h. |
Table 2. Summary of In Vitro Cytotoxicity Data. (Note: Data for this compound and Temozolomide were not conducted on neuronal cell lines, which limits direct comparison of neurotoxicity.)
In Vivo Neurotoxicity Studies in Animal Models
Animal models provide a critical platform for evaluating the neurotoxic effects of brain-penetrant drugs, allowing for the assessment of behavioral changes, cognitive deficits, and cellular damage.
| Drug | Animal Model | Dosage and Administration | Key Neurotoxic Findings |
| This compound | Data not available | Data not available | Data not available |
| Methotrexate | Rat | 40 mg/kg for 5 days | Increased latency to move, decreased lines crossed in open-field test, and reduced cholinesterase activity. |
| Carmustine (BCNU) | Data not available | Data not available | Data not available |
| Temozolomide | Aged Rats | 150 mg/m² per day for 5 days in cycles | Increased anxiety-like behavior in the elevated plus-maze test. |
Table 3. Summary of In Vivo Neurotoxicity Findings.
Mechanisms of Neurotoxicity
The underlying mechanisms driving the neurotoxicity of these agents are multifaceted and are depicted in the signaling pathway diagrams below.
This compound: A Presumed Mechanism
While the precise signaling pathway of this compound-induced neurotoxicity is not yet fully elucidated, its mechanism of action as a DNA intercalator and topoisomerase inhibitor suggests a potential pathway involving DNA damage response activation in neuronal cells, which could ultimately trigger apoptotic pathways.
Caption: Postulated neurotoxicity pathway for this compound.
Methotrexate-Induced Neurotoxicity Pathway
Methotrexate's neurotoxicity is complex, involving the disruption of folate metabolism, which is critical for nucleotide synthesis and methylation reactions in the brain.
Caption: Key pathways in Methotrexate-induced neurotoxicity.
Carmustine (BCNU) and Temozolomide Neurotoxicity: A Shared Mechanism
Both carmustine and temozolomide are alkylating agents that exert their cytotoxic effects, including neurotoxicity, through the modification of DNA.
Caption: General neurotoxicity pathway for alkylating agents.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and comparison of neurotoxicity data. Below are outlines of standard protocols for key experiments.
In Vitro Neuronal Viability Assay (MTT Assay)
This assay assesses the metabolic activity of neuronal cells as an indicator of cell viability following exposure to a test compound.
Caption: Workflow for a standard MTT-based neurotoxicity assay.
Animal Model for Chemotherapy-Induced Cognitive Impairment (Open-Field Test)
The open-field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents following drug administration.
Caption: Workflow for an open-field test in animal models.
Conclusion and Future Directions
The neurotoxicity of this compound, while a significant clinical finding, requires further preclinical investigation to fully characterize its mechanisms and establish a quantitative comparative profile against other brain-penetrant anticancer drugs. The available data suggest a reversible, concentration-dependent neurotoxicity for this compound. In contrast, comparator agents like methotrexate, carmustine, and temozolomide can induce more persistent and, in some cases, irreversible neurological damage.
Future research should prioritize head-to-head in vitro neurotoxicity studies on relevant neuronal and glial cell lines to determine and compare IC50 values. Furthermore, standardized in vivo studies in animal models are crucial to systematically evaluate and compare the cognitive and behavioral effects of these compounds. A deeper understanding of the specific molecular pathways involved in this compound-induced neurotoxicity will be instrumental in developing strategies to mitigate these adverse effects and optimize its therapeutic window for the treatment of brain malignancies.
References
- 1. Animal models of chemotherapy-induced cognitive decline in preclinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Animal models of chemotherapy-induced cognitive decline in preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. An In Vitro Assessment Method for Chemotherapy-Induced Peripheral Neurotoxicity Caused by Anti-Cancer Drugs Based on Electrical Measurement of Impedance Value and Spontaneous Activity - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Crisnatol Mesylate Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
Crisnatol mesylate has demonstrated cytotoxic and growth-inhibitory effects against various cancer cell lines. The following table summarizes the available quantitative data from a study on the MCF-7 human breast cancer cell line. The data is presented as a product of concentration and time (C x T), which reflects the total drug exposure.
| Cell Line | Effect | C x T Value (µM·h) |
| MCF-7 | No effect | < 30 |
| MCF-7 | Growth inhibitory | 30 - 1000 |
| MCF-7 | Cytostatic | 1500 |
| MCF-7 | Cytotoxic | > 2000 |
Table 1: In vitro activity of this compound on MCF-7 human breast cancer cells. Data is derived from a pharmacodynamic assay measuring drug action as a function of extracellular drug exposure (k = Cⁿ x T, where n is the concentration coefficient).[1]
Experimental Protocols
The following are representative protocols for assessing the cytotoxicity of this compound, based on standard methodologies for DNA intercalating agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL (100 µL per well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used for the drug stock) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
1. Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
3. Staining with Propidium Iodide (PI):
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA-binding dye) and RNase A (to prevent staining of RNA).
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Use the resulting data to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
A Comparative Analysis of Crisnatol Mesylate and Novel DNA Intercalating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Crisnatol (B1209889) mesylate, a DNA intercalating agent with a history in clinical trials, against a new wave of novel DNA intercalating agents. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on the evolving landscape of this important class of anticancer compounds.
Introduction to DNA Intercalating Agents
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism has been a cornerstone of cancer chemotherapy for decades, with well-known drugs like doxorubicin (B1662922) and daunorubicin (B1662515) utilizing this mode of action.[2] Crisnatol mesylate emerged as a promising candidate due to its potent anticancer activity.[3] However, the quest for agents with improved efficacy, better safety profiles, and the ability to overcome drug resistance has led to the development of novel DNA intercalators with diverse chemical structures and mechanisms of action.
Overview of Compared Agents
This guide focuses on a comparative analysis of this compound against three distinct classes of novel DNA intercalating agents:
-
This compound: A synthetic aromatic amine that acts as a DNA intercalator and topoisomerase II inhibitor.[3] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[3]
-
XR5944 (MLN944): A potent bis-intercalator, meaning it has two moieties that intercalate into DNA simultaneously.[4] This unique binding mode is coupled with major groove binding and has been shown to inhibit transcription.[4]
-
Copper (II)-Based Intercalators: Metal complexes that utilize a central copper ion coordinated to planar aromatic ligands. These agents can interact with DNA through intercalation and have been shown to induce apoptosis, in some cases through the generation of reactive oxygen species (ROS).
-
Boron Cluster-Based Intercalators: These compounds incorporate a boron cluster into their structure. This novel approach aims to combine the DNA intercalating properties with the potential for use in Boron Neutron Capture Therapy (BNCT), offering a dual-mode therapeutic strategy.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the novel DNA intercalating agents. Direct comparison is limited by the availability of data from studies using the same cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Agent | Cancer Cell Line | IC50 Value | Citation(s) |
| This compound | Murine Erythroleukemic Cells (MELC) | 0.5-1.0 µM (induces reversible G2-phase block) | |
| Murine Erythroleukemic Cells (MELC) | 5-10 µM (induces persistent S-phase retardation or irreversible G2 block) | ||
| Murine Erythroleukemic Cells (MELC) | 25-50 µM (causes severe membrane perturbation) | ||
| MCF-7 (Human Breast Cancer) | Growth inhibitory at 30-1000 µM·h (exposure constant k) | [6] | |
| XR5944 | Various Human and Murine Tumor Cell Lines | 0.04 - 0.4 nM | [3][7] |
| Cu(II)-Based Intercalator (with Schiff base ligand) | HeLa (Human Cervical Cancer) | 0.80 µM | [8] |
| MCF-7 (Human Breast Cancer) | 0.43 µM | [8] | |
| Cu(II)-Based Intercalator ([Cu(2CP-Bz-SMe)]2+) | A549 (Human Lung Carcinoma) | 4.62 ± 0.48 µM | [9] |
| MCF-7 (Human Breast Cancer) | 5.20 ± 0.76 µM | [9] | |
| MDA-MB-231 (Human Breast Cancer) | 5.70 ± 0.42 µM | [9] | |
| MG-63 (Human Osteosarcoma) | 2.88 ± 0.66 µM | [9] | |
| Boron Cluster-Based Intercalators | Not available | Not available |
Table 2: DNA Binding Affinity
| Agent | Method | Binding Constant (Kb) | Citation(s) |
| This compound | Not available | Not available | |
| XR5944 | NMR Titration | High affinity to Estrogen Response Element (ERE) DNA | [10] |
| Cu(II)-Based Intercalator (with Schiff base ligand) | Electronic Spectroscopy | 2.85 × 10^5 M-1 | [8] |
| Cu(II)-Based Intercalator ([Cu(2CP-Bz-SMe)]2+) | Absorption Titration | 5.8 ± 0.14 × 10^4 M-1 | [9] |
| Boron Cluster-Based Intercalators | Not available | Not available |
Mechanism of Action and Signaling Pathways
The primary mechanism for all these agents is the intercalation into DNA, leading to the disruption of cellular processes. However, the downstream signaling pathways activated can differ.
This compound
This compound functions as a classic DNA intercalator and also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3] This dual action leads to DNA damage, cell cycle arrest, primarily at the G2/M phase, and subsequently, the induction of apoptosis. While the specific apoptotic signaling cascade has not been extensively detailed in the available literature, it is expected to follow the intrinsic (mitochondrial) pathway, a common response to DNA damage.
Caption: this compound's mechanism of action.
XR5944
XR5944 exhibits a unique mechanism as a bis-intercalator, binding to the major groove of DNA.[2] This distinct binding mode allows it to act as a potent transcription inhibitor.[2] A key target of XR5944 is the Estrogen Response Element (ERE) in the promoter region of genes regulated by the Estrogen Receptor α (ERα).[11] By binding to the ERE, XR5944 blocks the binding of ERα, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of certain breast cancers.[11]
Caption: XR5944's inhibition of ERα signaling.
Copper (II)-Based and Boron Cluster-Based Intercalators
The signaling pathways for these novel agents are still under active investigation. For many Cu(II)-based intercalators, the induction of apoptosis is a key event. This is often associated with the generation of reactive oxygen species (ROS), which can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway. Some studies have shown that the apoptotic effects of certain copper complexes are mediated through the mitochondrial pathway. Boron cluster-based compounds are also reported to induce apoptosis.[8]
Caption: General apoptotic pathway for novel intercalators.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented.
IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, XR5944) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration that causes a 50% reduction in cell viability.[1][12]
Caption: Workflow for IC50 determination using the MTT assay.
DNA Binding Constant (Kb) Determination via Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the binding of a ligand to a macromolecule, such as DNA.
Principle: The intrinsic fluorescence of a compound or the fluorescence of a DNA-bound probe (like ethidium (B1194527) bromide) can be altered upon binding. By titrating a solution of the fluorescent molecule with DNA, the change in fluorescence intensity can be monitored to determine the binding constant (Kb).
Protocol Outline (Ethidium Bromide Displacement Assay):
-
Prepare Solutions: Prepare solutions of the test compound, calf thymus DNA (ct-DNA), and ethidium bromide (EtBr) in a suitable buffer.
-
Form DNA-EtBr Complex: Mix ct-DNA and EtBr and allow them to equilibrate to form a fluorescent complex.
-
Titration: Record the initial fluorescence of the DNA-EtBr complex. Then, incrementally add the test compound to the solution.
-
Fluorescence Measurement: After each addition of the test compound, record the fluorescence emission spectrum. The displacement of EtBr by the test compound will lead to a quenching of the fluorescence.
-
Data Analysis: The binding constant (Kb) can be calculated from the fluorescence quenching data using the Scatchard equation or other appropriate binding models.[13][14]
Caption: Workflow for DNA binding constant determination.
Conclusion and Future Directions
This compound, as a DNA intercalator and topoisomerase II inhibitor, has a well-documented, albeit dose-limiting, toxicity profile from its clinical trial history.[9][15] The novel DNA intercalating agents, particularly XR5944, demonstrate exceptionally high potency in preclinical models, with IC50 values in the nanomolar range.[3] The unique bis-intercalating mechanism of XR5944 and its ability to target a specific signaling pathway (ERα) represent a significant advancement in the rational design of DNA-binding agents. Copper (II)-based and boron cluster-based intercalators are also emerging as promising classes of compounds with the potential for novel therapeutic applications, including multimodal therapies.
Future research should focus on obtaining more comprehensive comparative data, including head-to-head studies of these agents in a wider range of cancer cell lines and in vivo models. A deeper understanding of the signaling pathways affected by the newer agents will be crucial for identifying predictive biomarkers and patient populations most likely to respond. Furthermore, strategies to mitigate the toxicities associated with DNA intercalators, such as targeted delivery systems, will be essential for translating the high potency of these novel agents into safe and effective cancer therapies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of XR5944, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 5. Compelling DNA intercalation through ‘anion–anion’ anti-coulombic interactions: boron cluster self-vehicles as promising anticancer agents - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01177E [pubs.rsc.org]
- 6. In vitro pharmacodynamic assay for cancer drug development: application to crisnatol, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 9. Phase I evaluation of crisnatol (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of phenazine compounds XR11576 and XR5944 on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug XR5944 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Crisnatol Mesylate
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Crisnatol mesylate is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, this compound requires stringent disposal protocols to mitigate risks of exposure and prevent environmental contamination. Adherence to these procedures is not only a matter of best practice but also a legal and ethical obligation.
Immediate Safety and Disposal Protocols
The disposal of this compound and any materials contaminated with it must be handled with the utmost care, following guidelines for cytotoxic waste. All personnel involved in the handling and disposal of this compound must be trained in the procedures for managing hazardous pharmaceutical waste.
Personal Protective Equipment (PPE) and Waste Containment
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. Similarly, the use of designated, clearly labeled waste containers is essential for proper segregation and disposal.
| Item | Specification | Purpose |
| Gloves | Chemo-protective, powder-free, disposable | To prevent skin contact with the cytotoxic compound. Double-gloving is recommended. |
| Gown | Disposable, impermeable, solid front with back closure | To protect clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
| Waste Containers | Puncture-resistant, leak-proof, with a secure lid | For the disposal of sharps and other contaminated solid waste. |
| Waste Bags | Thick, clear plastic bags placed inside a labeled cytotoxic waste bag | For non-sharp solid waste contaminated with this compound.[1] |
| Labeling | "Cytotoxic Waste" or "Biohazard" symbols | To clearly identify the hazardous nature of the waste for proper handling and disposal. |
Step-by-Step Disposal Procedure
-
Segregation at the Source : All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipettes, syringes), and used PPE, must be segregated from general laboratory waste at the point of generation.
-
Waste Collection :
-
Sharps : Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container with a purple lid.[2] Do not recap, bend, or break needles.[3]
-
Non-Sharp Solid Waste : Gloves, gowns, bench paper, and other contaminated materials should be placed in a thick, clear plastic bag, which is then placed into a designated cytotoxic waste bag (typically yellow with a purple lid).[1][2]
-
Liquid Waste : Unused solutions of this compound should not be poured down the drain.[4] They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" containing this compound.
-
Empty Vials and Packaging : Empty vials that once contained this compound should be disposed of in the cytotoxic sharps container or as solid cytotoxic waste, as they are considered to contain residual amounts of the drug.
-
-
Spill Management : In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should use a cytotoxic spill kit to clean the area. All materials used for cleanup must be disposed of as cytotoxic waste.
-
Storage : All cytotoxic waste containers must be securely sealed and stored in a designated, secure area away from general traffic until they are collected for disposal.
-
Final Disposal : The disposal of this compound waste must be carried out by a licensed hazardous waste management contractor.[5] The primary method of disposal for cytotoxic waste is high-temperature incineration to ensure complete destruction of the active compound.[2] It is imperative to comply with all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.[3][4]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established best practices for the disposal of cytotoxic and other hazardous pharmaceutical compounds used in research and clinical settings. These protocols are designed to be universally applicable to ensure the safety of laboratory personnel and the protection of the environment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
